molecular formula C28H49N8O18P3S B1240407 (R)-carnitinyl-CoA betaine

(R)-carnitinyl-CoA betaine

货号: B1240407
分子量: 910.7 g/mol
InChI 键: BBRISSLDTUHWKG-PVMHLSDZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-carnitinyl-CoA betaine is an ammonium betaine and a 3-hydroxy fatty acyl-CoA. It is a conjugate acid of a (R)-carnitinyl-CoA(3-).

属性

分子式

C28H49N8O18P3S

分子量

910.7 g/mol

IUPAC 名称

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] phosphate

InChI

InChI=1S/C28H49N8O18P3S/c1-28(2,23(41)26(42)31-7-6-18(38)30-8-9-58-19(39)10-16(37)11-36(3,4)5)13-51-57(48,49)54-56(46,47)50-12-17-22(53-55(43,44)45)21(40)27(52-17)35-15-34-20-24(29)32-14-33-25(20)35/h14-17,21-23,27,37,40-41H,6-13H2,1-5H3,(H7-,29,30,31,32,33,38,42,43,44,45,46,47,48,49)/t16-,17-,21-,22-,23+,27-/m1/s1

InChI 键

BBRISSLDTUHWKG-PVMHLSDZSA-N

手性 SMILES

CC(C)(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C[C@H](C[N+](C)(C)C)O)O

规范 SMILES

CC(C)(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C[N+](C)(C)C)O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-carnitinyl-CoA Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key metabolic intermediates is crucial. This guide provides a detailed overview of (R)-carnitinyl-CoA betaine (B1666868), a molecule central to fatty acid metabolism. We will delve into its structure, physicochemical properties, and its pivotal role in cellular bioenergetics, supported by experimental methodologies and pathway visualizations.

Chemical Structure and Properties

(R)-carnitinyl-CoA betaine is a complex biomolecule that plays a crucial role in the transport of activated fatty acids into the mitochondrial matrix for β-oxidation. It is an ammonium (B1175870) betaine and a 3-hydroxy fatty acyl-CoA.[1] Its structure is characterized by the linkage of (R)-carnitine to Coenzyme A (CoA) via a thioester bond.

The systematic IUPAC name for this compound is [(2R)-4-[(2-{3-[(2R)-4-[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl phosphonato)oxy]-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl)sulfanyl]-2-hydroxy-4-oxobutyl]trimethylazanium.[2]

Synonyms:

  • (R)-carnitinyl-CoA βine[2]

  • L-carnitinyl-CoA betaine[1][2]

  • R-carnitinyl-CoA inner salt[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Chemical Formula C28H49N8O18P3SDrugBank[2]
Average Molecular Weight 910.718 g/mol DrugBank[2]
Monoisotopic Molecular Weight 910.20983703 g/mol DrugBank[2]
State SolidDrugBank[2]
Water Solubility (Predicted) 3.51 mg/mLALOGPS[2]
logP (Predicted) -1.5ALOGPS[2]
pKa (Strongest Acidic) 0.83Chemaxon[2]
pKa (Strongest Basic) 4.89Chemaxon[2]
Physiological Charge -3Chemaxon[2]

Biological Role: The Carnitine Shuttle

This compound is a key intermediate in the carnitine shuttle , a vital metabolic pathway responsible for the translocation of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[3][4][5] This process is fundamental for energy homeostasis, particularly in tissues with high energy demands such as skeletal muscle and the heart.[6]

The carnitine shuttle involves a series of enzymatic steps:

  • Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are first activated to their corresponding acyl-CoA esters by acyl-CoA synthetases.

  • Formation of Acylcarnitine: The acyl group from acyl-CoA is transferred to carnitine, forming acylcarnitine. This reaction is catalyzed by carnitine palmitoyltransferase I (CPT1) , located on the outer mitochondrial membrane.[3][7]

  • Translocation: The resulting acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine.[3][5]

  • Regeneration of Acyl-CoA: Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) catalyzes the transfer of the acyl group from acylcarnitine back to Coenzyme A, regenerating the acyl-CoA, which can then enter the β-oxidation pathway. The released carnitine is transported back to the cytoplasm by CACT.[7]

The role of this compound is transient, representing the state where the carnitine moiety is esterified to Coenzyme A.

Visualization of the Carnitine Shuttle

The following diagram illustrates the key steps of the carnitine shuttle, highlighting the involvement of this compound's precursors and derivatives.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl_CoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Forms CACT CACT Acylcarnitine->CACT Acyl_CoA_matrix Acyl-CoA CPT2 CPT2 Acylcarnitine->CPT2 CACT->Carnitine_cyto Antiport Acylcarnitine_matrix Acylcarnitine_matrix Beta_Oxidation β-Oxidation Acyl_CoA_matrix->Beta_Oxidation Carnitine_matrix Carnitine Carnitine_matrix->CACT Carnitine_matrix->CPT2 CPT2->Acyl_CoA_matrix Regenerates CPT2->Carnitine_matrix Releases

Figure 1. The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Experimental Protocols

The analysis of this compound and related acylcarnitines and acyl-CoAs typically involves sophisticated analytical techniques. Below are representative protocols for the extraction, separation, and detection of these molecules.

Sample Preparation and Extraction

A common procedure for the extraction of carnitine esters from biological samples involves protein precipitation followed by solid-phase extraction.

Protocol:

  • Homogenization: Homogenize tissue samples in a cold buffer (e.g., phosphate-buffered saline).

  • Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727) (2:1 v/v solvent to sample), to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Solid-Phase Extraction (SPE): For purification and concentration, pass the supernatant through a cation-exchange SPE cartridge.

  • Elution: Elute the bound carnitine and acylcarnitines using an appropriate solvent, such as a mixture of methanol and ammonium hydroxide.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical method (e.g., mobile phase for HPLC).

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the analysis of acylcarnitines and acyl-CoAs.

3.2.1. HPLC Separation of Acyl-CoA Esters

Protocol:

  • Chromatographic Column: Utilize a C8 or C18 reversed-phase column.

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.025 M tetraethylammonium (B1195904) phosphate) and an organic component (e.g., methanol or acetonitrile).[8]

  • Gradient Program: Start with a low percentage of the organic phase and gradually increase it to elute compounds with increasing hydrophobicity.

  • Detection: Monitor the eluate at 254 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.[8]

3.2.2. Mass Spectrometric Analysis of Acylcarnitines

Tandem mass spectrometry (MS/MS) is highly effective for the sensitive and specific detection of acylcarnitines.[9][10]

Protocol:

  • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

  • Precursor Ion Scanning: A common method for acylcarnitine profiling is precursor ion scanning for m/z 85, which corresponds to the trimethylammonium fragment of carnitine.

  • Multiple Reaction Monitoring (MRM): For targeted quantification, use MRM by selecting specific precursor-to-product ion transitions for each acylcarnitine of interest.

  • Internal Standards: For accurate quantification, use stable isotope-labeled internal standards for carnitine and various acylcarnitines.

Workflow for Analysis

The following diagram outlines a typical experimental workflow for the analysis of carnitine and its esters from biological samples.

Experimental_Workflow start Biological Sample (Tissue, Plasma, etc.) homogenization Homogenization start->homogenization precipitation Protein Precipitation homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Supernatant derivatization Derivatization (Optional) spe->derivatization hplc HPLC Separation derivatization->hplc ms Mass Spectrometry (MS/MS) hplc->ms data_analysis Data Analysis and Quantification ms->data_analysis

Figure 2. Experimental Workflow for Acylcarnitine Analysis.

Synthesis of Carnitinyl-CoA Esters

A common method for the synthesis of acyl-CoA esters involves the use of N-hydroxysuccinimide (NHS) esters of the corresponding fatty acid.[11] This method offers high yields and minimizes side reactions.

Generalized Synthetic Scheme:

  • Protection of Functional Groups: The hydroxyl and amino groups of (R)-carnitine that are not involved in the desired reaction need to be protected using appropriate protecting groups.

  • Activation of the Carboxylic Acid: The carboxylic acid group of the protected carnitine is activated, for example, by converting it to an NHS ester.

  • Thioesterification: The activated protected carnitine is then reacted with the free thiol group of Coenzyme A in a suitable buffer to form the thioester bond.

  • Deprotection: The protecting groups are removed under conditions that do not cleave the newly formed thioester bond.

  • Purification: The final product is purified using techniques such as HPLC.

Conclusion

This compound and its associated metabolic pathway, the carnitine shuttle, are of paramount importance in cellular energy metabolism. A thorough understanding of its structure, properties, and the methods for its analysis is essential for researchers in the fields of biochemistry, physiology, and drug development, particularly for studies related to metabolic disorders such as fatty acid oxidation defects, diabetes, and cardiovascular diseases. The methodologies and pathway visualizations provided in this guide offer a solid foundation for further investigation into the roles of this critical biomolecule.

References

The In Vivo Biosynthesis of (R)-Carnitinyl-CoA Betaine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-carnitine, a betaine (B1666868) crucial for fatty acid metabolism, is synthesized endogenously through a conserved enzymatic pathway. Its activated form, (R)-carnitinyl-CoA, is central to the transport of long-chain fatty acids into the mitochondria for β-oxidation. This technical guide provides an in-depth overview of the in vivo biosynthesis of L-carnitine and its subsequent conversion to (R)-carnitinyl-CoA. It details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in metabolism, drug discovery, and related biomedical fields.

Introduction: The Central Role of L-Carnitine and (R)-Carnitinyl-CoA

L-carnitine ((R)-3-hydroxy-4-N,N,N-trimethylaminobutyrate) is a quaternary ammonium (B1175870) compound essential for energy metabolism.[1] Its most recognized function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process critical for cellular energy production, particularly in tissues with high energy demands like skeletal and cardiac muscle.[1][2] This transport is accomplished through the formation of acyl-carnitine esters, collectively known as (R)-carnitinyl-CoA derivatives.

The biosynthesis of L-carnitine is a multi-step process that primarily occurs in the liver and kidneys of mammals.[3] It involves a series of enzymatic reactions that convert Nε-trimethyllysine, derived from the degradation of proteins, into L-carnitine.[4][5] Once synthesized, L-carnitine is converted to its CoA ester, (R)-carnitinyl-CoA, by the action of carnitine acyltransferases. This guide will first elucidate the biosynthetic pathway of L-carnitine and then describe its conversion to the functionally active (R)-carnitinyl-CoA.

The Mammalian L-Carnitine Biosynthesis Pathway

The endogenous synthesis of L-carnitine from Nε-trimethyllysine (TML) involves four key enzymatic steps.[3][4] The initial substrate, TML, is generated from the lysosomal or proteasomal degradation of proteins where specific lysine (B10760008) residues have been post-translationally trimethylated.[4]

Carnitine_Biosynthesis cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol TML Nε-Trimethyllysine (TML) HTML 3-Hydroxy-Nε-trimethyllysine (HTML) TML->HTML TMLD (EC 1.14.11.8) HTML->HTML_cyto Transport TMABA 4-N-Trimethylaminobutyraldehyde (TMABA) GBB γ-Butyrobetaine (GBB) TMABA->GBB TMABA-DH (EC 1.2.1.47) Carnitine L-Carnitine GBB->Carnitine BBOX (EC 1.14.11.1) HTML_cyto->TMABA HTMLA (EC 4.1.2.X) TML_protein Protein-bound Lysine TML_protein->TML Methylation & Protein Degradation TMLD_cofactors Fe(II), 2-Oxoglutarate, Ascorbate (B8700270), O2 TMLD_cofactors->TML HTMLA_cofactors Pyridoxal (B1214274) Phosphate HTMLA_cofactors->HTML_cyto TMABADH_cofactors NAD+ TMABADH_cofactors->TMABA BBOX_cofactors Fe(II), 2-Oxoglutarate, Ascorbate, O2 BBOX_cofactors->GBB

Figure 1: The mammalian L-carnitine biosynthesis pathway.
Step 1: Hydroxylation of Nε-Trimethyllysine

The first committed step in L-carnitine biosynthesis is the hydroxylation of TML to 3-hydroxy-Nε-trimethyllysine (HTML).[4] This reaction is catalyzed by Nε-trimethyllysine hydroxylase (TMLH or TMLD, EC 1.14.11.8) , a non-heme Fe(II) and 2-oxoglutarate-dependent dioxygenase located in the mitochondrial matrix.[6][7] The reaction requires molecular oxygen and ascorbate as cofactors.[8]

Step 2: Aldolytic Cleavage of 3-Hydroxy-Nε-trimethyllysine

Following its synthesis in the mitochondria, HTML is transported to the cytosol where it undergoes an aldolytic cleavage. This reaction is catalyzed by 3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA) , a pyridoxal phosphate-dependent enzyme.[8] It cleaves HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. Recent studies have identified that serine hydroxymethyltransferase (SHMT) 1 and 2 can catalyze this reaction in mammals.[9]

Step 3: Dehydrogenation of 4-N-Trimethylaminobutyraldehyde

The third step is the oxidation of TMABA to γ-butyrobetaine (GBB). This is catalyzed by the cytosolic enzyme 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH, EC 1.2.1.47) , which is NAD+-dependent.[8] In humans, this enzymatic activity is carried out by aldehyde dehydrogenase 9 family member A1 (ALDH9A1).[10][11]

Step 4: Hydroxylation of γ-Butyrobetaine

The final step in L-carnitine synthesis is the stereospecific hydroxylation of GBB to form L-carnitine. This reaction is catalyzed by γ-butyrobetaine hydroxylase (BBOX, EC 1.14.11.1) , another cytosolic non-heme Fe(II) and 2-oxoglutarate-dependent dioxygenase that also requires ascorbate.[5][12]

Formation of (R)-Carnitinyl-CoA

Once synthesized, L-carnitine is converted into its biologically active CoA ester, (R)-carnitinyl-CoA, to facilitate the transport of fatty acids. This process is catalyzed by a family of enzymes known as carnitine acyltransferases .

Carnitinyl_CoA_Formation cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane CPT1 Carnitine Palmitoyltransferase I (CPT1) Acylcarnitine Acyl-L-Carnitine CPT1->Acylcarnitine CoA_cyto CoA CPT1->CoA_cyto CPT2 Carnitine Palmitoyltransferase II (CPT2) LCFA_CoA Long-Chain Acyl-CoA CPT2->LCFA_CoA (in matrix) Carnitine L-Carnitine CPT2->Carnitine (in matrix) LCFA_CoA->CPT1 Carnitine->CPT1 Acylcarnitine->CPT2 via CACT Transporter CoA_mito CoA CoA_mito->CPT2 LCMS_Workflow Sample Urine/Plasma Sample Spike Spike with Stable Isotope Internal Standards Sample->Spike Derivatize Derivatization (e.g., Methyl Chloroformate) Spike->Derivatize Extract Liquid-Liquid or Solid-Phase Extraction Derivatize->Extract HPLC Ion-Pair Reversed-Phase HPLC Separation Extract->HPLC MS Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) HPLC->MS Analysis Data Analysis and Quantification MS->Analysis

References

(R)-Carnitinyl-CoA Betaine: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-carnitinyl-CoA betaine (B1666868), a key intermediate in cellular metabolism, plays a crucial role in the transport of fatty acids and the modulation of intracellular acyl-CoA levels. This technical guide provides a comprehensive overview of the known and predicted chemical properties of (R)-carnitinyl-CoA betaine, along with its expected stability profile based on the behavior of related acyl-CoA thioesters. Detailed experimental protocols for the synthesis, purification, and stability analysis of analogous compounds are presented to guide researchers in their work with this molecule. Furthermore, this document illustrates the metabolic pathways in which this compound participates, providing context for its biological significance.

Introduction

This compound, also known as L-carnitinyl-CoA, is a zwitterionic molecule that serves as an essential cofactor in the transfer of acyl groups between coenzyme A (CoA) and carnitine. This process is central to the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a primary pathway for cellular energy production.[1][2] Beyond its role in fatty acid metabolism, the reversible formation of carnitinyl-CoA esters from their corresponding acyl-CoAs, catalyzed by carnitine acyltransferases, is critical for maintaining the homeostasis of the intracellular CoA pool.[2][3]

Understanding the chemical properties and stability of this compound is paramount for researchers studying metabolic disorders, developing novel therapeutics targeting fatty acid oxidation, and for the accurate quantification of this metabolite in biological samples. This guide aims to consolidate the available information on this compound and provide a practical framework for its experimental investigation.

Chemical Properties of this compound

Direct experimental data on the physicochemical properties of this compound are scarce in the available literature. However, its properties can be predicted based on its structure and inferred from data on related compounds.

General Properties
PropertyValue/InformationSource
Molecular Formula C28H49N8O18P3SPubChem[4]
Molecular Weight 910.7 g/mol PubChem[4]
IUPAC Name [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] phosphate (B84403)PubChem[4]
Synonyms L-carnitinyl-CoA betaine, (R)-carnitinyl-CoA inner saltPubChem[4]
Physical State Predicted to be a solid at room temperature.DrugBank Online[5]
Predicted Physicochemical Properties

The following table summarizes the computationally predicted properties of this compound. It is important to note that these values have not been experimentally verified and should be used as estimations.

PropertyPredicted ValueSource
Water Solubility 3.51 mg/mLALOGPS (DrugBank Online)[5]
logP -1.5 to -9.6ALOGPS, Chemaxon (DrugBank Online)[5]
pKa (Strongest Acidic) 0.83Chemaxon (DrugBank Online)[5]
pKa (Strongest Basic) 4.89Chemaxon (DrugBank Online)[5]
Physiological Charge -3Chemaxon (DrugBank Online)[5]
Spectroscopic Data
  • UV-Vis Spectroscopy: Like other CoA esters, this compound is expected to exhibit a maximum absorbance at approximately 260 nm, characteristic of the adenine (B156593) ring.[6]

  • NMR Spectroscopy:

    • ¹H-NMR: The spectrum would be complex, showing characteristic signals for the protons of the adenine ring, the ribose sugar, the pantothenate backbone, and the carnitine moiety, including the trimethylammonium group.

    • ¹³C-NMR: The spectrum would display signals corresponding to the various carbon atoms in the molecule, including the carbonyl carbon of the thioester bond.

  • Mass Spectrometry: Tandem mass spectrometry would be a key analytical technique. Fragmentation would likely involve cleavage of the thioester bond and characteristic fragmentation of the CoA and carnitine portions of the molecule. A prominent fragment ion at m/z 85 is characteristic of acylcarnitines.[7][8]

Stability of this compound

The stability of this compound is largely dictated by the reactivity of its thioester bond. Acyl-CoA thioesters are known to be susceptible to hydrolysis, particularly under alkaline conditions.[9]

Hydrolysis

The primary degradation pathway for this compound in aqueous solution is expected to be the hydrolysis of the thioester linkage, yielding coenzyme A and (R)-carnitine. This reaction is thermodynamically favorable.[10] The rate of hydrolysis is dependent on pH and temperature, with increased rates at higher pH and elevated temperatures. The half-life for the hydrolysis of a similar alkyl thioester, S-methyl thioacetate, at pH 7 and 23°C is reported to be 155 days, though this can vary significantly based on the specific acyl group and reaction conditions.[11]

Enzymatic Degradation

In biological systems, the concentration of this compound is regulated by the action of carnitine acyltransferases. These enzymes catalyze the reversible transfer of the carnitinyl group to CoA.[3][12] Additionally, non-specific thioesterases present in cells can hydrolyze the thioester bond, contributing to its degradation.[9]

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following sections provide detailed methodologies for the synthesis, purification, and stability analysis of related short-chain acyl-CoA esters and acylcarnitines. These can be adapted for work with this compound.

Synthesis of Short-Chain Acyl-CoA Esters (General Protocol)

This protocol is adapted from methods for synthesizing various acyl-CoA thioesters and can be modified for the synthesis of (R)-carnitinyl-CoA.[5][13][14]

Materials:

  • (R)-Carnitine hydrochloride

  • Coenzyme A trilithium salt

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Phosphate buffer (pH 7.0)

Procedure:

  • Activation of (R)-Carnitine:

    • Dissolve (R)-carnitine hydrochloride and a molar excess of NHS in anhydrous DMF.

    • Add EDC to the solution and stir at room temperature for 4-6 hours to form the NHS ester of carnitine.

  • Thioester Formation:

    • Dissolve coenzyme A trilithium salt in cold phosphate buffer (pH 7.0).

    • Slowly add the activated carnitine-NHS ester solution to the CoA solution with constant stirring.

    • Maintain the reaction at 4°C for 12-16 hours.

  • Purification:

    • The reaction mixture can be purified by preparative reverse-phase HPLC.

HPLC Purification of Acyl-CoA Esters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm)

Mobile Phase:

  • A: 0.1 M potassium phosphate buffer, pH 5.5

  • B: Acetonitrile (B52724)

  • Gradient: A linear gradient from 5% to 50% B over 30 minutes.

Procedure:

  • Inject the crude reaction mixture onto the HPLC column.

  • Monitor the elution at 260 nm.

  • Collect the fractions corresponding to the this compound peak.

  • Lyophilize the collected fractions to obtain the purified product.

Stability-Indicating HPLC Method (Adapted from L-carnitine analysis)

This method, based on stability-indicating assays for L-carnitine, can be adapted to monitor the degradation of this compound.[3][12][14][15]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

Mobile Phase:

  • 0.05 M phosphate buffer (pH 3.0) : acetonitrile (95:5) containing 0.5 mg/mL sodium 1-heptanesulfonate as an ion-pairing agent.

Procedure for Forced Degradation Study:

  • Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at room temperature

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60°C in neutral solution

  • At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase.

  • Inject the samples onto the HPLC system.

  • Monitor the chromatograms at 260 nm for the appearance of degradation products and the decrease in the peak area of the parent compound.

Metabolic and Signaling Pathways

This compound is a central molecule in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Carnitine_Shuttle Carnitine Shuttle Pathway cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Carnitine_Cytosol Carnitine Carnitine_Cytosol->CPT1 Acyl_Carnitine Acyl-Carnitine CACT CACT Acyl_Carnitine->CACT CPT1->Acyl_Carnitine CACT->Carnitine_Cytosol Antiport CPT2 CPT2 CACT->CPT2 Fatty_Acyl_CoA_Matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_Matrix Carnitine_Matrix Carnitine CPT2->Carnitine_Matrix Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Carnitine_Matrix->CACT

Figure 1: The Carnitine Shuttle Pathway.

The diagram above illustrates the transport of fatty acids from the cytosol into the mitochondrial matrix. This compound is represented as "Acyl-Carnitine" in this generalized pathway. Carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane catalyzes the formation of acyl-carnitine from fatty acyl-CoA and carnitine. Carnitine-acylcarnitine translocase (CACT) then transports acyl-carnitine across the inner mitochondrial membrane in exchange for free carnitine. In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the reaction, regenerating fatty acyl-CoA for β-oxidation and releasing carnitine.

Carnitine_Metabolism Enzymatic Interconversion of Acyl-CoA and Acyl-Carnitine Acyl_CoA Acyl-CoA CAT Carnitine Acyltransferase Acyl_CoA->CAT Carnitine Carnitine Carnitine->CAT Acyl_Carnitine This compound (Acyl-Carnitine) CAT->Acyl_Carnitine CoA Coenzyme A CAT->CoA

References

The Pivotal Role of (R)-Carnitinyl-CoA Betaine in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Carnitinyl-CoA betaine (B1666868), more commonly referred to as L-carnitinyl-CoA, is a pivotal intermediate in the metabolic pathways of carnitine, particularly within bacterial systems. While its role in mammalian fatty acid oxidation is less direct, its function in microbial metabolic routes offers significant insights into CoA-dependent reactions and the biotransformation of quaternary ammonium (B1175870) compounds. This technical guide provides a comprehensive overview of the function of L-carnitinyl-CoA in cellular metabolism, with a focus on its well-defined role in bacteria. It details the enzymatic reactions it participates in, summarizes available quantitative data, outlines relevant experimental protocols, and presents key metabolic pathways through visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: Defining (R)-Carnitinyl-CoA Betaine

This compound is the Coenzyme A (CoA) ester of L-carnitine. The designation "(R)" refers to the stereochemistry of the carnitine moiety, which is biologically active in its L-form. The term "betaine" highlights the zwitterionic nature of the molecule, possessing both a positively charged quaternary ammonium group and a negatively charged carboxylate group. For clarity and consistency with the bulk of scientific literature, this document will use the synonym L-carnitinyl-CoA .

While L-carnitine is renowned for its essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation in eukaryotes, the direct metabolic functions of L-carnitinyl-CoA are most prominently characterized in bacteria. In these organisms, it serves as a key intermediate in the anaerobic metabolism of L-carnitine to γ-butyrobetaine.

Function of L-Carnitinyl-CoA in Bacterial Metabolism

In certain bacteria, such as Escherichia coli, L-carnitine can be utilized as a terminal electron acceptor under anaerobic conditions, a process that involves the conversion of L-carnitine to crotonobetaine and subsequently to γ-butyrobetaine. L-carnitinyl-CoA is a central, albeit transient, intermediate in this pathway.

The primary enzyme responsible for the metabolism of L-carnitinyl-CoA in this context is crotonobetainyl-CoA:carnitine CoA-transferase (CaiB) . CaiB is a Class III CoA-transferase that catalyzes the reversible transfer of the CoA moiety.[1]

The key reaction involving L-carnitinyl-CoA is:

L-carnitine + Crotonobetainyl-CoA ⇌ L-Carnitinyl-CoA + Crotonobetaine

This reaction is a critical step in the overall pathway, linking the activation of L-carnitine to the subsequent reductive steps.

The Bacterial Carnitine Metabolism Pathway

The anaerobic degradation of L-carnitine to γ-butyrobetaine in E. coli can be summarized in the following steps:

  • CoA Transfer: L-carnitine reacts with γ-butyrobetainyl-CoA or crotonobetainyl-CoA to form L-carnitinyl-CoA, a reaction catalyzed by CaiB.[1]

  • Dehydration: L-carnitinyl-CoA is then dehydrated to crotonobetainyl-CoA by the action of L-carnitinyl-CoA dehydratase (CaiD) .

  • Reduction: Crotonobetainyl-CoA is subsequently reduced to γ-butyrobetainyl-CoA by crotonobetainyl-CoA reductase (CaiA) .[2]

This cycle allows for the net conversion of L-carnitine to γ-butyrobetaine.

Quantitative Data

Quantitative data specifically for L-carnitinyl-CoA is limited, particularly concerning its cellular concentrations. However, kinetic data for the enzymes involved in its metabolism in bacteria provide insights into the efficiency of these transformations.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (µmol/min/mg)Organism
Crotonobetainyl-CoA:Carnitine CoA-transferase (CaiB)L-Carnitine~500Not reportedE. coli
Crotonobetainyl-CoA~30Not reportedE. coli
Crotonobetainyl-CoA Reductase (CaiA)Crotonobetainyl-CoA~15~2.5E. coli

Note: The presented values are approximate and compiled from various sources for illustrative purposes. Actual values can vary based on experimental conditions.

Experimental Protocols

Assay for Carnitine Acyltransferases

The activity of carnitine acyltransferases, such as CaiB, can be measured using a continuous spectrophotometric rate determination method. This assay monitors the formation or consumption of the thioester bond of CoA, which absorbs light at 233 nm.

Principle: The transfer of the CoA moiety from a donor substrate to an acceptor results in a change in the concentration of the thioester bond, which can be followed spectrophotometrically.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM Coenzyme A (CoA)

  • 100 mM L-carnitine

  • 10 mM Crotonobetainyl-CoA (or other suitable CoA donor)

  • Purified enzyme solution (e.g., CaiB)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, CoA, and L-carnitine.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the CoA donor substrate (e.g., crotonobetainyl-CoA).

  • Immediately monitor the change in absorbance at 233 nm over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of the thioester bond.

Quantification of Carnitine Derivatives by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of carnitine and its derivatives, including acylcarnitines. While a specific protocol for L-carnitinyl-CoA is not widely published, the general methodology for acylcarnitine analysis can be adapted.

Principle: Separation of analytes by liquid chromatography followed by detection and quantification using tandem mass spectrometry based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

Sample Preparation:

  • Tissue or cell samples are homogenized in a suitable buffer.

  • Proteins are precipitated using a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing a known amount of a stable isotope-labeled internal standard (e.g., d3-L-carnitine).

  • The mixture is centrifuged, and the supernatant is collected and dried.

  • The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier such as formic acid or ammonium acetate.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for L-carnitinyl-CoA and the internal standard.

Visualizing Metabolic Pathways

Bacterial Carnitine Metabolism Workflow

bacterial_carnitine_metabolism cluster_cycle Anaerobic Carnitine Metabolism in E. coli cluster_inputs Inputs cluster_outputs Outputs LC L-Carnitine LCCoA L-Carnitinyl-CoA LC->LCCoA CaiB CBCoA Crotonobetainyl-CoA LCCoA->CBCoA CaiD GBBCoA γ-Butyrobetainyl-CoA CBCoA->GBBCoA CaiA GBB γ-Butyrobetaine GBBCoA->GBB CaiB GBB_product γ-Butyrobetaine GBB->GBB_product CB Crotonobetaine CB->CBCoA CaiB Carnitine_source External L-Carnitine Carnitine_source->LC

Caption: Anaerobic metabolism of L-carnitine to γ-butyrobetaine in E. coli.

Experimental Workflow for L-Carnitinyl-CoA Analysis

experimental_workflow Sample Biological Sample (e.g., Bacterial Cell Pellet) Homogenization Homogenization Sample->Homogenization Precipitation Protein Precipitation (with Internal Standard) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying under Nitrogen Supernatant->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: Workflow for the analysis of L-carnitinyl-CoA from biological samples.

Role in Mammalian Cellular Metabolism: An Indirect Involvement

In mammalian cells, the direct role of L-carnitinyl-CoA as a metabolic intermediate is not well-established in the canonical pathways of fatty acid oxidation. The central process for transporting fatty acids into the mitochondria is the carnitine shuttle . This system involves the esterification of various long-chain fatty acyl-CoAs to L-carnitine by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane. The resulting acylcarnitines are then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT) . Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, regenerating the fatty acyl-CoA for β-oxidation and freeing L-carnitine to be shuttled back to the cytosol.[3]

In this context, L-carnitine acts as a carrier for a wide range of acyl groups, and L-carnitinyl-CoA itself is not a primary substrate or product. However, the broader family of carnitine acyltransferases, which includes enzymes with specificity for short-, medium-, and long-chain acyl-CoAs, underscores the importance of the reversible transfer of acyl groups between CoA and carnitine for maintaining metabolic homeostasis.[4][5] This buffering of the acyl-CoA pool is crucial for preventing the accumulation of potentially toxic acyl-CoA species and for regulating the availability of free Coenzyme A, which is essential for numerous metabolic reactions, including the Krebs cycle and amino acid metabolism.[6][7]

Conclusion and Future Directions

This compound, or L-carnitinyl-CoA, is a well-defined intermediate in the anaerobic metabolism of L-carnitine in bacteria, playing a key role in CoA-dependent transfer and reduction reactions. While its direct participation in major mammalian metabolic pathways is not prominent, the study of its function in microbial systems provides valuable models for understanding CoA-transferase mechanisms and the metabolic plasticity of microorganisms.

For researchers and drug development professionals, the enzymes involved in L-carnitinyl-CoA metabolism in bacteria could represent novel targets for antimicrobial strategies. Furthermore, a deeper understanding of the broader implications of acyl-CoA and carnitine ester dynamics, for which L-carnitinyl-CoA serves as a fundamental example, is critical for addressing metabolic disorders where the balance of these intermediates is disrupted. Future research should aim to further elucidate the potential, albeit likely minor, roles of L-carnitinyl-CoA in specific mammalian cellular contexts and to develop more targeted analytical methods for its precise quantification.

References

The Unveiling of a Key Metabolic Intermediate: A Technical Guide to (R)-Carnitinyl-CoA Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-carnitinyl-CoA betaine (B1666868), a crucial intermediate in cellular energy metabolism, sits (B43327) at the crossroads of fatty acid oxidation and the carnitine shuttle. Its discovery and history are intrinsically linked to the broader understanding of how cells transport and utilize fats for energy. This technical guide provides an in-depth exploration of the discovery, synthesis, and analysis of (R)-carnitinyl-CoA betaine, offering valuable insights for researchers in metabolism, drug discovery, and related fields. While a singular, seminal publication marking the "discovery" of this compound is not apparent in the historical scientific literature, its identification emerged from the systematic elucidation of the carnitine shuttle and the characterization of carnitine acyltransferases.

Historical Context: The Dawn of the Carnitine Shuttle

The journey to understanding this compound begins with the discovery of its parent molecule, L-carnitine, in 1905.[1] However, its vital role in metabolism remained enigmatic for decades. The pivotal breakthrough came with the elucidation of the carnitine shuttle system , a mechanism that transports long-chain fatty acids across the inner mitochondrial membrane for β-oxidation.[2][3][4][5] This process is fundamental for energy production in many tissues, particularly muscle and heart.[1]

The key enzymatic players in this shuttle, the carnitine acyltransferases , were subsequently identified and characterized.[6][7][8][9] These enzymes catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine. It was within the intricate study of these enzymes' substrate specificity and reaction mechanisms that the existence and importance of acyl-CoA intermediates, including this compound, were implicitly revealed.

The Role of this compound in Fatty Acid Metabolism

This compound is an ammonium (B1175870) betaine and a 3-hydroxy fatty acyl-CoA.[10] It is understood to be an intermediate in the metabolism of certain fatty acids, acting as a substrate for carnitine acyltransferases. The general role of acylcarnitines is to transport acyl-groups from the cytoplasm into the mitochondria for breakdown and energy production.[11] Betaine itself, a methyl donor, is involved in the biosynthesis of carnitine and influences fatty acid oxidation.[12][13] Supplementation with betaine has been shown to increase the expression of enzymes related to fatty acid oxidation.[12][13]

The formation of this compound allows for the transport of the acyl group into the mitochondrial matrix. Inside the matrix, the acyl group is transferred back to CoA, regenerating acyl-CoA for entry into the β-oxidation spiral.[1] This process is critical for maintaining cellular energy homeostasis.

Quantitative Data Summary

While specific quantitative data for this compound is sparse in publicly available literature, the following table summarizes typical quantitative parameters for related analytical methods used in the study of acyl-CoAs and carnitine derivatives.

ParameterValueAnalytical MethodReference
Limit of Detection (LOD) for Acyl-CoAs 0.04 - 0.027 µMLC-MS/MS[14]
Limit of Quantitation (LOQ) for Acyl-CoAs 0.009 - 0.094 µMLC-MS/MS[14]
Conversion of [1-14C]octanoic acid to esters ~95%Enzymatic Synthesis[15]
Conversion of [1-14C]palmitic acid to esters >70%Enzymatic Synthesis[15]
Radiochemical yield of O-[11C]acetyl CoA 60-70%Enzymatic Synthesis[16]
Radiochemical yield of O-[11C]acetyl-L-carnitine 70-80%Enzymatic Synthesis[16]

Key Experimental Protocols

Chemo-Enzymatic Synthesis of this compound

This method combines chemical activation of the carboxylic acid with enzymatic conjugation to Coenzyme A.

Materials:

  • (R)-3-hydroxy-4-(trimethylammonio)butanoic acid (the carnitine moiety)

  • Coenzyme A (CoA)

  • 1,1'-Carbonyldiimidazole (CDI) or Ethyl chloroformate (ECF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 7.5)

  • Acyl-CoA synthetase or a suitable ligase (optional, for fully enzymatic synthesis)

  • ATP, MgCl2 (for enzymatic synthesis)

Protocol (CDI Activation Method): [17]

  • Dissolve the (R)-carnitine precursor acid in anhydrous THF.

  • Add CDI in a 1:1 molar ratio to the acid and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve Coenzyme A in the sodium bicarbonate buffer.

  • Add the CoA solution to the activated acid mixture and stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by HPLC or LC-MS/MS.

  • Purify the resulting this compound using reversed-phase HPLC.

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[14][18][19][20]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation:

  • Extract the biological sample (e.g., cell lysate, tissue homogenate) with a cold solvent mixture (e.g., acetonitrile/methanol/water).

  • Centrifuge to pellet proteins and other debris.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the sample in a suitable injection solvent.

LC-MS/MS Conditions (General):

  • Column: C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to elute the analyte.

  • Ionization Mode: Positive ESI

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

Visualizing the Metabolic and Experimental Landscape

To better understand the context and workflows associated with this compound, the following diagrams are provided.

carnitine_shuttle cytosol Cytosol outer_membrane Outer Mitochondrial Membrane intermembrane_space Intermembrane Space inner_membrane Inner Mitochondrial Membrane matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA_cytosol Acyl-CoA FattyAcid->AcylCoA_cytosol CPT1 CPT I AcylCoA_cytosol->CPT1 AcylCarnitine (R)-Carnitinyl-CoA Betaine (Acylcarnitine) CPT1->AcylCarnitine Forms Carnitine_cytosol Carnitine Carnitine_cytosol->CPT1 CACT CACT AcylCarnitine->CACT Translocates CPT2 CPT II AcylCarnitine->CPT2 Enters Matrix via CACT CACT->Carnitine_cytosol Antiport AcylCoA_matrix Acyl-CoA CPT2->AcylCoA_matrix Re-forms Carnitine_matrix Carnitine CPT2->Carnitine_matrix Releases BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation Carnitine_matrix->CACT

Caption: The Carnitine Shuttle Pathway.

synthesis_workflow start Start: (R)-Carnitine Precursor & Coenzyme A activation Chemical Activation (e.g., CDI) start->activation conjugation Thioesterification with CoA activation->conjugation reaction_monitoring Reaction Monitoring (HPLC, LC-MS/MS) conjugation->reaction_monitoring reaction_monitoring->conjugation Incomplete purification Purification (Reversed-Phase HPLC) reaction_monitoring->purification Reaction Complete characterization Characterization (MS, NMR) purification->characterization end End: Purified this compound characterization->end

Caption: Chemo-Enzymatic Synthesis Workflow.

Conclusion

The discovery and understanding of this compound are products of the broader investigation into fatty acid metabolism and the carnitine shuttle. While its individual "discovery" is not a distinct historical event, its importance as a key metabolic intermediate is undeniable. For researchers and drug development professionals, a thorough understanding of its role, synthesis, and analysis is critical for exploring new therapeutic avenues targeting metabolic disorders. The experimental frameworks provided in this guide offer a starting point for the synthesis and quantification of this and other similar acyl-CoA molecules, paving the way for future discoveries in the intricate world of cellular metabolism.

References

The Potential Role of (R)-carnitinyl-CoA Betaine in Fatty Acid Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty acid oxidation is a critical metabolic process for cellular energy production, and its dysregulation is implicated in numerous diseases. The transport of these fatty acids into the mitochondrial matrix is a tightly regulated process facilitated by the carnitine shuttle. This technical guide explores the potential role of a lesser-known metabolite, (R)-carnitinyl-CoA betaine (B1666868), in this vital pathway. While direct experimental evidence for its involvement is currently lacking in the scientific literature, this document outlines a scientifically-grounded hypothesis for its function based on the known mechanisms of the carnitine shuttle and the structural characteristics of related molecules. We provide a comprehensive overview of the carnitine shuttle, detail hypothetical interactions of (R)-carnitinyl-CoA betaine with its key enzymatic components, and present established experimental protocols that can be adapted to investigate these hypotheses. This guide serves as a foundational resource for researchers interested in exploring novel aspects of fatty acid metabolism and identifying new targets for therapeutic intervention.

Introduction to the Carnitine Shuttle

The inner mitochondrial membrane is impermeable to long-chain fatty acids. The carnitine shuttle is the essential transport system that facilitates their entry into the mitochondrial matrix for subsequent β-oxidation. This process involves a coordinated series of enzymatic reactions and transport steps.

The key components of the carnitine shuttle are:

  • Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines.[1]

  • Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines into the matrix in exchange for free carnitine.[2][3]

  • Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to acyl-CoAs and releasing free carnitine.

The regenerated acyl-CoA then enters the β-oxidation spiral, generating acetyl-CoA, NADH, and FADH2 for ATP production.

This compound: A Hypothetical Modulator of Fatty Acid Transport

This compound is a betaine derivative of carnitinyl-CoA. Its precise physiological role has not been elucidated. Structurally, it shares features with both acyl-CoA and acylcarnitine, suggesting it could potentially interact with the enzymes of the carnitine shuttle.

Hypothetical Interactions with Carnitine Shuttle Components

Based on substrate specificities and known inhibitory mechanisms of carnitine shuttle enzymes, we propose two primary hypothetical roles for this compound:

  • As a competitive inhibitor of CPT1: The acyl-CoA-like moiety of this compound could allow it to bind to the active site of CPT1, competing with endogenous long-chain acyl-CoAs. This would reduce the rate of acylcarnitine synthesis and, consequently, fatty acid oxidation. Several acyl-CoA analogs are known to inhibit CPT1.[4][5]

  • As a potential substrate or inhibitor of CACT: The overall structure of this compound, bearing a resemblance to acylcarnitines, might permit its interaction with CACT. It could potentially be transported into the mitochondrial matrix, or it might act as an inhibitor, blocking the translocation of genuine acylcarnitines.

These hypotheses provide a framework for investigating the currently unknown function of this molecule.

Quantitative Data on Carnitine Shuttle Components

While no quantitative data exists for this compound, the following table summarizes key kinetic parameters for the established components of the carnitine shuttle, which would be essential for designing and interpreting experiments to test our hypotheses.

Enzyme/TransporterSubstrateKmVmaxInhibitorsTissue Location
CPT1A (Liver) Palmitoyl-CoA20-40 µM-Malonyl-CoA, Valproyl-CoA[5]Liver, Kidney
L-Carnitine200-500 µM-
CPT1B (Muscle) Palmitoyl-CoA~30 µM-Malonyl-CoASkeletal Muscle, Heart
L-Carnitine~300 µM-
CACT Palmitoylcarnitine2-5 µM--Ubiquitous
L-Carnitine1-4 mM-
CPT2 Palmitoylcarnitine100-200 µM-Acetyl-CoA, Palmitoyl-CoA[4][6]Ubiquitous
Coenzyme A5-15 µM-

Note: Km and Vmax values can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols for Investigating the Role of this compound

The following protocols are adapted from established methods and can be used to investigate the interaction of this compound with the carnitine shuttle.

Synthesis of this compound

As this compound is not commercially available, its chemical or enzymatic synthesis would be the first critical step. Enzymatic synthesis can be achieved using rat liver mitochondrial outer membrane preparations, which are rich in acyl-CoA ligase and carnitine palmitoyltransferase activities.[7] Chemical synthesis methods for acylcarnitine and acyl-CoA derivatives have also been described and could be adapted.[8][9]

CPT1 Activity Assay (Radiochemical Method)

This assay measures the rate of conversion of a radiolabeled acyl-CoA to its corresponding acylcarnitine.

Materials:

  • Isolated mitochondria or microsomes containing CPT1

  • [14C]Palmitoyl-CoA (or other radiolabeled long-chain acyl-CoA)

  • L-Carnitine

  • This compound (as a potential inhibitor)

  • Bovine Serum Albumin (fatty acid-free)

  • Reaction buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4, 1 mM EGTA)

  • Stop solution (e.g., 1 M HCl)

  • Organic solvent (e.g., butanol)

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing buffer, BSA, and varying concentrations of this compound.

  • Pre-incubate the mitochondrial/microsomal preparation in the reaction mixture.

  • Initiate the reaction by adding L-carnitine and [14C]Palmitoyl-CoA.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding the stop solution.

  • Extract the radiolabeled acylcarnitine product using an organic solvent.

  • Quantify the radioactivity in the organic phase using a scintillation counter.

  • Determine the effect of this compound on CPT1 activity by comparing the rates of product formation in the presence and absence of the compound.

This protocol is adapted from methods used for assaying protein kinases with radiolabeled ATP.[10][11][12]

CACT Activity Assay in Reconstituted Liposomes

This assay measures the transport of a radiolabeled substrate into proteoliposomes containing purified CACT.

Materials:

  • Purified CACT protein

  • Liposomes (e.g., from phosphatidylcholine)

  • [3H]Carnitine or [14C]Palmitoylcarnitine

  • Internal buffer (containing unlabeled carnitine or acylcarnitine)

  • External buffer

  • This compound (as a potential substrate or inhibitor)

  • Ion-exchange chromatography column

  • Scintillation cocktail and counter

Procedure:

  • Reconstitute purified CACT into liposomes pre-loaded with a high concentration of unlabeled carnitine.

  • Separate the proteoliposomes from unincorporated protein and external carnitine.

  • Initiate the transport assay by adding radiolabeled acylcarnitine to the external buffer in the presence or absence of this compound.

  • At various time points, stop the transport by passing the proteoliposomes through a cooled ion-exchange column to remove external substrate.

  • Measure the radioactivity incorporated into the proteoliposomes using scintillation counting.

  • To test if this compound is a substrate, load the liposomes with a radiolabeled compound and measure its efflux in the presence of external this compound.

Visualizing the Potential Role of this compound

The following diagrams, generated using Graphviz, illustrate the established carnitine shuttle pathway and the hypothesized points of interaction for this compound.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid ACS Acyl-CoA Synthetase LCFA->ACS LCFA_CoA Long-Chain Acyl-CoA CPT1 CPT1 LCFA_CoA->CPT1 ACS->LCFA_CoA Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CoA CACT CACT CACT->Carnitine_cyto Acylcarnitine LCFA_CoA_matrix Long-Chain Acyl-CoA CACT->LCFA_CoA_matrix Carnitine Acylcarnitine->CACT CPT2 CPT2 LCFA_CoA_matrix->CPT2 Beta_Oxidation β-Oxidation LCFA_CoA_matrix->Beta_Oxidation CPT2->LCFA_CoA_matrix Carnitine Carnitine_matrix Carnitine Carnitine_matrix->CPT2

Figure 1. The established carnitine shuttle pathway for long-chain fatty acid transport.

Hypothetical_Role cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA_CoA Long-Chain Acyl-CoA CPT1 CPT1 LCFA_CoA->CPT1 RCCB (R)-carnitinyl-CoA betaine RCCB->CPT1 Hypothetical Inhibition CACT CACT RCCB->CACT Hypothetical Interaction (Transport or Inhibition) Acylcarnitine Acylcarnitine Acylcarnitine->CACT

Figure 2. Hypothesized interaction points of this compound with the carnitine shuttle.

Conclusion and Future Directions

The potential role of this compound in fatty acid transport remains an unexplored area of metabolic research. This technical guide has provided a theoretical framework and practical experimental approaches to begin to address this knowledge gap. By investigating the interaction of this molecule with CPT1 and CACT, researchers can potentially uncover novel regulatory mechanisms within the carnitine shuttle. Such discoveries could have significant implications for understanding the pathophysiology of metabolic diseases and for the development of new therapeutic strategies targeting fatty acid oxidation. Future studies should focus on the synthesis of this compound and its analogs, detailed kinetic analysis of its interaction with purified carnitine shuttle enzymes, and cellular studies to assess its impact on fatty acid metabolism in intact biological systems.

References

Enzymes in Focus: A Technical Guide to the Interactions with (R)-Carnitinyl-CoA Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine and its acyl esters are pivotal in cellular energy metabolism, primarily through their role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. The enzymes involved in this "carnitine shuttle" exhibit a high degree of stereospecificity for the L-isomer of carnitine. However, the non-physiological (R)-enantiomer, also known as D-carnitine, and its derivatives, such as (R)-carnitinyl-CoA betaine (B1666868), can interact with these and other enzymes, often as inhibitors or poor substrates. Understanding these interactions is crucial for drug development, toxicology, and the study of metabolic disorders. This technical guide provides an in-depth overview of the enzymes known to interact with (R)-carnitine and its CoA ester, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant metabolic pathways.

Enzymatic Interactions with (R)-Carnitine and its Derivatives

The primary enzymes that interact with carnitine and its esters are the carnitine acyltransferases. While their physiological role is centered on L-carnitine, their interaction with the (R)-isomer has been documented, primarily in the context of competitive inhibition. Additionally, certain bacterial enzymes have evolved to metabolize D-carnitine.

Carnitine Acetyltransferase (CrAT)

Carnitine acetyltransferase (EC 2.3.1.7) is a key enzyme in the carnitine system that facilitates the reversible transfer of short-chain acyl groups between coenzyme A (CoA) and carnitine.[1] This function is crucial for buffering the acetyl-CoA/CoA ratio in the mitochondrial matrix and peroxisomes.[1]

(R)-Carnitine as a Substrate and Inhibitor:

Studies have shown that D-carnitine and its acetylated form, acetyl-D-carnitine, act as competitive inhibitors of carnitine acetyltransferase with respect to their L-isomers.[2][3] This indicates that the (R)-enantiomer can bind to the active site of the enzyme, thereby competing with the natural substrate. While direct kinetic data for (R)-carnitinyl-CoA is scarce, the inhibitory nature of (R)-carnitine suggests that its CoA ester would likely also interact with the enzyme, potentially as a poor substrate or a competitive inhibitor.

Carnitine Palmitoyltransferase (CPT)

The carnitine palmitoyltransferase system is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane and consists of two enzymes: CPT1 and CPT2. CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs and L-carnitine to acylcarnitines. CPT2, on the inner mitochondrial membrane, reverses this reaction.[4][5]

Inhibition by (R)-Carnitine Derivatives:

Bacterial Enzymes Metabolizing (R)-Carnitine

Several bacterial species have been identified that can metabolize D-(+)-carnitine, the (R)-isomer. This metabolic capability is significant as D-carnitine can be a byproduct of chemical synthesis of L-carnitine.[6]

  • Carnitine Racemase: Some bacteria, such as Pseudomonas sp. AK1 and E. coli 044 K74, possess a carnitine racemase that interconverts D- and L-carnitine.[6][7] This allows the organism to utilize the non-physiological isomer by converting it to the metabolically active L-form.[6]

  • D-Carnitine Dehydrogenase: Organisms like Agrobacterium sp. contain a specific D(+)-carnitine dehydrogenase that catalyzes the oxidation of D(+)-carnitine to 3-dehydrocarnitine (B1234330) as the initial step in its degradation pathway.[8]

Quantitative Data on Enzyme Interactions

The following tables summarize the available quantitative data for the interaction of enzymes with (R)-carnitine and related inhibitors. It is important to note the absence of specific kinetic data for (R)-carnitinyl-CoA in the reviewed literature.

Table 1: Inhibitory Constants (Ki) for Carnitine Acyltransferase Inhibitors

Enzyme Inhibitor Substrate Type of Inhibition Ki Organism/Tissue
Carnitine Acetyltransferase D-Carnitine L-Carnitine Competitive - Pigeon Breast Muscle
Carnitine Acetyltransferase Acetyl-D-carnitine Acetyl-L-carnitine Competitive - Pigeon Breast Muscle
Carnitine Palmitoyltransferase Acetyl-CoA Palmitoyl-CoA Competitive ~45 µM Human Skeletal Muscle
Carnitine Palmitoyltransferase CoA Palmitoyl-CoA Competitive ~45 µM Human Skeletal Muscle
Carnitine Palmitoyltransferase Malonyl-CoA Palmitoyl-CoA Competitive 0.22 µM Human Skeletal Muscle
Carnitine Palmitoyltransferase-1 Perhexiline Palmitoyl-CoA Competitive - Rat Heart and Liver

| Carnitine Palmitoyltransferase-1 | Amiodarone | - | - | IC50 = 228 µM | Rat Heart |

Note: Specific Ki values for D-carnitine and acetyl-D-carnitine were not provided in the source material, though the competitive nature of the inhibition was established.[2][3]

Table 2: Kinetic Parameters of D(+)-Carnitine Dehydrogenase from Agrobacterium sp.

Parameter Value
Optimum pH (Oxidation) 9.0 - 9.5
Optimum pH (Reduction) 5.5 - 6.5
Optimum Temperature 37°C

| Equilibrium Constant | 2.2 x 10⁻¹² |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of enzymes interacting with (R)-carnitinyl-CoA and its analogues.

Carnitine Acetyltransferase (CrAT) Activity Assay (Spectrophotometric)

This method measures the rate of acetyl-CoA formation from acetyl-L-carnitine and CoA, which can be adapted to study the inhibitory effects of (R)-carnitine derivatives.

  • Principle: The forward reaction catalyzed by CrAT produces acetyl-CoA. The formation of the thioester bond in acetyl-CoA can be monitored by the increase in absorbance at 232 nm.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 10 mM Acetyl-L-carnitine

    • 1 mM Coenzyme A (CoA)

    • (R)-carnitinyl-CoA or (R)-carnitine (as inhibitor)

    • Purified Carnitine Acetyltransferase

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, acetyl-L-carnitine, and CoA in a quartz cuvette.

    • If testing for inhibition, add the (R)-carnitine derivative at various concentrations.

    • Equilibrate the mixture to 25°C.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Immediately monitor the increase in absorbance at 232 nm over time using a spectrophotometer.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Data Analysis: The molar extinction coefficient for acetyl-CoA at 232 nm is approximately 4.5 x 10³ M⁻¹cm⁻¹. This can be used to convert the rate of change in absorbance to the rate of product formation. For inhibition studies, kinetic parameters such as Ki can be determined by plotting the reaction rates at different substrate and inhibitor concentrations (e.g., using a Dixon plot).

D-Carnitine Dehydrogenase Activity Assay

This assay is used to measure the activity of D-carnitine dehydrogenase, an enzyme specific for the (R)-isomer of carnitine.

  • Principle: The enzyme catalyzes the NAD⁺-dependent oxidation of D-carnitine to 3-dehydrocarnitine. The concomitant reduction of NAD⁺ to NADH is monitored by the increase in absorbance at 340 nm.

  • Reagents:

    • 100 mM Glycine-NaOH buffer, pH 9.0

    • 10 mM D-carnitine

    • 2 mM NAD⁺

    • Purified D-carnitine dehydrogenase

  • Procedure:

    • In a cuvette, combine the glycine-NaOH buffer, D-carnitine, and NAD⁺.

    • Equilibrate the mixture to 37°C.

    • Start the reaction by adding the D-carnitine dehydrogenase enzyme.

    • Monitor the increase in absorbance at 340 nm for several minutes.

    • The rate of NADH formation is proportional to the enzyme activity.

  • Data Analysis: The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹. This value is used to calculate the enzyme activity in units (µmol of NADH formed per minute).

Synthesis of (R)-Acylcarnitines

Radioactively labeled acylcarnitines can be synthesized for use in enzyme assays.

  • Principle: Rat liver mitochondrial outer membranes, which are rich in acyl-CoA ligase and carnitine palmitoyltransferase, are used as an enzyme source to synthesize acyl-CoA and subsequently acylcarnitine from a radioactive fatty acid.

  • Materials:

    • Isolated rat liver mitochondrial outer membranes

    • [1-¹⁴C]-labeled fatty acid (e.g., octanoic acid, palmitic acid)

    • ATP

    • Coenzyme A (CoA)

    • (R)-carnitine

    • Reaction buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, ATP, CoA, and the radioactive fatty acid.

    • Add the mitochondrial outer membrane preparation.

    • To synthesize (R)-acylcarnitine, add (R)-carnitine to the reaction mixture. To synthesize only the acyl-CoA, omit carnitine.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • The synthesized radioactive acyl-CoA and acylcarnitine can be separated and purified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Analysis: The amount of synthesized product can be quantified by liquid scintillation counting of the radioactive label.

Signaling Pathways and Logical Relationships

While the enzymes interacting with (R)-carnitinyl-CoA are primarily involved in metabolic pathways rather than complex signaling cascades, the metabolic fate of D-carnitine in bacteria can be visualized. The following diagram illustrates the key enzymatic steps in bacterial D-carnitine metabolism.

Bacterial_D_Carnitine_Metabolism Bacterial D-Carnitine Metabolism D_Carnitine D-(+)-Carnitine ((R)-Carnitine) L_Carnitine L-(-)-Carnitine D_Carnitine->L_Carnitine Carnitine Racemase Dehydrocarnitine 3-Dehydrocarnitine D_Carnitine->Dehydrocarnitine D-Carnitine Dehydrogenase L_Carnitine->Dehydrocarnitine L-Carnitine Dehydrogenase Metabolism Central Metabolism Dehydrocarnitine->Metabolism Further Degradation

Caption: Metabolic pathways for D-(+)-carnitine in bacteria.

The following diagram illustrates the experimental workflow for assessing the inhibitory effect of (R)-carnitine on carnitine acetyltransferase activity.

Inhibition_Assay_Workflow Inhibition Assay Workflow for Carnitine Acetyltransferase cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Acetyl-L-carnitine - CoA - (R)-Carnitine (Inhibitor) Mixture Prepare Reaction Mixture in Cuvette Reagents->Mixture Enzyme Prepare Enzyme Solution: Carnitine Acetyltransferase Initiate Initiate Reaction with Enzyme Enzyme->Initiate Incubate Equilibrate to 25°C Mixture->Incubate Incubate->Initiate Measure Monitor Absorbance at 232 nm Initiate->Measure Rate Calculate Initial Reaction Rate Measure->Rate Plot Generate Kinetic Plots (e.g., Dixon Plot) Rate->Plot Ki Determine Ki for (R)-Carnitine Plot->Ki

Caption: Workflow for determining the inhibitory constant of (R)-carnitine.

Conclusion

The interaction of enzymes with (R)-carnitinyl-CoA betaine and its precursor, (R)-carnitine, is primarily characterized by competitive inhibition of enzymes that are stereospecific for the L-isomer, such as carnitine acetyltransferase and carnitine palmitoyltransferase. While specific kinetic data for the CoA ester of (R)-carnitine is limited, the established inhibitory role of (R)-carnitine provides a strong basis for inferring its behavior. In contrast, the microbial world presents enzymes that can specifically recognize and metabolize (R)-carnitine, offering avenues for biotechnological applications and further biochemical characterization. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in drug development and metabolic research, enabling a deeper investigation into the biological implications of these non-physiological enantiomers. Further research is warranted to elucidate the precise kinetic parameters of carnitine acyltransferases with (R)-acyl-carnitinyl-CoA esters to fully understand their metabolic impact.

References

(R)-Carnitinyl-CoA Betaine and the Broader Landscape of Acylcarnitines as Biomarkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-carnitinyl-CoA betaine (B1666868) is cataloged as an experimental small molecule within the DrugBank database, classified under (S)-3-hydroxyacyl CoAs[1]. While specific research on (R)-carnitinyl-CoA betaine as a clinical biomarker is not extensively available in current literature, its structural components—carnitine and coenzyme A (CoA)—place it within the well-established and critically important class of molecules known as acylcarnitines. This guide will, therefore, focus on the broader and more extensively researched field of acylcarnitines as potent biomarkers for mitochondrial function and various disease states.

Acylcarnitines are esters of carnitine and fatty acids, which are essential for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production[2][3]. The analysis of acylcarnitine profiles provides a valuable window into the state of mitochondrial metabolism[4]. Abnormalities in these profiles are indicative of mitochondrial dysfunction and are used in the diagnosis and monitoring of a range of conditions, from inherited metabolic disorders to complex diseases like diabetes, sepsis, cancer, and heart failure[4][5]. This guide provides a comprehensive overview of the biochemical role of acylcarnitines, their application as biomarkers, methodologies for their analysis, and their relevance in drug development.

Biochemical Role and the Carnitine Shuttle Pathway

The primary function of carnitine is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle[6][7]. This pathway is crucial for cellular energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle[3].

The carnitine shuttle involves a series of enzymatic steps:

  • Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are activated to their acyl-CoA esters by acyl-CoA synthetase.

  • Formation of Acylcarnitine: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming acylcarnitine[6].

  • Translocation: The resulting acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free carnitine[6][8].

  • Regeneration of Acyl-CoA: Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to acyl-CoA and free carnitine[6][8].

  • β-Oxidation: The regenerated acyl-CoA then enters the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production[3].

Dysfunction in any component of the carnitine shuttle can lead to an accumulation of specific acylcarnitine species, which can be detected in biological fluids and serve as biomarkers for underlying metabolic disturbances[9][10].

Carnitine_Shuttle cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Acyl-CoA Acyl-CoA CPT1 CPT1 Acyl-CoA->CPT1 + Carnitine Acyl-CoA Synthetase->Acyl-CoA Acylcarnitine_IMS Acylcarnitine CPT1->Acylcarnitine_IMS - CoA CACT CACT Acylcarnitine_IMS->CACT Carnitine_IMS Carnitine CACT->Carnitine_IMS CPT2 CPT2 CACT->CPT2 Acylcarnitine CPT2->Carnitine_IMS AcylCoA_Matrix Acyl-CoA CPT2->AcylCoA_Matrix + CoA Beta-Oxidation Beta-Oxidation AcylCoA_Matrix->Beta-Oxidation

Diagram of the Carnitine Shuttle Pathway.

Acylcarnitines as Biomarkers of Disease

Acylcarnitine profiling is a powerful diagnostic tool for a variety of diseases, primarily those involving mitochondrial dysfunction[4]. The accumulation of specific acylcarnitines in blood or urine can pinpoint defects in fatty acid oxidation and organic acid metabolism[11][12].

Inborn Errors of Metabolism: Analysis of acylcarnitines is a cornerstone of newborn screening programs, enabling the early detection of over 20 inborn errors of metabolism[11]. These disorders, if left untreated, can lead to severe symptoms such as seizures, cardiomyopathy, liver failure, and coma[5].

Other Diseases: Elevated levels of certain acylcarnitines have been associated with a range of other conditions, suggesting a role for mitochondrial dysfunction in their pathophysiology. These include:

  • Cardiovascular Disease: Long-chain acylcarnitines have been linked to heart failure, coronary artery disease, and cardiac arrhythmias[3].

  • Type 2 Diabetes and Obesity: Increased plasma levels of acylcarnitines are observed in these conditions[5].

  • Neurodegenerative Diseases: Altered acylcarnitine profiles have been noted in conditions like Alzheimer's disease[13].

  • Age-Related Macular Degeneration (AMD): Studies have shown reduced levels of acetylcarnitine (C2) and increased levels of a long-chain acylcarnitine (C18:2-DC) in patients with neovascular AMD[13][14].

  • Drug-Induced Mitochondrial Toxicity: Certain medications can impair mitochondrial function, leading to characteristic changes in acylcarnitine profiles[4].

Quantitative Data Presentation

The following table summarizes key acylcarnitine biomarkers and their associated disorders, along with typical findings.

Acylcarnitine BiomarkerAbbreviationAssociated Disorder(s)Typical Findings in Disease State
Free CarnitineC0Carnitine Palmitoyltransferase I (CPT-I) DeficiencyElevated[15]
AcetylcarnitineC2Mitochondrial dysfunction, Neovascular AMDReduced in neovascular AMD[13]
PropionylcarnitineC3Propionic Acidemia, Methylmalonic AcidemiaElevated
TiglylcarnitineC5:1Beta-ketothiolase deficiency (BKT)Elevated[16]
OctanoylcarnitineC8Medium-chain acyl-CoA dehydrogenase (MCAD) deficiencyElevated[16]
TetradecenoylcarnitineC14:1Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiencyElevated[17]
TetradecanoylcarnitineC14Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiencyElevated[17]
HexadecanoylcarnitineC16Carnitine palmitoyltransferase II (CPT-II) deficiency, Carnitine acylcarnitine translocase (CACT) deficiencyElevated[16]
3-OH-hexadecanoylcarnitineC16-OHLong-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiencyElevated[16]
Dicarboxylic Acylcarnitine (C18:2-DC)C18:2-DCNeovascular AMDElevated[13]

Experimental Protocols: Acylcarnitine Profiling by Tandem Mass Spectrometry

The gold standard for quantitative analysis of acylcarnitines is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS)[11][18][19]. This technique offers high sensitivity and specificity for the detection and quantification of a wide range of acylcarnitine species in various biological samples, including plasma, dried blood spots, and urine[11].

Key Steps in LC-MS/MS Analysis of Acylcarnitines:
  • Sample Collection and Preparation:

    • Plasma: Blood is collected in a heparinized tube, and plasma is separated by centrifugation. The plasma is then transferred to a clean tube and frozen until analysis[20].

    • Dried Blood Spots (DBS): A small blood sample is collected, typically from a heel prick in newborns, and spotted onto filter paper. The spots are dried and stored until analysis[5].

    • Extraction: Acylcarnitines are extracted from the biological matrix, often using a methanol-based solution. Internal standards (isotopically labeled acylcarnitines) are added to correct for extraction inefficiency and matrix effects[19].

  • Derivatization (Optional but common):

    • To improve chromatographic separation and ionization efficiency, acylcarnitines are often derivatized. A common method is butylation to form butyl esters[11]. Another approach involves derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH)[21].

  • Chromatographic Separation (LC):

    • The extracted and derivatized sample is injected into a liquid chromatography system.

    • A reversed-phase column (e.g., C8 or C18) is typically used to separate the different acylcarnitine species based on their chain length and polarity[19].

  • Mass Spectrometric Detection (MS/MS):

    • The eluent from the LC system is introduced into the mass spectrometer.

    • Electrospray ionization (ESI) is commonly used to generate charged molecules in the gas phase[11].

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of a particular acylcarnitine) and monitoring for a specific product ion generated by fragmentation[18][19].

  • Data Analysis:

    • The concentration of each acylcarnitine is determined by comparing its peak area to that of its corresponding internal standard.

    • The results are reported as an acylcarnitine profile, showing the concentrations of various short-, medium-, and long-chain species.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Sample Collection Sample Collection (Plasma, DBS, Urine) Extraction Extraction with Internal Standards Sample Collection->Extraction Derivatization Derivatization (e.g., Butylation) Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (ESI, MRM/PRM) LC_Separation->MS_Detection Quantification Quantification vs. Internal Standards MS_Detection->Quantification Profile_Generation Acylcarnitine Profile Generation Quantification->Profile_Generation

Workflow for Acylcarnitine Profiling by LC-MS/MS.

Applications in Drug Development

The analysis of acylcarnitine profiles is a valuable tool in the drug development pipeline.

  • Toxicity Screening: Acylcarnitine profiling can be used as a sensitive method to assess the mitochondrial toxicity of new drug candidates. Drug-induced impairment of fatty acid oxidation will result in characteristic changes in the acylcarnitine profile[4].

  • Mechanism of Action Studies: For drugs that target metabolic pathways, acylcarnitine analysis can help elucidate their mechanism of action by revealing their impact on mitochondrial metabolism[22].

  • Patient Stratification: In clinical trials for drugs targeting metabolic diseases, baseline acylcarnitine profiles could potentially be used to stratify patients and identify those most likely to respond to treatment.

  • Monitoring Therapeutic Efficacy: Changes in acylcarnitine profiles can be monitored over the course of treatment to assess the efficacy of a therapeutic intervention aimed at improving mitochondrial function[11].

Conclusion

While direct research on this compound as a biomarker is limited, the broader class of acylcarnitines represents a clinically significant and well-validated set of biomarkers for mitochondrial function. Acylcarnitine profiling is indispensable for the diagnosis of inborn errors of metabolism and is emerging as a valuable tool for understanding the pathophysiology of a wide range of complex diseases. The continued application of advanced analytical techniques like LC-MS/MS will further refine our understanding of the role of acylcarnitines in health and disease, and will undoubtedly play an increasingly important role in precision medicine and drug development. Future research may yet uncover specific roles for less-studied molecules like this compound within this complex and vital area of metabolism.

References

An In-depth Technical Guide on the Interconnected Metabolism of Carnitine and Betaine in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide addresses the interest in the natural occurrence of carnitine and betaine (B1666868) derivatives in tissues. The initial query regarding "(R)-carnitinyl-CoA betaine" does not correspond to a known, naturally occurring metabolite described in scientific literature. It is likely a conflation of three distinct but metabolically related molecules: (R)-carnitine (the biologically active isomer of carnitine), Coenzyme A (CoA), and betaine. This document, therefore, provides a comprehensive overview of the distinct yet interconnected metabolic pathways of L-carnitine, its CoA-activated forms (acyl-carnitines), and betaine. Understanding these pathways is crucial for researchers, scientists, and drug development professionals working in areas of metabolic diseases, nutrition, and pharmacology.

This guide will delve into the biosynthesis of L-carnitine, the pivotal role of the carnitine shuttle in fatty acid metabolism, the function of betaine in one-carbon metabolism, and the quantitative distribution of these key metabolites across various tissues. Detailed experimental protocols for their quantification and visualizations of the core metabolic and experimental workflows are provided to facilitate further research.

L-Carnitine Biosynthesis and Metabolism

L-carnitine is essential for energy metabolism, acting as a shuttle for long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[1][2] While it can be obtained from dietary sources, mammals can also synthesize it endogenously.[2]

Biosynthesis of L-Carnitine

The biosynthesis of L-carnitine is a multi-step enzymatic process that primarily occurs in the liver and kidneys.[3][4] The pathway begins with the methylation of lysine (B10760008) residues within proteins, which are subsequently degraded to release Nε-trimethyllysine.[5] This serves as the starting substrate for a four-enzyme pathway.[5]

  • Trimethyllysine Hydroxylase (TMLH): This iron and 2-oxoglutarate-dependent oxygenase hydroxylates Nε-trimethyllysine to 3-hydroxy-Nε-trimethyllysine.[5]

  • Hydroxytrimethyllysine Aldolase (HTMLA): This enzyme cleaves 3-hydroxy-Nε-trimethyllysine into 4-N-trimethylaminobutyraldehyde and glycine.[5]

  • Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH): This dehydrogenase oxidizes 4-N-trimethylaminobutyraldehyde to yield gamma-butyrobetaine (γ-butyrobetaine).[3]

  • Gamma-Butyrobetaine Hydroxylase (BBOX): The final step is the stereospecific hydroxylation of γ-butyrobetaine to L-carnitine, catalyzed by gamma-butyrobetaine dioxygenase, an enzyme abundant in the liver and kidneys.[6][7]

L_Carnitine_Biosynthesis cluster_protein Protein Degradation cluster_pathway L-Carnitine Biosynthesis Pathway Lysine Lysine Residues in Proteins TML Nε-trimethyllysine Lysine->TML Methylation TML_free Nε-trimethyllysine TML->TML_free HTML 3-hydroxy-Nε-trimethyllysine TML_free->HTML TMLH TMABA 4-N-trimethylaminobutyraldehyde HTML->TMABA HTMLA GBB γ-butyrobetaine TMABA->GBB TMABA-DH L_Carnitine L-Carnitine GBB->L_Carnitine BBOX Carnitine_Shuttle cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_OMM Outer Mitochondrial Membrane cluster_IMS Intermembrane Space cluster_IMM Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA_cyto Acyl-CoA LCFA->AcylCoA_cyto Acyl-CoA Synthetase AcylCarnitine_ims Acyl-Carnitine AcylCoA_cyto->AcylCarnitine_ims CPT1 CPT1 CPT1 AcylCoA_matrix Acyl-CoA AcylCarnitine_ims->AcylCoA_matrix CACT / CPT2 CACT CACT CPT2 CPT2 Carnitine_matrix L-Carnitine CPT2->Carnitine_matrix BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation Carnitine_cyto L-Carnitine Carnitine_matrix->Carnitine_cyto CACT Carnitine_cyto->CPT1 BHMT_Pathway Betaine Betaine (Trimethylglycine) BHMT BHMT Betaine->BHMT Homocysteine Homocysteine Homocysteine->BHMT Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT DMG Dimethylglycine BHMT->Methionine BHMT->DMG Methyl_Acceptor Methylated Product SAM->Methyl_Acceptor Methyltransferases SAH S-Adenosylhomocysteine (SAH) SAM->SAH SAH->Homocysteine SAHH Acylcarnitine_Quantification_Workflow Start Tissue Sample (snap-frozen) Homogenization Homogenization (Methanol/Water + Internal Standards) Start->Homogenization Centrifugation Centrifugation (Protein Precipitation) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying (Nitrogen Stream) Supernatant->Drying Derivatization Derivatization (e.g., Butylation) Drying->Derivatization Reconstitution Reconstitution (Mobile Phase) Derivatization->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Betaine_Quantification_Workflow Start Liver Tissue Sample Homogenization Homogenization (Acetate Buffer) Start->Homogenization Precipitation Protein Precipitation (Trichloroacetic Acid) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Extraction (Diethyl Ether) Centrifugation->Extraction HPLC HPLC Analysis (Cation Exchange Column) Extraction->HPLC

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (R)-carnitinyl-CoA Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-carnitinyl-CoA betaine (B1666868) is a crucial intermediate in cellular metabolism, playing a key role in the transport of activated fatty acids across the mitochondrial membrane for subsequent β-oxidation and energy production. The availability of high-purity (R)-carnitinyl-CoA is essential for a wide range of research applications, including enzyme kinetics, inhibitor screening, and metabolic flux analysis. These application notes provide detailed protocols for the synthesis and purification of (R)-carnitinyl-CoA betaine for research purposes.

Data Presentation

Table 1: Summary of Synthesis Methods for Acyl-CoA Compounds
Synthesis MethodKey ReagentsTypical YieldAdvantagesDisadvantages
ChemoenzymaticS-acylated pantetheine (B1680023), ATP, CoaA/D/E enzymesHighHigh specificity, mild reaction conditionsRequires enzyme expression and purification
Chemical (CDI)Carboxylic acid, Carbonyldiimidazole (CDI), Coenzyme AModerate to HighBroad substrate scope, commercially available reagentsPotential for side reactions, may require more extensive purification
Chemical (ECF)Carboxylic acid, Ethylchloroformate (ECF), Coenzyme AModerate to HighEffective for α,β-unsaturated acyl-CoAsRequires anhydrous conditions, use of hazardous reagents
Table 2: HPLC Purification Parameters for Short-Chain Acyl-CoAs
ParameterCondition
Column C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 75 mM KH₂PO₄, pH 4.9
Mobile Phase B Acetonitrile
Gradient 0-10 min: 5% B; 10-40 min: 5-50% B; 40-45 min: 50% B; 45-50 min: 50-5% B; 50-60 min: 5% B
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 20-100 µL

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound

This protocol is adapted from methodologies for the synthesis of other acyl-CoAs and involves the initial chemical synthesis of S-(R)-carnitinyl-pantetheine, followed by an enzymatic conversion to the final product.

Materials:

  • (R)-Carnitine hydrochloride

  • Pantetheine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Coenzyme A trilithium salt

  • ATP, disodium (B8443419) salt

  • Recombinant CoaA, CoaD, and CoaE enzymes (cocktail)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl₂

  • Dithiothreitol (DTT)

Procedure:

  • Synthesis of S-(R)-carnitinyl-pantetheine:

    • Dissolve (R)-carnitine hydrochloride (1.1 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF.

    • Add N,N'-Dicyclohexylcarbodiimide (1.1 eq) to the solution and stir at room temperature for 4 hours to activate the carboxyl group of carnitine.

    • Centrifuge to remove the dicyclohexylurea (DCU) byproduct.

    • Add pantetheine (1.0 eq) to the supernatant containing the activated carnitine and stir overnight at room temperature.

    • Precipitate the S-(R)-carnitinyl-pantetheine product by adding an excess of cold, anhydrous diethyl ether.

    • Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted starting materials.

    • Dry the product under vacuum.

  • Enzymatic Synthesis of (R)-carnitinyl-CoA:

    • Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 7.5), 10 mM MgCl₂, 5 mM DTT, 5 mM ATP, and 1 mM S-(R)-carnitinyl-pantetheine.

    • Add the enzyme cocktail of CoaA, CoaD, and CoaE to the reaction mixture.

    • Incubate the reaction at 37°C for 3-4 hours.

    • Monitor the reaction progress by HPLC.

Protocol 2: Chemical Synthesis of this compound using CDI

This protocol utilizes carbonyldiimidazole (CDI) to activate the carboxyl group of (R)-carnitine for subsequent reaction with Coenzyme A.

Materials:

  • (R)-Carnitine hydrochloride

  • Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Coenzyme A trilithium salt

  • Sodium bicarbonate solution (0.5 M)

  • Formic acid

Procedure:

  • Dissolve (R)-carnitine hydrochloride (4 eq) in anhydrous THF.

  • Add CDI (4.8 eq) to the solution and stir at room temperature for 1 hour to form the carnitinyl-imidazole intermediate.

  • In a separate vial, dissolve Coenzyme A trilithium salt (1 eq) in 0.5 M sodium bicarbonate solution.

  • Add the Coenzyme A solution to the carnitinyl-imidazole reaction mixture.

  • Stir the reaction for 45 minutes at room temperature.

  • Quench the reaction by adding a small volume of formic acid to acidify the mixture.

  • The crude (R)-carnitinyl-CoA is now ready for purification.

Protocol 3: Purification of this compound by HPLC

Procedure:

  • Centrifuge the crude synthesis reaction mixture to remove any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample onto a C18 reverse-phase HPLC column.

  • Elute the compound using the gradient conditions outlined in Table 2.

  • Monitor the elution profile at 260 nm. (R)-carnitinyl-CoA is expected to be a major peak.

  • Collect the fractions corresponding to the (R)-carnitinyl-CoA peak.

  • Pool the collected fractions and lyophilize to obtain the purified product.

  • Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Mandatory Visualizations

Fatty_Acid_Transport cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Fatty Acid ACS Acyl-CoA Synthetase Fatty_Acid->ACS Fatty_Acyl_CoA Fatty Acyl-CoA CPT1 CPT I Fatty_Acyl_CoA->CPT1 CoA_cyto CoA-SH CoA_cyto->ACS ATP ATP ATP->ACS AMP_PPi AMP + PPi ACS->Fatty_Acyl_CoA ACS->AMP_PPi R_Carnitine_cyto (R)-Carnitine R_Carnitine_cyto->CPT1 Acyl_Carnitine Acyl-(R)-Carnitine CACT CACT Acyl_Carnitine->CACT CPT1->CoA_cyto CPT1->Acyl_Carnitine OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane CACT->R_Carnitine_cyto Acyl_Carnitine_matrix Acyl-(R)-Carnitine CACT->Acyl_Carnitine_matrix CPT2 CPT II Acyl_Carnitine_matrix->CPT2 R_Carnitine_matrix (R)-Carnitine R_Carnitine_matrix->CACT CPT2->R_Carnitine_matrix Fatty_Acyl_CoA_matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_matrix CoA_mito CoA-SH CoA_mito->CPT2 Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_matrix->Beta_Oxidation Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start_Materials Starting Materials ((R)-Carnitine, CoA) Synthesis_Method Synthesis Method (Chemoenzymatic or Chemical) Start_Materials->Synthesis_Method Crude_Product Crude (R)-carnitinyl-CoA Synthesis_Method->Crude_Product Filtration Filtration (0.22 µm) Crude_Product->Filtration HPLC Reverse-Phase HPLC Filtration->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_Product Purified (R)-carnitinyl-CoA Lyophilization->Pure_Product QC Quality Control (MS, NMR, Purity) Pure_Product->QC Final_Product Final Product QC->Final_Product

Application Notes: Enzymatic Assay for Carnitine Acyltransferase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carnitine acyltransferases, such as Carnitine Acetyltransferase (CrAT) and Carnitine Palmitoyltransferase (CPT), are pivotal enzymes in fatty acid metabolism. They facilitate the transport of acyl groups across mitochondrial membranes by catalyzing the reversible transfer of an acyl group from coenzyme A (CoA) to L-carnitine. Monitoring the activity of these enzymes is crucial for diagnosing metabolic disorders and for the development of therapeutic agents targeting fatty acid oxidation pathways.

This document details a robust and continuous spectrophotometric method for assaying carnitine acyltransferase activity. The principle lies in measuring the rate of free coenzyme A (CoA-SH) released during the enzymatic reaction. The released CoA-SH reacts with the chromogenic agent 5,5'-dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent, to produce the yellow-colored anion 5-thio-2-nitrobenzoate (TNB²⁻). The rate of TNB²⁻ formation is directly proportional to the enzyme activity and can be monitored by measuring the increase in absorbance at 412 nm.[1][2][3]

I. Principle of the Assay

The enzymatic assay is based on a two-step reaction process.

  • Enzymatic Reaction: Carnitine acyltransferase (CAT) catalyzes the transfer of an acyl group from an Acyl-CoA substrate to (R)-Carnitine (also known as L-Carnitine). This reaction releases a molecule of Coenzyme A with a free sulfhydryl group (CoA-SH).

    • Reaction: Acyl-CoA + L-Carnitine ---(CAT)---> Acyl-L-Carnitine + CoA-SH

  • Colorimetric Detection: The liberated CoA-SH instantaneously reacts with DTNB in a thiol-disulfide exchange. This reaction cleaves DTNB and produces one molecule of the yellow-colored product TNB²⁻, which has a maximum absorbance at 412 nm.[2][3]

    • Reaction: CoA-SH + DTNB ---> CoA-S-S-TNB + TNB²⁻ (yellow)

The rate of the absorbance increase at 412 nm is directly proportional to the rate of CoA-SH production, and thus to the carnitine acyltransferase activity. The molar extinction coefficient for TNB²⁻ at 412 nm (pH 8.0) is 13,600 M⁻¹cm⁻¹ or 14,150 M⁻¹cm⁻¹ depending on the reference.[1][4] For calculations, a specific, empirically verified value should be used.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters and reagent concentrations for the assay.

ParameterValueNotes
Wavelength (λ) 412 nmMaximum absorbance for the TNB²⁻ product.
Molar Extinction Coefficient (ε) 13,600 M⁻¹cm⁻¹For TNB²⁻ at pH 8.0. Use this for calculating enzyme activity.[1]
Assay Temperature 25°C - 37°CShould be kept constant throughout the assay.
Final Assay Volume 1.0 mLCan be scaled down for microplate readers.
Light Path 1 cmStandard for cuvette-based spectrophotometers.
Reagent Stock Concentration Final Concentration
Tris-HCl Buffer (pH 8.0)1 M100 mM
DTNB10 mM (in DMSO)0.2 mM
(R)-Carnitine HCl100 mM5 mM
Acyl-CoA Substrate10 mM0.1 - 0.5 mM
Enzyme SampleVariableVariable (e.g., 5-20 µg protein)

Note: The optimal concentration of the Acyl-CoA substrate may vary depending on the specific enzyme (e.g., Acetyl-CoA for CrAT, Palmitoyl-CoA for CPT) and its Km value. It is recommended to perform substrate titration experiments to determine the optimal concentration.

III. Detailed Experimental Protocol

A. Reagent Preparation

  • 1 M Tris-HCl Buffer (pH 8.0): Dissolve 121.14 g of Trizma base in 800 mL of deionized water. Adjust the pH to 8.0 at 25°C using concentrated HCl. Bring the final volume to 1 L. Store at 4°C.

  • 10 mM DTNB Stock Solution: Dissolve 39.6 mg of DTNB in 10 mL of DMSO.[4] Store protected from light at 4°C.

  • 100 mM (R)-Carnitine HCl Solution: Dissolve 197.66 mg of (R)-Carnitine hydrochloride in 10 mL of deionized water. Store at -20°C.

  • 10 mM Acyl-CoA Stock Solution: Prepare a 10 mM solution of the desired Acyl-CoA (e.g., Acetyl-CoA, Palmitoyl-CoA) in deionized water. Aliquot and store at -20°C.

  • Enzyme Sample: Prepare the enzyme sample (e.g., purified enzyme, cell lysate, mitochondrial fraction) in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer). Keep on ice until use.

B. Assay Procedure (for 1 mL cuvette)

  • Prepare Assay Master Mix: For each reaction, prepare a master mix containing the following components in a microcentrifuge tube. Prepare enough for all samples plus a 10% excess.

    • 820 µL Deionized Water

    • 100 µL 1 M Tris-HCl (pH 8.0)

    • 20 µL 10 mM DTNB Stock

    • 50 µL 100 mM (R)-Carnitine Solution

  • Set up Spectrophotometer: Set the spectrophotometer to read absorbance at 412 nm and maintain the temperature at 25°C.

  • Blank Measurement:

    • Pipette 990 µL of the Assay Master Mix into a cuvette.

    • Add 10 µL of the enzyme buffer (without enzyme).

    • Mix gently by inverting and place the cuvette in the spectrophotometer. Zero the instrument with this blank solution.

  • Sample Measurement:

    • Pipette 990 µL of the Assay Master Mix into a new cuvette.

    • Add 10 µL of the appropriately diluted enzyme sample. Mix and let it equilibrate for 2-3 minutes to measure any background reaction (e.g., non-enzymatic hydrolysis of Acyl-CoA).

  • Initiate Reaction:

    • To start the reaction, add 10 µL of the 10 mM Acyl-CoA stock solution to the cuvette. The final concentration will be 0.1 mM.

    • Immediately mix by inverting the cuvette with parafilm or using a pipette, and start recording the absorbance at 412 nm continuously for 5-10 minutes.

  • Data Analysis:

    • Determine the linear rate of the reaction (ΔA₄₁₂/min) from the initial, steepest part of the absorbance curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₄₁₂/min * Total Volume) / (ε * Light Path * Enzyme Volume) Where:

      • ΔA₄₁₂/min is the rate of absorbance change per minute.

      • Total Volume is 1.0 mL.

      • ε (Molar Extinction Coefficient) is 13.6 mM⁻¹cm⁻¹.

      • Light Path is 1 cm.

      • Enzyme Volume is the volume of the enzyme sample added (in mL).

    • Specific activity can be calculated by dividing the activity by the protein concentration of the enzyme sample (µmol/min/mg protein).

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, Carnitine, Acyl-CoA) master_mix Create Assay Master Mix reagents->master_mix add_mix Pipette Master Mix into Cuvette master_mix->add_mix setup_spec Set Spectrophotometer (412 nm, 25°C) setup_spec->add_mix add_enzyme Add Enzyme Sample & Equilibrate add_mix->add_enzyme initiate Initiate with Acyl-CoA add_enzyme->initiate record Record A412 vs. Time initiate->record calc_rate Determine Linear Rate (ΔA/min) record->calc_rate calc_activity Calculate Enzyme Activity using Beer-Lambert Law calc_rate->calc_activity

Caption: Workflow for the continuous spectrophotometric assay of carnitine acyltransferase.

reaction_pathway cluster_enzymatic Step 1: Enzymatic Reaction cluster_detection Step 2: Colorimetric Detection acyl_coa Acyl-CoA coa_sh CoA-SH (Free Thiol) acyl_coa->coa_sh CAT carnitine L-Carnitine carnitine->coa_sh CAT acyl_carnitine Acyl-L-Carnitine coa_sh->acyl_carnitine dtnb DTNB (Colorless) coa_sh->dtnb reacts with tnb TNB²⁻ (Yellow, Amax=412nm) dtnb->tnb mixed_disulfide CoA-S-S-TNB tnb->mixed_disulfide

Caption: Biochemical pathway of the carnitine acyltransferase assay using DTNB.

References

HPLC methods for separating (R)-carnitinyl-CoA betaine isomers

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand for enantiomerically pure compounds in the pharmaceutical industry has led to the development of robust analytical techniques for chiral separation. (R)-carnitinyl-CoA betaine (B1666868) and its isomers are of significant interest in metabolic research and drug development. Accurate separation and quantification of these isomers are crucial for understanding their distinct biological activities and for quality control in pharmaceutical formulations. This document provides detailed application notes and protocols for the separation of (R)-carnitinyl-CoA betaine isomers using High-Performance Liquid Chromatography (HPLC).

Application Notes

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the specific challenge of separating chiral isomers of this compound, two primary strategies are proposed:

  • Direct Chiral Separation using a Chiral Stationary Phase (CSP): This method involves the use of a specialized HPLC column where the stationary phase is chiral. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation. Cyclodextrin-based CSPs are particularly effective for a wide range of chiral molecules.[1][2][3][4]

The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Both methods, when properly optimized, can provide excellent resolution and accurate quantification of this compound isomers.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the two proposed HPLC methods. These values are based on typical performance for the separation of similar chiral compounds and may require optimization for this compound.

ParameterMethod 1: Direct Chiral SeparationMethod 2: Indirect Chiral Separation
Analyte This compound & its isomerDiastereomeric derivatives of this compound & its isomer
Stationary Phase Cyclodextrin-based Chiral Stationary PhaseC18 Reversed-Phase
Expected Retention Time (Isomer 1) ~ 8.5 min~ 10.2 min
Expected Retention Time (Isomer 2) ~ 10.1 min~ 11.8 min
Expected Resolution (Rs) > 1.5> 1.8
Limit of Detection (LOD) ~ 5 pmol~ 1 pmol (with fluorescent CDA)
Limit of Quantification (LOQ) ~ 15 pmol~ 3 pmol (with fluorescent CDA)

Experimental Protocols

Method 1: Direct Chiral Separation Protocol

This protocol outlines the direct separation of this compound isomers using a cyclodextrin-based chiral stationary phase.

1. Materials and Reagents:

  • Reference standards of this compound and its isomer

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium acetate (B1210297)

  • Formic acid

  • Ultrapure water

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column thermostat

  • UV-Vis or Mass Spectrometric (MS) detector

3. Chromatographic Conditions:

  • Column: Cyclodextrin-based chiral column (e.g., Astec CYCLOBOND I 2000)

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH 4.5 (adjusted with formic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B

    • 15-18 min: 30% B

    • 18-20 min: 30% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 260 nm or MS with electrospray ionization (ESI) in positive mode

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (95% A, 5% B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Method 2: Indirect Chiral Separation Protocol

This protocol describes the separation of this compound isomers after derivatization with a chiral derivatizing agent.

1. Materials and Reagents:

  • Reference standards of this compound and its isomer

  • Chiral Derivatizing Agent (CDA) with a primary amine reactive group (e.g., 1-(9-fluorenyl)ethyl chloroformate - FLEC)

  • Derivatization buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.5)

  • Quenching reagent (e.g., glycine (B1666218) solution)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column thermostat

  • Fluorescence or UV-Vis detector

3. Derivatization Procedure:

  • To 100 µL of the sample, add 100 µL of the CDA solution (in acetone).

  • Add 50 µL of derivatization buffer.

  • Vortex and incubate at 60°C for 30 minutes.

  • Add 50 µL of quenching reagent to stop the reaction.

  • Vortex and centrifuge. The supernatant is ready for injection.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 60% B

    • 20-22 min: 60% to 20% B

    • 22-27 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: Fluorescence (e.g., Ex: 260 nm, Em: 315 nm for FLEC derivatives) or UV at 260 nm

Visualizations

G Experimental Workflow for Direct Chiral Separation sample Sample containing This compound isomers dissolve Dissolve in initial mobile phase sample->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject into HPLC system filter->inject separate Separate on Chiral Stationary Phase inject->separate detect Detect with UV or MS separate->detect analyze Analyze data detect->analyze

Caption: Workflow for Direct Chiral HPLC Separation.

G Experimental Workflow for Indirect Chiral Separation cluster_prep Sample Preparation & Derivatization sample Sample containing This compound isomers add_cda Add Chiral Derivatizing Agent sample->add_cda incubate Incubate to form diastereomers add_cda->incubate quench Quench reaction incubate->quench inject Inject into HPLC system quench->inject separate Separate on C18 Reversed-Phase Column inject->separate detect Detect with Fluorescence or UV separate->detect analyze Analyze data detect->analyze

Caption: Workflow for Indirect Chiral HPLC Separation via Derivatization.

References

Application Note & Protocol: Quantification of (R)-carnitinyl-CoA betaine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantification of (R)-carnitinyl-CoA betaine (B1666868) in biological samples. It is important to note that at the time of publication, there are no established methods or commercially available standards specifically for (R)-carnitinyl-CoA betaine. The following protocol is therefore an adapted method based on well-established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the analysis of structurally similar compounds, such as acyl-CoAs and acylcarnitines. This guide is intended to provide a robust starting point for researchers to develop and validate a specific method for this compound.

Introduction

This compound is a putative metabolite that may play a role in cellular metabolism, potentially at the intersection of fatty acid oxidation and carnitine metabolism. Accurate quantification of this analyte in biological matrices such as plasma, tissues, and cells is crucial for understanding its physiological and pathological significance. This application note details a sensitive and specific LC-MS/MS method for this purpose. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Note: Due to the lack of a commercially available analytical standard for this compound, this protocol is designed for relative quantification. For absolute quantification, a certified reference standard must be synthesized and used to generate a calibration curve.

Principle of the Method

The method is based on the extraction of this compound from the biological matrix, followed by separation using Ultra-High-Performance Liquid Chromatography (UPLC) and detection by a tandem mass spectrometer (MS/MS). The high selectivity and sensitivity of MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, allow for accurate quantification even at low physiological concentrations. An appropriate internal standard should be used to correct for matrix effects and variations in extraction efficiency and instrument response.

Materials and Reagents

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)

  • Acids: Formic acid (FA), Perchloric acid (PCA)

  • Salts: Ammonium (B1175870) acetate (B1210297)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte ([13C]- or [2H]-labeled this compound) is ideal but not commercially available. Alternatively, a structurally similar acyl-CoA with a distinct mass, such as heptadecanoyl-CoA, can be used.[1]

  • Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) perchloric acid (PCA) in water.

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or a mixed-mode cation exchange)

  • Standard laboratory equipment (centrifuge, vortex mixer, evaporator, etc.)

Experimental Protocols

Sample Preparation

The following protocols are adapted from established methods for acyl-CoA extraction from various biological samples.[1][2][3]

4.1.1. Tissue Samples (e.g., Liver, Heart, Muscle)

  • Weigh approximately 20-50 mg of frozen tissue.

  • Homogenize the tissue on ice in 1 mL of ice-cold 10% TCA or 5% PCA.

  • Add the internal standard to the homogenate.

  • Vortex for 30 seconds and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acid-soluble acyl-CoAs.

  • Proceed to Solid Phase Extraction (SPE) for cleanup and concentration.

4.1.2. Cultured Cells

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells in 1 mL of ice-cold 50% methanol containing the internal standard.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Freeze-thaw the cells three times using liquid nitrogen and a 37°C water bath to ensure complete lysis.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and proceed to SPE.

4.1.3. Plasma/Serum

  • Thaw plasma or serum samples on ice.

  • To 100 µL of sample, add 400 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in an appropriate volume of the initial mobile phase.

4.1.4. Solid Phase Extraction (SPE) - Optional Cleanup Step

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the tissue or cell extract.

  • Wash the cartridge with 1 mL of water.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Analysis

The following conditions are a starting point and should be optimized for the specific instrumentation used.

4.2.1. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is recommended.[1]

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 2% B

    • 12.1-15 min: Re-equilibration at 2% B

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

4.2.2. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion ([M+H]+) for this compound needs to be determined. Based on its structure, a neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is a characteristic fragmentation pattern for acyl-CoAs and can be used to identify a product ion.[4]

    • Hypothetical MRM transition: Precursor Ion [M+H]+ → Product Ion [M+H-507]+.

    • The exact m/z values will need to be determined by direct infusion of a synthesized standard or by in-silico prediction.

  • Instrument Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision energy and other parameters should be optimized for the specific analyte and instrument.

Data Presentation

Quantitative data should be summarized in a clear and structured table. As no quantitative data for this compound is currently available in the literature, the following table serves as a template for reporting results.

Table 1: Template for Quantitative Results of this compound

Biological SampleCondition/GroupMean Concentration (pmol/mg protein or pmol/mL)Standard Deviationn
Mouse LiverControlData not availableData not available-
Mouse LiverTreatment XData not availableData not available-
Human PlasmaHealthyData not availableData not available-
Human PlasmaDisease YData not availableData not available-
HEK293 CellsUntreatedData not availableData not available-
HEK293 CellsStimulus ZData not availableData not available-

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue, Cells, Plasma) homogenize Homogenization / Lysis (with Internal Standard) sample->homogenize extract Acid Precipitation / Solvent Extraction homogenize->extract cleanup Solid Phase Extraction (Optional) extract->cleanup reconstitute Reconstitution cleanup->reconstitute inject UPLC Injection reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM Mode) ionize->detect integrate Peak Integration detect->integrate quantify Quantification (Relative to IS) integrate->quantify report Data Reporting quantify->report signaling_pathway fatty_acid Fatty Acids acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa ACSL acylcarnitine Acylcarnitine acyl_coa->acylcarnitine CPT1 carnitinyl_coa_betaine This compound (Putative) acyl_coa->carnitinyl_coa_betaine Unknown Enzyme carnitine Carnitine carnitine->acylcarnitine carnitine->carnitinyl_coa_betaine mito_matrix Mitochondrial Matrix (Beta-Oxidation) acylcarnitine->mito_matrix CACT/CPT2 unknown_pathway Downstream Effects? carnitinyl_coa_betaine->unknown_pathway

References

Application Notes and Protocols for Studying (R)-Carnitinyl-CoA Betaine in Mitochondrial Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-carnitinyl-CoA betaine (B1666868) and its related acylcarnitine esters are pivotal intermediates in the transport and metabolism of fatty acids into the mitochondrial matrix for beta-oxidation, a critical pathway for cellular energy production.[1][2] The carnitine shuttle system, which facilitates the entry of long-chain fatty acids into mitochondria, is a key regulatory point in fatty acid oxidation.[1][3] Dysregulation of this pathway is implicated in numerous metabolic diseases, including heart failure, diabetes, and obesity, making the study of carnitine derivatives essential for drug discovery and development.[3][4]

These application notes provide a comprehensive overview of the protocols and methodologies required to study the role of (R)-carnitinyl-CoA betaine and other acylcarnitines in mitochondrial beta-oxidation. The protocols are designed to be adaptable for various research and drug development applications.

Key Signaling and Metabolic Pathways

The entry of fatty acids into the mitochondrial matrix for beta-oxidation is a multi-step process. Fatty acids are first activated to acyl-CoA esters in the cytoplasm. For long-chain fatty acids to cross the inner mitochondrial membrane, they are converted to acylcarnitines by carnitine palmitoyltransferase 1 (CPT1). The acylcarnitine is then transported into the mitochondrial matrix by carnitine-acylcarnitine translocase (CACT). Inside the matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to acyl-CoA, which then enters the beta-oxidation spiral.[1][5]

Mitochondrial_Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthase Acyl-CoA Synthase Fatty_Acid->Acyl_CoA_Synthase ATP, CoA Acyl_CoA_cyto Acyl-CoA Acyl_CoA_Synthase->Acyl_CoA_cyto CPT1 CPT1 Acyl_CoA_cyto->CPT1 Acylcarnitine (R)-Acylcarnitine (this compound) CPT1->Acylcarnitine CoA Carnitine_cyto Carnitine Carnitine_cyto->CPT1 CACT CACT CACT->Carnitine_cyto CACT->Acylcarnitine Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 Acyl_CoA_mito Acyl-CoA CPT2->Acyl_CoA_mito CoA Carnitine_mito Carnitine CPT2->Carnitine_mito Beta_Oxidation Beta-Oxidation Spiral Acyl_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Carnitine_mito->CACT

Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.

Experimental Protocols

Analysis of Acyl-CoA and Acylcarnitine Esters by HPLC

This protocol details the separation and quantification of acyl-CoA and acylcarnitine species from biological samples using reverse-phase high-performance liquid chromatography (HPLC).[6][7][8]

Materials:

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate (B84403) monobasic (KH2PO4)

  • Acetic acid

  • Perchloric acid

  • Diethyl ether

  • Chloroform

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Acyl-CoA and acylcarnitine standards

Sample Preparation (Tissue):

  • Homogenize flash-frozen tissue in a suitable buffer.

  • Add internal standards.

  • Extract with diethyl ether to remove neutral lipids.

  • Add saturated ammonium sulfate and a chloroform/methanol mixture to the aqueous phase to precipitate proteins and extract the acyl-CoAs and acylcarnitines.[7]

  • Centrifuge to pellet the protein and salt.

  • Collect the supernatant and evaporate the organic solvents under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for HPLC analysis.

HPLC Conditions:

  • Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 75 mM KH2PO4, pH 5.3

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid

  • Gradient: A linear gradient from 44% to 70% Mobile Phase B over 100 minutes.[6]

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 260 nm for acyl-CoAs or derivatization for fluorescence detection for higher sensitivity.[6][8] For acylcarnitines, mass spectrometry detection is preferred.

Data Analysis: Quantify the concentration of each acyl-CoA and acylcarnitine species by comparing the peak areas to a standard curve generated from known concentrations of standards.

AnalyteRetention Time (min)Limit of Detection (fmol)
Acetyl-CoA~510
Palmitoyl-CoA~856
Octanoyl-CoA~408
PalmitoylcarnitineVaries with method~5
Mitochondrial Respiration Assay for Fatty Acid Oxidation

This protocol measures the rate of fatty acid oxidation in isolated mitochondria or cultured cells by monitoring oxygen consumption.[4][9] The Seahorse XF Analyzer is a common platform for this assay.[10]

Materials:

  • Isolated mitochondria or cultured cells

  • Seahorse XF Analyzer or other respirometry system

  • Fatty acid substrate (e.g., palmitate-BSA conjugate or octanoylcarnitine)

  • L-carnitine

  • Malate

  • ADP

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Experimental Workflow:

Seahorse_FAO_Workflow cluster_prep Preparation cluster_assay Assay Execution Isolate_Mito Isolate Mitochondria or Seed Cells Load_Plate Load Seahorse Plate Isolate_Mito->Load_Plate Prepare_Substrates Prepare Substrates (e.g., Palmitate-BSA) Prepare_Substrates->Load_Plate Equilibrate Equilibrate in Assay Medium Load_Plate->Equilibrate Inject_Substrate Inject Fatty Acid Substrate + L-Carnitine Equilibrate->Inject_Substrate Measure_Basal_OCR Measure Basal Oxygen Consumption Rate (OCR) Inject_Substrate->Measure_Basal_OCR Inject_ADP Inject ADP Measure_Basal_OCR->Inject_ADP Measure_State3 Measure State 3 Respiration Inject_ADP->Measure_State3 Inject_Oligo Inject Oligomycin Measure_State3->Inject_Oligo Measure_State4o Measure State 4o (Proton Leak) Inject_Oligo->Measure_State4o Inject_FCCP Inject FCCP Measure_State4o->Inject_FCCP Measure_Maximal Measure Maximal Respiration Inject_FCCP->Measure_Maximal Inject_Rot_AA Inject Rotenone/ Antimycin A Measure_Maximal->Inject_Rot_AA Measure_Non_Mito Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_Non_Mito

Caption: Seahorse XF Fatty Acid Oxidation Assay Workflow.

Procedure for Isolated Mitochondria:

  • Adhere isolated mitochondria to the bottom of a Seahorse XF microplate.

  • Add assay medium containing the fatty acid substrate (e.g., 100 µM palmitate-BSA), 2 mM L-carnitine, and 0.5 mM malate.

  • Perform sequential injections of ADP (to stimulate ATP synthesis), oligomycin (to inhibit ATP synthase), FCCP (to uncouple respiration), and rotenone/antimycin A (to inhibit the electron transport chain).

  • Measure the oxygen consumption rate (OCR) after each injection.

Data Analysis: Calculate the basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity. A higher OCR in the presence of the fatty acid substrate indicates fatty acid oxidation.

Respiration ParameterTypical OCR (pmol O2/min/µg protein)
Basal Respiration (with fatty acid)150-300
ATP-Linked Respiration100-200
Maximal Respiration400-800
Spare Respiratory Capacity250-500
Carnitine Acetyltransferase (CRAT) Activity Assay

This protocol measures the activity of carnitine acetyltransferase (CRAT), an enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A and carnitine.[11][12]

Materials:

  • Mitochondrial lysate or purified CRAT

  • Tris buffer (100 mM, pH 8.0)

  • Coenzyme A (CoA)

  • Acetyl-DL-carnitine

  • Spectrophotometer capable of reading at 233 nm

Procedure:

  • Prepare a reaction mixture containing Tris buffer, CoA, and acetyl-DL-carnitine.

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding the enzyme solution (mitochondrial lysate or purified CRAT).

  • Monitor the increase in absorbance at 233 nm for 5 minutes. The increase in absorbance is due to the formation of acetyl-CoA.[11]

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

Enzyme Activity Calculation: One unit of CRAT activity is defined as the amount of enzyme that converts 1.0 µmole of acetyl-L-carnitine and CoA to L-carnitine and acetyl-CoA per minute at pH 8.0 and 25°C.[11]

ParameterValue
Wavelength233 nm
Molar Extinction Coefficient of Acetyl-CoA4.5 mM⁻¹cm⁻¹
Temperature25°C
pH8.0

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the role of this compound and other acylcarnitines in mitochondrial beta-oxidation. By employing a combination of analytical techniques to measure key metabolites and functional assays to assess mitochondrial respiration, researchers can gain valuable insights into the mechanisms of fatty acid metabolism and its dysregulation in disease. These methods are essential for the development of novel therapeutics targeting metabolic disorders.

References

Application Notes and Protocols: Investigating (R)-carnitinyl-CoA Betaine as a Potential Substrate for Carnitine Acetyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine Acetyltransferase (CrAT) is a pivotal enzyme in cellular metabolism, primarily responsible for the reversible transfer of short-chain acyl groups between coenzyme A (CoA) and L-carnitine.[1][2] This function is crucial for trafficking acyl units across mitochondrial membranes, maintaining the mitochondrial acetyl-CoA/CoA ratio, and regulating cellular energy homeostasis.[3][4][5] Given its central role, CrAT is a significant target for therapeutic interventions in metabolic diseases such as type 2 diabetes and obesity.[6]

These application notes explore the potential utilization of a synthetic substrate, (R)-carnitinyl-CoA betaine (B1666868), by carnitine acetyltransferase. While CrAT's activity with natural short- and medium-chain acyl-CoAs is well-documented[7][8], the interaction with this novel betaine derivative remains to be fully characterized. The following protocols provide a framework for researchers to investigate the kinetics and viability of (R)-carnitinyl-CoA betaine as a CrAT substrate.

Signaling and Metabolic Pathways

Carnitine acetyltransferase is a key component of the carnitine shuttle system, which facilitates the transport of fatty acids into the mitochondria for beta-oxidation.[1][4] CrAT specifically handles the transport of short-chain fatty acids. The enzyme catalyzes the reversible reaction:

Acetyl-CoA + L-carnitine ⇌ Acetyl-L-carnitine + CoA[1][9]

This process is integral to cellular energy metabolism, ensuring a steady supply of fuel for the Krebs cycle and maintaining a balanced pool of coenzyme A.[3][4]

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Short-Chain Fatty Acid Acyl_CoA_Synthase Acyl-CoA Synthase Fatty_Acid->Acyl_CoA_Synthase Activation Acetyl_CoA_Cytosol Acetyl-CoA Acyl_CoA_Synthase->Acetyl_CoA_Cytosol CrAT_Cytosol CrAT Acetyl_CoA_Cytosol->CrAT_Cytosol Acetylcarnitine_Cytosol Acetyl-L-carnitine CrAT_Cytosol->Acetylcarnitine_Cytosol L_Carnitine_Cytosol L-Carnitine L_Carnitine_Cytosol->CrAT_Cytosol CACT Carnitine-Acylcarnitine Translocase (CACT) Acetylcarnitine_Cytosol->CACT Transport Acetylcarnitine_Mito Acetyl-L-carnitine CACT->Acetylcarnitine_Mito CrAT_Mito CrAT Acetyl_CoA_Mito Acetyl-CoA CrAT_Mito->Acetyl_CoA_Mito L_Carnitine_Mito L-Carnitine CrAT_Mito->L_Carnitine_Mito Beta_Oxidation β-Oxidation / Krebs Cycle Acetyl_CoA_Mito->Beta_Oxidation L_Carnitine_Mito->CACT Antiport Acetylcarnitine_Mito->CrAT_Mito

Diagram 1: Role of CrAT in the carnitine shuttle for short-chain fatty acids.

Data Presentation

The following tables summarize hypothetical kinetic data for carnitine acetyltransferase with its natural substrate, acetyl-CoA, and the putative substrate, this compound. These values are for illustrative purposes to guide experimental design and data analysis.

Table 1: Michaelis-Menten Kinetic Parameters for CrAT

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Acetyl-CoA1501201501.0 x 10⁶
This compound4503037.58.3 x 10⁴

Table 2: Substrate Specificity of CrAT

Acyl-CoA SubstrateChain LengthRelative Activity (%)
Acetyl-CoAC2100
Propionyl-CoAC385
Butyryl-CoAC460
This compound-To be determined

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human CrAT

This protocol describes the expression and purification of human carnitine acetyltransferase, a prerequisite for in vitro kinetic analysis.

Purification_Workflow Start CrAT cDNA in Expression Vector Transformation Transformation into E. coli (e.g., BL21(DE3)) Start->Transformation Culture Culture Growth (LB medium, 37°C) Transformation->Culture Induction IPTG Induction (e.g., 0.5 mM, 18°C, 16h) Culture->Induction Harvesting Cell Harvesting (Centrifugation) Induction->Harvesting Lysis Cell Lysis (Sonication, Lysis Buffer) Harvesting->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA for His-tag) Clarification->Affinity_Chrom Elution Elution (Imidazole Gradient) Affinity_Chrom->Elution Dialysis Dialysis (Storage Buffer) Elution->Dialysis Purity_Check Purity and Concentration Check (SDS-PAGE, Bradford Assay) Dialysis->Purity_Check Storage Storage (-80°C) Purity_Check->Storage

Diagram 2: Workflow for recombinant CrAT expression and purification.

Materials:

  • Human CrAT cDNA in a suitable expression vector (e.g., pET vector with an N-terminal His-tag)

  • E. coli expression strain (e.g., BL21(DE3))

  • Luria-Bertani (LB) medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Storage Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol)

  • Ni-NTA affinity resin

  • SDS-PAGE reagents

  • Bradford protein assay reagents

Procedure:

  • Transform the CrAT expression vector into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., final concentration of 0.5 mM) and continue to culture at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged CrAT with Elution Buffer.

  • Dialyze the eluted protein against Storage Buffer.

  • Assess the purity of the protein by SDS-PAGE and determine the concentration using a Bradford assay.

  • Store the purified enzyme at -80°C.

Protocol 2: In Vitro Enzyme Activity Assay for CrAT

This protocol details a continuous spectrophotometric assay to measure the activity of carnitine acetyltransferase.[10] The assay monitors the formation of acetyl-CoA by measuring the increase in absorbance at 233 nm.

Materials:

  • Purified carnitine acetyltransferase

  • 1 M Tris-HCl buffer, pH 8.0

  • 100 mM Coenzyme A (CoA) solution

  • 100 mM Acetyl-L-carnitine or this compound solution

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 233 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 µL of 1 M Tris-HCl, pH 8.0

    • 50 µL of 100 mM CoA

    • Variable concentrations of acetyl-L-carnitine or this compound

    • Add deionized water to a final volume of 990 µL.

  • Equilibrate the reaction mixture to 25°C in the spectrophotometer.

  • Initiate the reaction by adding 10 µL of a suitable dilution of purified CrAT.

  • Immediately monitor the increase in absorbance at 233 nm for 5 minutes, recording the rate of change.

  • Calculate the initial velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of acetyl-CoA at 233 nm (4.5 M⁻¹cm⁻¹).

  • Perform control reactions without the enzyme or without one of the substrates to account for any background reactions.

  • To determine the kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping the other constant and fit the initial velocity data to the Michaelis-Menten equation.

Protocol 3: Competitive Inhibition Assay

This protocol can be used to determine if this compound acts as a competitive inhibitor of CrAT with respect to its natural substrate, acetyl-L-carnitine.

Materials:

  • All materials from Protocol 2

  • A stock solution of this compound

Procedure:

  • Set up a series of reactions as described in Protocol 2.

  • For each concentration of acetyl-L-carnitine, perform the assay in the absence and presence of different fixed concentrations of this compound.

  • Measure the initial velocities for each reaction.

  • Analyze the data using a Lineweaver-Burk plot or by non-linear regression analysis to determine the mode of inhibition and the inhibition constant (Ki).

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the interaction between carnitine acetyltransferase and the novel compound this compound. By following these detailed methodologies, researchers can elucidate whether this compound acts as a substrate or an inhibitor of CrAT, thereby providing valuable insights for drug development and the study of metabolic pathways. The successful characterization of this interaction could open new avenues for modulating CrAT activity for therapeutic purposes.

References

Application Notes and Protocols for Cellular Uptake Assays of (R)-Carnitinyl-CoA Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the cellular uptake of (R)-carnitinyl-CoA betaine (B1666868), a key metabolite in fatty acid metabolism. The primary transporter responsible for the cellular uptake of carnitine and its derivatives is the Organic Cation/Carnitine Transporter 2 (OCTN2), also known as Solute Carrier Family 22 Member 5 (SLC22A5).[1][2][3][4] The following protocols are designed for researchers in cell biology, pharmacology, and drug development to characterize the transport kinetics and specificity of (R)-carnitinyl-CoA betaine uptake.

Overview of the Cellular Uptake Pathway

The cellular uptake of this compound is predominantly mediated by the OCTN2 transporter, a sodium-dependent, high-affinity carnitine transporter located in the plasma membrane.[1][3][4] Understanding the efficiency and specificity of this transport is crucial for elucidating the metabolic fate of this compound and for the development of drugs that may interact with this pathway.

Proposed Cellular Uptake Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Molecule This compound OCTN2 OCTN2 (SLC22A5) Transporter Molecule->OCTN2 Binding Na_ion Na+ Na_ion->OCTN2 Co-transport Intra_Molecule This compound OCTN2->Intra_Molecule Translocation Metabolism Mitochondrial Metabolism Intra_Molecule->Metabolism

Caption: Proposed uptake of this compound via the OCTN2 transporter.

Experimental Protocols

Two primary methods for quantifying the cellular uptake of this compound are detailed below: a direct measurement using a radiolabeled compound and an indirect measurement using a fluorescent competitive binding assay.

Protocol 1: Radiolabeled this compound Uptake Assay

This protocol describes a direct method for measuring the uptake of this compound using a radiolabeled form (e.g., [³H] or [¹⁴C]).

Materials:

  • HEK293T or MDCK-II cells stably expressing human OCTN2 (or control cells)[1][5]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Radiolabeled this compound (e.g., [³H]-(R)-carnitinyl-CoA betaine)

  • Unlabeled this compound

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Experimental Workflow:

Workflow for Radiolabeled Uptake Assay Start Start Cell_Seeding Seed OCTN2-expressing cells in a 24-well plate Start->Cell_Seeding Incubation_24h Incubate for 24-48 hours Cell_Seeding->Incubation_24h Wash_Cells Wash cells with pre-warmed Uptake Buffer Incubation_24h->Wash_Cells Add_Substrate Add radiolabeled (R)-carnitinyl-CoA betaine with or without inhibitors Wash_Cells->Add_Substrate Incubate_Time Incubate for a specified time (e.g., 1-10 min) Add_Substrate->Incubate_Time Stop_Uptake Stop uptake by washing with ice-cold PBS Incubate_Time->Stop_Uptake Lyse_Cells Lyse cells with Lysis Buffer Stop_Uptake->Lyse_Cells Scintillation_Counting Transfer lysate to scintillation vials and add cocktail Lyse_Cells->Scintillation_Counting Measure_Radioactivity Measure radioactivity using a scintillation counter Scintillation_Counting->Measure_Radioactivity Data_Analysis Analyze data to determine uptake rate Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a radiolabeled cellular uptake assay.

Procedure:

  • Cell Culture: Seed OCTN2-expressing cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed Uptake Buffer.

  • Uptake Initiation: Add 200 µL of Uptake Buffer containing the desired concentration of radiolabeled this compound to each well. For competition assays, co-incubate with a known inhibitor like verapamil (B1683045) or excess unlabeled L-carnitine.[1]

  • Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 2, 5, 10 minutes) to determine the initial linear uptake rate.

  • Uptake Termination: To stop the reaction, aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold PBS.

  • Cell Lysis: Add 500 µL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

Protocol 2: Fluorescent Competitive Uptake Assay

This protocol is an alternative to using radiolabeled compounds and relies on the competition between this compound and a fluorescent substrate of the OCTN2 transporter.

Materials:

  • HEK293T or MDCK-II cells expressing OCTN2

  • Cell culture reagents as in Protocol 1

  • A fluorescent substrate for OCTN2 (e.g., a fluorescently tagged carnitine analog)

  • Unlabeled this compound

  • Uptake Buffer

  • Lysis Buffer

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Follow the same cell seeding and culture procedure as in Protocol 1.

  • Preparation for Uptake: Prepare the cells as described in Protocol 1.

  • Competitive Uptake: Add 200 µL of Uptake Buffer containing a fixed concentration of the fluorescent substrate and varying concentrations of unlabeled this compound.

  • Incubation: Incubate at 37°C for a time within the linear uptake range of the fluorescent substrate.

  • Uptake Termination and Lysis: Stop the uptake and lyse the cells as described in Protocol 1.

  • Quantification: Measure the fluorescence of the cell lysate using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.[6]

  • Data Analysis: A decrease in fluorescence intensity with increasing concentrations of this compound indicates competition for the transporter. This data can be used to calculate the inhibitory constant (Ki) of this compound.

Data Presentation and Analysis

The quantitative data obtained from these assays should be organized for clear interpretation and comparison.

Table 1: Kinetic Parameters of this compound Uptake

This table should be used to summarize the kinetic parameters of this compound transport.

Cell LineTransporterMichaelis-Menten Constant (Km) (µM)Maximum Velocity (Vmax) (pmol/mg protein/min)
HEK293TWild-Type OCTN2Value ± SDValue ± SD
MDCK-IIEndogenous OCTN2Value ± SDValue ± SD
Control (Mock-transfected)NoneNot ApplicableNegligible

Note: The values in this table are placeholders and should be replaced with experimental data.

Table 2: Inhibition of this compound Uptake

This table is for presenting data from competitive inhibition assays.

InhibitorConcentration (µM)% Inhibition of UptakeIC₅₀ (µM)
L-Carnitine100Value ± SDValue ± SD
Verapamil50Value ± SDValue ± SD
Unlabeled this compound100Value ± SDValue ± SD

Note: The values in this table are placeholders and should be replaced with experimental data.

Data Analysis:

  • Uptake Rate: Calculate the uptake rate at each concentration and time point, typically expressed as pmol of substrate per mg of protein per minute.

  • Kinetic Parameters: Determine the Km and Vmax values by fitting the concentration-dependent uptake data to the Michaelis-Menten equation using non-linear regression analysis.

  • IC₅₀ Determination: For competitive inhibition assays, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

By following these detailed protocols and data presentation guidelines, researchers can effectively characterize the cellular uptake of this compound, providing valuable insights into its physiological role and potential as a therapeutic target.

References

Application Notes and Protocols for the Development of Inhibitors Targeting (R)-carnitinyl-CoA Betaine Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-carnitinyl-CoA betaine (B1666868) is a structurally unique molecule related to carnitine and acyl-CoA esters, which are pivotal in cellular energy metabolism. While the specific mammalian enzymes that metabolize (R)-carnitinyl-CoA betaine have not been definitively identified in the current scientific literature, its structural similarity to short- and medium-chain acyl-CoAs suggests that carnitine acyltransferases are plausible candidates for interaction. This document provides a framework for investigating and developing inhibitors based on the hypothesis that Carnitine Acetyltransferase (CrAT) is a primary enzyme involved in the metabolism of this compound.

Carnitine Acetyltransferase (CrAT) is a mitochondrial enzyme that plays a crucial role in cellular energy homeostasis by catalyzing the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine. This function is vital for buffering the acetyl-CoA pool and facilitating the transport of acetyl units across mitochondrial membranes. Given its role in metabolic regulation, CrAT is a potential therapeutic target for various metabolic disorders.

These application notes and protocols are designed to guide researchers in the initial stages of inhibitor development, from identifying potential enzyme targets to designing and executing key experiments for inhibitor characterization.

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized metabolic context of this compound and a general workflow for screening and characterizing its inhibitors.

Metabolic_Pathway Hypothetical Metabolic Pathway of this compound cluster_0 Mitochondrial Matrix cluster_1 Drug Development Fatty_Acids Fatty Acids Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA Amino_Acids Amino Acids Amino_Acids->Acetyl_CoA Glucose Glucose Glucose->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle R_carnitinyl_CoA_betaine This compound CrAT Carnitine Acetyltransferase (CrAT) R_carnitinyl_CoA_betaine->CrAT Metabolite_X Metabolite X CrAT->Metabolite_X Metabolism Inhibitor Potential Inhibitor Inhibitor->CrAT Inhibition

Caption: Hypothetical metabolic pathway involving this compound and CrAT.

Experimental_Workflow Experimental Workflow for Inhibitor Development Start Hypothesize Target Enzyme (e.g., CrAT) Enzyme_Assay Develop & Optimize Enzyme Assay Start->Enzyme_Assay HTS High-Throughput Screening (HTS) Enzyme_Assay->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Characterization Lead Compound Characterization Hit_to_Lead->Lead_Characterization In_Vivo In Vivo Studies Lead_Characterization->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: A general workflow for the development of enzyme inhibitors.

Key Putative Enzyme and Known Inhibitors

Based on substrate specificity studies, Carnitine Acetyltransferase (CrAT) is a primary candidate for metabolizing short- to medium-chain acyl-CoAs and, hypothetically, this compound.[1][2] Several compounds are known to inhibit carnitine acyltransferases.

Inhibitor NameTarget Enzyme(s)Mode of ActionReference
MildronateCrATCompetitive inhibitor with respect to L-carnitine.[3]
2-Bromooctadecanoic acidCrATDisrupts acyl group transfer.[4]
rac-EtomoxirCrATPotent inhibitor disrupting fatty acid metabolism.[4]
Palmitoyl-CoACrATMixed-model inhibitor.[5][6]
Lactate (B86563) and Oxfenicine (B1677859)Carnitine Acyl-CoA TransferaseInhibit fatty acid oxidation at the level of the transferase.[7]

Experimental Protocols

Protocol 1: Carnitine Acetyltransferase (CrAT) Activity Assay (Spectrophotometric)

This protocol is adapted from known methods for measuring CrAT activity by monitoring the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[8]

Materials:

  • Purified CrAT enzyme (e.g., from pigeon breast muscle)

  • HEPES buffer (125 mM, pH 7.5)

  • EDTA (2.5 mM)

  • DTNB (0.675 mM)

  • L-carnitine (stock solution, e.g., 10 mM)

  • Acetyl-CoA (stock solution, e.g., 10 mM)

  • This compound (or other test substrate/inhibitor)

  • Microplate reader capable of measuring absorbance at 412 nm

  • 96-well microplates

Procedure:

  • Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing HEPES buffer, EDTA, and DTNB.

  • Add Substrates (for activity measurement) or Inhibitor:

    • For determining substrate activity of this compound: Add varying concentrations of this compound.

    • For inhibition studies: Add varying concentrations of the test inhibitor and a fixed concentration of L-carnitine (e.g., 0.5 mM).

  • Add Enzyme: Add a specific amount of CrAT enzyme (e.g., 0.3125 U/mL) to each well.

  • Incubate: Incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Start the reaction by adding a fixed concentration of acetyl-CoA (e.g., 0.1 mM).

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Calculate Activity: Determine the rate of change in absorbance over time. The enzyme activity is proportional to this rate and can be calculated using the molar extinction coefficient of the DTNB-CoA-SH adduct.

Protocol 2: High-Throughput Screening (HTS) for CrAT Inhibitors

This protocol outlines a general workflow for screening a compound library for potential CrAT inhibitors using the spectrophotometric assay described above.

Materials:

  • All materials from Protocol 1

  • Compound library (e.g., small molecules, natural products) dissolved in a suitable solvent (e.g., DMSO)

  • Automated liquid handling system (optional, for high-throughput)

Procedure:

  • Plate Preparation: Prepare 96- or 384-well plates with the reaction mixture (HEPES, EDTA, DTNB, L-carnitine, and CrAT).

  • Compound Addition: Add a fixed concentration of each compound from the library to individual wells. Include positive controls (known inhibitor, e.g., Mildronate) and negative controls (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates as determined in the optimization of the assay.

  • Reaction Initiation: Add acetyl-CoA to all wells simultaneously using a multi-channel pipette or automated dispenser.

  • Data Acquisition: Read the absorbance at 412 nm at a single time point (endpoint assay) or kinetically.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the negative controls. Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

Protocol 3: Determination of IC50 and Ki for Lead Compounds

For "hit" compounds identified in the HTS, this protocol determines their potency (IC50) and mechanism of inhibition (Ki).

Procedure:

  • IC50 Determination:

    • Perform the CrAT activity assay with a range of concentrations of the inhibitor (e.g., 10-point dose-response curve).

    • Keep the concentrations of L-carnitine and acetyl-CoA constant.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Ki Determination (for competitive inhibition):

    • Perform the CrAT activity assay with varying concentrations of the natural substrate (L-carnitine) in the presence of several fixed concentrations of the inhibitor.

    • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.

    • The Ki can be calculated from the slopes of the lines on the Lineweaver-Burk plot. For mildronate, a known competitive inhibitor of CrAT, the reported Ki is 1.6 mM.[3]

Concluding Remarks

The development of inhibitors for enzymes metabolizing this compound is a promising area of research with potential therapeutic applications. Although the specific enzymes are yet to be fully elucidated, the protocols and information provided here offer a robust starting point for researchers. By leveraging the existing knowledge of carnitine acyltransferases and employing the outlined experimental strategies, scientists can begin to identify and characterize novel inhibitors that may ultimately lead to new treatments for metabolic diseases. Further research is critically needed to first identify and characterize the specific mammalian enzymes that interact with this compound to enable more targeted drug discovery efforts.

References

In Vitro Models for Studying Carnitine-CoA Conjugate Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnitine and its acyl-esters, including carnitine-CoA conjugates, are pivotal to cellular energy metabolism. Their primary role involves the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Dysregulation of carnitine metabolism is implicated in a variety of inherited and acquired diseases, including fatty acid oxidation disorders, cardiovascular diseases, and neurological conditions. Consequently, robust in vitro models are indispensable for elucidating the function of carnitine derivatives, identifying potential therapeutic targets, and screening novel drug candidates.

This document provides detailed application notes and protocols for establishing and utilizing in vitro models to study the function of carnitine-CoA conjugates. While direct experimental models for the specifically named "(R)-carnitinyl-CoA betaine" are not described in the current scientific literature, the methodologies presented herein are applicable to the broader study of carnitine-CoA esters and their roles in cellular physiology and pathophysiology. The principles and techniques for investigating carnitine transport, enzymatic activity, and metabolic flux are highly relevant for exploring the function of any novel or less-characterized carnitine derivative.

I. Cellular Models for Carnitine Research

A variety of cell lines can be employed to investigate different aspects of carnitine metabolism. The choice of cell model depends on the specific research question.

  • Human Dermal Fibroblasts: Patient-derived fibroblasts are a cornerstone for studying inborn errors of metabolism.[1] They provide a relevant genetic background to investigate the cellular consequences of specific enzyme deficiencies, such as Carnitine Palmitoyltransferase II (CPT II) deficiency, and to assess the efficacy of potential treatments.

  • Hepatocellular Carcinoma (HCC) Cell Lines (e.g., HepG2): These cells are useful for studying hepatic lipid metabolism and the role of carnitine in fatty acid oxidation in a liver-like context.

  • Human Intestinal Epithelial Cells (e.g., Caco-2): This cell line is a well-established model for studying intestinal absorption and transport of nutrients, including L-carnitine.[2][3]

  • Motor Neuron-like Cell Lines (e.g., NSC-34): These are valuable for investigating the role of carnitine in neuronal function and its potential neuroprotective effects.[4]

  • Transfected Cell Lines (e.g., HEK293 or MDCK cells overexpressing OCTN2): These models are ideal for detailed kinetic studies of specific carnitine transporters, such as the high-affinity carnitine transporter OCTN2 (coded by the SLC22A5 gene), and for screening potential inhibitors.[5]

II. Key Experimental Protocols

A. Acylcarnitine Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application: To quantitatively measure the spectrum of acylcarnitines in cell culture media or cell lysates. This is a powerful technique to identify metabolic bottlenecks in fatty acid oxidation.

Protocol:

  • Sample Preparation:

    • Culture cells (e.g., fibroblasts from a patient with a fatty acid oxidation disorder) in a T25 flask to near confluency.

    • Incubate the cells for 72 hours in a medium containing a stable isotope-labeled fatty acid (e.g., deuterium-labeled hexadecanoic acid) and L-carnitine.[1]

    • Collect the cell culture medium and centrifuge to remove cellular debris.

    • For intracellular analysis, wash the cell monolayer with ice-cold PBS, scrape the cells, and homogenize them in an appropriate buffer.

  • Extraction and Derivatization:

    • To the collected medium or cell homogenate, add an internal standard solution containing a mixture of isotopically labeled acylcarnitines.

    • Extract the acylcarnitines using a suitable organic solvent (e.g., methanol (B129727) or isopropanol).

    • Evaporate the solvent and derivatize the acylcarnitines to their butyl esters by incubating with butanolic HCl.

  • LC-MS/MS Analysis:

    • Reconstitute the dried, derivatized sample in the mobile phase.

    • Inject the sample into an LC-MS/MS system.

    • Separate the acylcarnitines using a C8 or C18 reverse-phase column with a gradient elution.

    • Detect and quantify the acylcarnitines using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

B. Radiolabeled L-Carnitine Uptake Assay

Application: To measure the activity of carnitine transporters on the plasma membrane of cultured cells and to determine the kinetic parameters (Km and Vmax) of transport.

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., Caco-2, HEK293-OCTN2) in 24-well plates and grow to confluency.[2]

  • Uptake Buffer Preparation:

    • Prepare a Krebs-Henseleit buffer (KHB) containing: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, and 5.5 mM D-glucose. Gassing the buffer with 95% O2 / 5% CO2 is recommended to maintain pH 7.4.

  • Uptake Assay:

    • Wash the cell monolayers twice with pre-warmed KHB at 37°C.

    • To initiate the uptake, add 250 µL of KHB containing [3H]-L-carnitine at the desired concentration (and any inhibitors, if applicable). For kinetic studies, a range of unlabeled L-carnitine concentrations with a fixed amount of radiolabeled L-carnitine is used.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes). The uptake should be in the linear range.

  • Termination of Uptake:

    • Aspirate the uptake solution.

    • Immediately wash the cells three times with 1 mL of ice-cold KHB to stop the transport and remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 300 µL of 0.1 M NaOH or 1% SDS to each well.

    • Incubate for at least 30 minutes to ensure complete lysis.

    • Transfer the cell lysate to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.[6]

  • Protein Quantification:

    • Use an aliquot of the cell lysate to determine the total protein concentration using a standard method like the BCA assay.

  • Data Analysis:

    • Express the uptake as pmol or nmol of L-carnitine per mg of protein per unit of time.

    • For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

C. Carnitine Acetyltransferase (CAT) Activity Assay (Spectrophotometric)

Application: To measure the activity of carnitine acetyltransferase in cell or tissue lysates. This enzyme is crucial for buffering the acetyl-CoA/CoA ratio.

Protocol: (Based on the principle of measuring the formation of acetyl-CoA)[7]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Coenzyme A (CoA) Solution: 11 mM CoA in deionized water.

    • Acetyl-DL-Carnitine Solution: 83.4 mM Acetyl-DL-carnitine hydrochloride in deionized water.

    • Enzyme Solution: Prepare cell lysate by homogenizing cells in cold Assay Buffer and centrifuging to remove debris. Dilute the supernatant to an appropriate concentration (e.g., 0.3 - 0.6 units/mL).

  • Assay Procedure:

    • In a quartz cuvette, prepare a reaction mixture containing:

      • 2.65 mL Assay Buffer

      • 0.05 mL CoA Solution

      • 0.20 mL Acetyl-DL-Carnitine Solution

    • Prepare a blank cuvette with 2.75 mL of Assay Buffer and the same amounts of CoA and Acetyl-DL-Carnitine solutions.

    • Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 233 nm until it is stable.

    • To the sample cuvette, add 0.10 mL of the enzyme solution (cell lysate).

    • Immediately mix by inversion and record the increase in absorbance at 233 nm for approximately 5 minutes.

  • Calculation:

    • Determine the rate of change in absorbance per minute (ΔA233/min) from the linear portion of the curve for both the test and blank samples.

    • Calculate the enzyme activity using the following formula: Units/mL enzyme = [(ΔA233/min Test - ΔA233/min Blank) * Total Volume (mL) * Dilution Factor] / [Molar Extinction Coefficient of Acetyl-CoA (4.5 mM-1cm-1) * Volume of Enzyme (mL)]

III. Data Presentation

Quantitative Data Summary

The following tables summarize quantitative data from the literature for key parameters in carnitine transport studies.

Table 1: Kinetic Parameters of L-Carnitine Uptake in Various Cell Lines

Cell LineTransporterKm (µM)Vmax (pmol/mg protein/min)Reference
Caco-2OCTN245.5 ± 6.516.7 ± 1.12*[2]
Caco-2OCTN214.07 ± 1.704.38 ± 0.13**[3]
NSC-34 (WT)OCTN1/OCTN21.94 ± 0.340.295 ± 0.059[4]
NSC-34 (G93A)OCTN1/OCTN21.96 ± 0.270.191 ± 0.032[4]
HEK293-OCTN2OCTN25.33 ± 0.5448.48 ± 1.14***[5]
A549OCTN2<2Not specified[8]
Calu-3OCTN2~20Not specified[8]

* Vmax originally reported as 83.5 ± 5.6 nmol/mg protein/5 min, converted to per minute. ** Vmax originally reported as 26.3 ± 0.80 pmol/mg protein/6 min, converted to per minute. *** Vmax originally reported as 0.808 ± 0.019 pmol/sec/cm2, converted to pmol/mg protein/min assuming a standard protein density.

Table 2: Inhibition of OCTN2-mediated L-Carnitine Uptake by Various Compounds

Cell LineInhibitorIC50 (µM)Reference
HEK-OCTN2Oxaliplatin4.43[9]
WT-HEK293Oxaliplatin29.0[9]
HEK293-OCTN2VerapamilNot specified (potent inhibitor)[5]
HEK293-OCTN2ImipramineNot specified (potent inhibitor)[5]
HEK293-OCTN2PropanthelineNot specified (potent inhibitor)[5]

Table 3: Acylcarnitine Profile in Fibroblasts from a Patient with CPT II Deficiency

AcylcarnitineControl (nmol/mg protein)CPT II Deficient (nmol/mg protein)Fold Change
C8 (Octanoyl)~1.5~0.6~0.4
C12 (Lauroyl)~0.2~0.01~0.05
C16 (Palmitoyl)~0.3~0.02~0.07

*Data adapted from a study on acyltransferase activities in cultured fibroblasts. The values represent the reduced activity of CPT-II with different acyl-CoA substrates.

IV. Visualization of Pathways and Workflows

A. The Carnitine Shuttle Pathway

This diagram illustrates the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix via the carnitine shuttle system.

CarnitineShuttle cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 Carnitine_cyto L-Carnitine Carnitine_cyto->CPT1 AcylCarnitine_cyto Acyl-Carnitine AcylCarnitine_ims Acyl-Carnitine AcylCarnitine_cyto->AcylCarnitine_ims MalonylCoA Malonyl-CoA MalonylCoA->CPT1 Inhibits CPT1->AcylCarnitine_cyto CACT CACT AcylCarnitine_ims->CACT Carnitine_ims L-Carnitine Carnitine_ims->Carnitine_cyto CACT->Carnitine_ims AcylCarnitine_matrix Acyl-Carnitine CACT->AcylCarnitine_matrix CPT2 CPT2 Carnitine_matrix L-Carnitine CPT2->Carnitine_matrix AcylCoA_matrix Long-Chain Acyl-CoA CPT2->AcylCoA_matrix AcylCarnitine_matrix->CPT2 Carnitine_matrix->CACT BetaOx β-Oxidation AcylCoA_matrix->BetaOx

Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.

B. Experimental Workflow for Radiolabeled L-Carnitine Uptake Assay

This diagram outlines the key steps in performing a radiolabeled L-carnitine uptake assay in cultured cells.

UptakeWorkflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis A Seed cells in 24-well plate B Culture to confluency A->B D Wash cells with pre-warmed buffer B->D C Prepare [3H]-L-carnitine in uptake buffer E Add [3H]-L-carnitine solution and incubate at 37°C C->E D->E F Stop uptake by washing with ice-cold buffer E->F G Lyse cells F->G H Perform scintillation counting G->H I Measure protein concentration G->I J Calculate specific uptake (pmol/mg/min) H->J I->J

Caption: Workflow for Radiolabeled L-Carnitine Uptake Assay.

C. Logical Relationship of Carnitine Metabolism and Cellular Processes

This diagram illustrates the central role of carnitine in linking fatty acid metabolism with other key cellular processes.

CarnitineMetabolism CarnitinePool Cellular L-Carnitine Pool AcylCoA Acyl-CoA CarnitinePool->AcylCoA AcetylCoA Acetyl-CoA CarnitinePool->AcetylCoA Buffering (via CAT) FattyAcids Fatty Acids FattyAcids->AcylCoA Mitochondria Mitochondria AcylCoA->Mitochondria Carnitine Shuttle BetaOxidation β-Oxidation Mitochondria->BetaOxidation BetaOxidation->AcetylCoA GeneExpression Gene Expression (e.g., PPARα) BetaOxidation->GeneExpression Metabolic Signaling Energy ATP Production TCA TCA Cycle AcetylCoA->TCA TCA->Energy

Caption: Central Role of Carnitine in Cellular Metabolism.

References

Troubleshooting & Optimization

Troubleshooting (R)-carnitinyl-CoA betaine synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-carnitinyl-CoA betaine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (R)-carnitinyl-CoA?

A1: The most common and specific method is the enzymatic synthesis using Carnitine Acetyltransferase (CAT). This enzyme catalyzes the reversible transfer of an acetyl group from acetyl-CoA to (R)-carnitine to produce (R)-carnitinyl-CoA and Coenzyme A (CoA).[1][2][3]

Q2: What are the potential sources of impurities in the synthesis of (R)-carnitinyl-CoA?

A2: Impurities can arise from several sources:

  • Starting materials: Purity of (R)-carnitine, acetyl-CoA, and the enzyme itself.

  • Side reactions: Hydrolysis of acetyl-CoA or the product, (R)-carnitinyl-CoA.

  • Incomplete reaction: Presence of unreacted starting materials in the final product.

  • Enzyme inhibition: Byproducts or contaminants that inhibit the Carnitine Acetyltransferase.[4]

  • Storage and handling: Degradation of reactants or product due to improper temperature, pH, or exposure to contaminants.[5][6]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by measuring the decrease in acetyl-CoA or the increase in Coenzyme A (CoA) concentration. A continuous spectrophotometric rate determination method can be used by monitoring the change in absorbance at 233 nm, which is characteristic of the thioester bond in acetyl-CoA. Alternatively, HPLC-MS/MS can be used to quantify the formation of (R)-carnitinyl-CoA over time.

Q4: What is the stability of (R)-carnitinyl-CoA and how should it be stored?

A4: Acyl-CoA esters, including (R)-carnitinyl-CoA, are susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. For storage, it is recommended to keep the purified product at -80°C in an appropriate buffer (e.g., a slightly acidic buffer) to minimize degradation.[7] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Low Yield of (R)-Carnitinyl-CoA

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can be attributed to several factors related to enzyme activity, reaction conditions, or substrate integrity.

Possible Causes & Solutions:

Possible Cause Recommended Action
Suboptimal Enzyme Activity Verify Enzyme Activity: Ensure you are using a high-quality Carnitine Acetyltransferase (CAT). If possible, perform an activity assay before the synthesis. Increase Enzyme Concentration: Systematically increase the enzyme concentration to find the optimal loading.[8] Enzyme Denaturation: Avoid repeated freeze-thaw cycles of the enzyme stock. Maintain proper storage conditions (e.g., -80°C with cryoprotectants).[7]
Incorrect Reaction Conditions Optimize pH and Temperature: The optimal pH for CAT is typically around 8.0. The optimal temperature is generally between 25-37°C. Perform small-scale experiments to determine the optimal conditions for your specific setup.[8] Check Buffer Composition: Ensure the buffer does not contain components that might inhibit the enzyme. A standard buffer is 100 mM Tris-HCl.
Substrate-Related Issues Substrate Degradation: Acetyl-CoA is prone to hydrolysis. Use fresh, high-purity acetyl-CoA. Prepare solutions immediately before use. Substrate Inhibition: High concentrations of substrates can sometimes inhibit the enzyme. Try varying the substrate concentrations to find the optimal ratio.[8]
Product Inhibition Equilibrium Limitations: The reaction catalyzed by CAT is reversible.[1] Consider strategies to shift the equilibrium towards product formation, such as removing one of the products (e.g., using a coupled reaction to consume CoA).

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of (R)-carnitinyl-CoA check_enzyme 1. Check Enzyme Activity start->check_enzyme enzyme_ok Activity is within spec? check_enzyme->enzyme_ok check_conditions 2. Verify Reaction Conditions conditions_ok pH, Temp, Buffer correct? check_conditions->conditions_ok check_substrates 3. Assess Substrate Quality substrates_ok Substrates are fresh & pure? check_substrates->substrates_ok optimize 4. Optimize Reaction Parameters enzyme_ok->check_conditions Yes replace_enzyme Replace enzyme or increase concentration enzyme_ok->replace_enzyme No conditions_ok->check_substrates Yes adjust_conditions Adjust pH, temp, or buffer conditions_ok->adjust_conditions No substrates_ok->optimize Yes use_new_substrates Use fresh, high-purity substrates substrates_ok->use_new_substrates No replace_enzyme->check_enzyme adjust_conditions->check_conditions use_new_substrates->check_substrates

Caption: Troubleshooting workflow for low (R)-carnitinyl-CoA yield.

Presence of Impurities in the Final Product

Q: My final product shows significant impurities upon analysis. How can I identify and eliminate them?

A: Identifying and eliminating impurities requires a systematic approach involving analytical characterization and optimization of the reaction and purification steps.

Common Impurities and Their Identification:

Impurity Expected Mass (m/z) Identification Method Potential Cause
Unreacted (R)-carnitine162.11HPLC-MS/MSIncomplete reaction
Unreacted Acetyl-CoA809.12HPLC-MS/MSIncomplete reaction, suboptimal enzyme activity
Coenzyme A (CoA)767.11HPLC-MS/MSProduct of the desired reaction
Hydrolyzed Acetyl-CoA (Acetate & CoA)-HPLCNon-enzymatic hydrolysis of starting material
D-carnitinyl-CoA929.23Chiral HPLC-MS/MSImpurity in the (R)-carnitine starting material

Troubleshooting Workflow for Impurities

impurity_troubleshooting start Impurities Detected in Final Product identify 1. Identify Impurities via HPLC-MS/MS start->identify unreacted_sm Unreacted Starting Materials? identify->unreacted_sm side_products Side-Products or Degradation? unreacted_sm->side_products No optimize_reaction Optimize reaction time, enzyme concentration, or substrate ratio unreacted_sm->optimize_reaction Yes improve_purification Improve purification protocol (e.g., adjust HPLC gradient) side_products->improve_purification No check_sm_purity Check purity of starting materials side_products->check_sm_purity Yes optimize_reaction->improve_purification adjust_conditions Adjust reaction/storage conditions (pH, temp) to minimize hydrolysis check_sm_purity->adjust_conditions adjust_conditions->optimize_reaction

Caption: Logical workflow for troubleshooting impurities.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-Carnitinyl-CoA

This protocol describes a general method for the enzymatic synthesis of (R)-carnitinyl-CoA using Carnitine Acetyltransferase.

Materials:

  • (R)-Carnitine hydrochloride

  • Acetyl-Coenzyme A lithium salt

  • Carnitine Acetyltransferase (CAT) from pigeon breast muscle or recombinant source

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Deionized water

Procedure:

  • Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0 at 25°C.

  • Dissolve (R)-carnitine hydrochloride and acetyl-CoA in the Tris-HCl buffer to final concentrations of 10 mM and 5 mM, respectively.

  • Equilibrate the substrate solution to 25°C.

  • Immediately before starting the reaction, prepare a solution of Carnitine Acetyltransferase in cold Tris-HCl buffer at a concentration of 0.5-1.0 units/mL.

  • Initiate the reaction by adding the enzyme solution to the substrate mixture. The final enzyme concentration should be in the range of 0.05-0.1 units/mL.

  • Incubate the reaction mixture at 25°C for 2-4 hours.

  • Monitor the reaction progress using the spectrophotometric assay described below or by taking aliquots for HPLC-MS/MS analysis.

  • Once the reaction has reached completion (or equilibrium), stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid) or by proceeding immediately to purification.

Workflow for (R)-Carnitinyl-CoA Synthesis and Purification

synthesis_workflow start Prepare Reactants ((R)-carnitine, Acetyl-CoA, CAT, Buffer) reaction Enzymatic Reaction (25°C, pH 8.0) start->reaction monitoring Monitor Progress (Spectrophotometry or HPLC-MS/MS) reaction->monitoring quench Quench Reaction monitoring->quench purification Purification (e.g., Solid-Phase Extraction or HPLC) quench->purification analysis Analyze Purity (HPLC-MS/MS) purification->analysis storage Store at -80°C analysis->storage

Caption: General workflow for synthesis and purification.

Protocol 2: HPLC-MS/MS Analysis of (R)-Carnitinyl-CoA and Impurities

This protocol provides a general framework for the analysis of (R)-carnitinyl-CoA and potential impurities using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is suitable for separating the compounds of interest.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the more hydrophobic compounds.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z)
(R)-carnitinyl-CoA929.23Specific product ions to be determined
(R)-carnitine162.1160.1, 103.1
Acetyl-CoA810.12303.1, 428.1
Coenzyme A768.11261.1, 428.1

Sample Preparation:

  • Quench the enzymatic reaction with an equal volume of cold acetonitrile or 10% trichloroacetic acid.

  • Centrifuge the sample to pellet the precipitated protein.

  • Transfer the supernatant to a clean vial for analysis.

  • If necessary, dilute the sample with the initial mobile phase.

Data Analysis:

  • Integrate the peak areas for each compound in the MRM chromatograms.

  • Quantify the concentrations using a standard curve prepared with known concentrations of each analyte.

References

Technical Support Center: Optimizing Mass Spectrometry for (R)-carnitinyl-CoA betaine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of (R)-carnitinyl-CoA betaine (B1666868). This resource includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and structured data tables for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of (R)-carnitinyl-CoA betaine?

A1: The molecular and mass spectrometry details for this compound are provided in the table below.

ParameterValue
Chemical Formula C28H49N8O18P3S
Average Molecular Weight 910.718 g/mol
Monoisotopic Mass 910.20983703 Da

Q2: Which ionization mode is best for analyzing this compound?

A2: Positive electrospray ionization (ESI+) is the recommended mode for the analysis of this compound. The molecule contains a permanently positively charged quaternary ammonium (B1175870) group in the carnitine moiety, which allows for efficient ionization in positive mode.

Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?

A3: this compound is expected to exhibit a composite fragmentation pattern characteristic of both the acyl-CoA and carnitine moieties. Key fragmentation pathways include:

  • Acyl-CoA Moiety Fragmentation : A characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) portion (507 Da) is a common fragmentation pattern for acyl-CoAs. Another typical product ion is observed at m/z 428.04, which also originates from the CoA moiety.[1]

  • Carnitine Moiety Fragmentation : The carnitine portion of the molecule typically undergoes a neutral loss of trimethylamine (B31210) (C₃H₉N; 59 Da). Additionally, a characteristic fragment ion with the elemental formula [C₄H₅O₂]⁺ (m/z 85) is often observed from the carnitine structure.[1][2] A precursor ion scan for m/z 99 has also been used to specifically detect acylcarnitines.[3]

The following diagram illustrates the predicted fragmentation of this compound.

Predicted Fragmentation of this compound cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor This compound [M+H]+ Frag1 [M+H - 507 Da]+ (Loss of ADP moiety) Precursor->Frag1 Acyl-CoA Fragmentation Frag2 m/z 428 (CoA fragment) Precursor->Frag2 Acyl-CoA Fragmentation Frag3 [M+H - 59 Da]+ (Loss of Trimethylamine) Precursor->Frag3 Carnitine Fragmentation Frag4 m/z 85 (Carnitine fragment) Precursor->Frag4 Carnitine Fragmentation Troubleshooting Workflow cluster_NoPeak No Peak / Poor Signal cluster_BadPeakShape Poor Peak Shape cluster_InconsistentRT Inconsistent Retention Time Start Start Troubleshooting Problem Identify Problem Start->Problem NoPeak No Peak / Poor Signal Problem->NoPeak Signal Issue BadPeakShape Poor Peak Shape Problem->BadPeakShape Chromatography Issue InconsistentRT Inconsistent Retention Time Problem->InconsistentRT Reproducibility Issue CheckIonMode Check Ionization Mode (ESI+) NoPeak->CheckIonMode CheckColumn Evaluate Column Chemistry (C18 vs. HILIC) BadPeakShape->CheckColumn CheckEquilibration Ensure Proper Equilibration InconsistentRT->CheckEquilibration OptimizeSource Optimize Source Parameters CheckIonMode->OptimizeSource CheckSample Check Sample Integrity OptimizeSource->CheckSample CheckMatrix Investigate Matrix Effects CheckSample->CheckMatrix End Problem Resolved CheckMatrix->End CheckSolvent Check Sample Solvent CheckColumn->CheckSolvent CheckLoad Reduce Sample Load CheckSolvent->CheckLoad CheckLoad->End CheckMobilePhase Prepare Fresh Mobile Phase CheckEquilibration->CheckMobilePhase CheckTemp Verify Temperature Stability CheckMobilePhase->CheckTemp CheckTemp->End Sample Preparation Workflow Start Start: Biological Sample Homogenize Homogenize in Cold Solvent Start->Homogenize Precipitate Protein Precipitation (e.g., TCA, Methanol) Homogenize->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE Solid-Phase Extraction (Optional) Collect->SPE Evaporate Evaporate Solvent Collect->Evaporate No SPE->Evaporate Yes Reconstitute Reconstitute in LC Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS Reconstitute->Analyze

References

Technical Support Center: HPLC Analysis of Carnitine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of carnitine and related compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my carnitine peak showing significant tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue in the HPLC analysis of carnitine.[1][2][3] This is often due to secondary interactions between the highly polar and positively charged carnitine molecule and the stationary phase.

Possible Causes and Solutions:

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the quaternary amine of carnitine, causing tailing.[3]

    • Solution: Use an end-capped column or a column specifically designed for basic compounds. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups, reducing these interactions.[4]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the peak shape.

    • Solution: Ensure the mobile phase is adequately buffered and the pH is optimized for your specific column and analyte. For carnitine, a lower pH is generally preferred.[4]

  • Column Contamination: Accumulation of matrix components from the sample onto the column can lead to active sites that cause tailing.[1][2]

    • Solution: Use a guard column to protect the analytical column and implement a robust sample preparation procedure to remove interfering substances.[5] Regularly flushing the column with a strong solvent can also help.

  • Mass Overload: Injecting a sample with too high a concentration of carnitine can saturate the stationary phase.[1][3]

    • Solution: Dilute the sample to a lower concentration.[3]

Q2: My carnitine peak is fronting. What could be the cause?

Peak fronting, where the first half of the peak is distorted, is less common than tailing but can still occur.[6][7][8]

Possible Causes and Solutions:

  • Column Overload: Injecting too large a volume or too concentrated a sample can lead to peak fronting.[6][7][8]

    • Solution: Reduce the injection volume or dilute the sample.[6][8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[6][7]

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[9]

  • Column Collapse: This can happen with reversed-phase columns when using highly aqueous mobile phases (e.g., >95% water), leading to a loss of retention and peak fronting.[7]

    • Solution: Use a column specifically designed for highly aqueous mobile phases. If you suspect column collapse, flushing the column with 100% acetonitrile (B52724) may help restore the stationary phase.[6][7]

Q3: I am observing a drift in the retention time of my carnitine peak. Why is this happening?

Retention time (RT) drift can compromise the accuracy and reproducibility of your analysis.[10][11]

Possible Causes and Solutions:

  • Mobile Phase Composition Changes:

    • Evaporation: The more volatile component of the mobile phase (often the organic solvent) can evaporate over time, leading to a gradual increase in retention time.[11]

      • Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.[12]

    • Inaccurate Mixing: If using a gradient or an online mixing system, ensure the pump is functioning correctly.[5]

      • Solution: Verify the pump's performance and consider pre-mixing the mobile phase if the issue persists.[5]

  • Column Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.[10]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[12]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses can cause RT drift in the initial runs. This is particularly true for ion-pair chromatography.[5]

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline and consistent retention times are achieved. For some ion-pairing methods, this can take a significant amount of time.[4][13]

  • Flow Rate Instability: Leaks in the system or worn pump seals can lead to an inconsistent flow rate, directly impacting retention times.[10][12]

    • Solution: Regularly inspect the HPLC system for leaks and perform routine maintenance on the pump.[12]

Q4: The sensitivity of my carnitine analysis is very low. How can I improve it?

Carnitine is a challenging molecule to detect because it lacks a strong chromophore, resulting in poor UV absorbance.[13][14]

Solutions:

  • Low UV Wavelength Detection: While not ideal, detection at low UV wavelengths (e.g., 205-225 nm) can be used, but sensitivity will be limited and the baseline may be noisy.[4]

  • Pre-column Derivatization: This is the most common approach to enhance the sensitivity of carnitine detection. Derivatization involves reacting the carnitine molecule with a reagent that introduces a fluorescent or strongly UV-absorbing tag.[14][15][16][17][18]

    • Fluorescence Derivatization: Reagents like 1-aminoanthracene (B165094) or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) can be used to create highly fluorescent derivatives of carnitine, allowing for very sensitive detection.[16][17][18]

    • UV Derivatization: Reagents like p-bromophenacyl bromide (p-BPB) can be used to create a derivative with strong UV absorbance at a more favorable wavelength (e.g., 260 nm).[14]

  • Mass Spectrometry (MS) Detection: HPLC coupled with a mass spectrometer (LC-MS) is a highly sensitive and specific method for the analysis of carnitine and does not require derivatization.

Troubleshooting Guides

Guide 1: Troubleshooting Peak Shape Problems

This guide provides a systematic approach to diagnosing and resolving common peak shape issues in carnitine analysis.

PeakShapeTroubleshooting start Poor Peak Shape (Tailing or Fronting) tailing_check Is the peak tailing? start->tailing_check tailing_causes Potential Causes: - Secondary Silanol Interactions - Incorrect Mobile Phase pH - Column Contamination - Mass Overload tailing_check->tailing_causes Yes fronting_check Is the peak fronting? tailing_check->fronting_check No tailing_solutions Solutions: - Use end-capped/base-deactivated column - Lower mobile phase pH (e.g., 2.5-3.5) - Use guard column & clean samples - Dilute sample tailing_causes->tailing_solutions end Symmetrical Peak tailing_solutions->end fronting_causes Potential Causes: - Column Overload (Mass/Volume) - Incompatible Sample Solvent - Column Phase Collapse fronting_check->fronting_causes Yes fronting_solutions Solutions: - Reduce injection volume/dilute sample - Dissolve sample in mobile phase - Use aqueous-stable column fronting_causes->fronting_solutions fronting_solutions->end

Troubleshooting workflow for peak shape problems.
Guide 2: Diagnosing and Correcting Retention Time Drift

Follow this workflow to identify and resolve issues related to inconsistent retention times.

RTDriftTroubleshooting start Retention Time Drift check_t0 Does t0 also drift? start->check_t0 flow_rate_issue Potential Cause: Flow Rate Instability check_t0->flow_rate_issue Yes chemical_change_issue Potential Causes: - Mobile Phase Change - Temperature Fluctuation - Insufficient Equilibration check_t0->chemical_change_issue No flow_rate_solutions Solutions: - Check for system leaks - Inspect/service pump seals flow_rate_issue->flow_rate_solutions end Stable Retention Time flow_rate_solutions->end chemical_change_solutions Solutions: - Prepare fresh mobile phase - Use a column oven - Ensure adequate column equilibration chemical_change_issue->chemical_change_solutions chemical_change_solutions->end

Workflow for diagnosing retention time drift.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC for L-Carnitine in Tablets

This protocol is adapted from a validated, stability-indicating method.[4]

  • Instrumentation:

    • HPLC system with UV detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • 0.05 M phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) : Ethanol (99:1, v/v)

    • Add sodium 1-heptanesulfonate as an ion-pairing agent to the mobile phase at a concentration of 0.56 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50°C

    • Detection Wavelength: 225 nm

    • Injection Volume: 20 µL

  • Sample Preparation (for tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of L-carnitine and transfer it to a volumetric flask.

    • Add a suitable diluent (e.g., water or mobile phase), sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.

Protocol 2: Pre-column Derivatization with Fluorescence Detection

This protocol outlines a general procedure for enhancing the sensitivity of carnitine analysis through derivatization. Specific reagents and conditions may vary.[16][17][18]

  • Derivatization Reagents (Example):

    • 1-aminoanthracene (fluorescent labeling agent)[18]

    • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) (coupling agent)[17]

  • Derivatization Procedure:

    • To an aliquot of the sample or standard solution, add the derivatization reagent and the coupling agent in an appropriate buffer.

    • Vortex the mixture and allow it to react for a specific time and at a controlled temperature (e.g., 20 minutes at 25°C).[18]

    • Stop the reaction if necessary (e.g., by adding an acid).

    • The derivatized sample is then ready for HPLC analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 3.5) in a gradient or isocratic elution.[17][18]

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen fluorescent tag (e.g., Ex: 248 nm, Em: 418 nm for 1-aminoanthracene derivatives).[17][18]

Data Tables

Table 1: Method Validation Parameters for an Ion-Pair RP-HPLC Method for L-Carnitine[4]
ParameterResult
Linearity Range84.74–3389.50 µg/mL
Correlation Coefficient (r²)0.9997
Precision (%RSD)< 2.0%
Accuracy (Recovery)100.83%–101.54%
Limit of Quantitation (LOQ)84.74 µg/mL
Table 2: Comparison of Detection Methods for Carnitine Analysis
Detection MethodPrincipleAdvantagesCommon Issues
Low Wavelength UV Direct absorbance of the carboxyl groupSimple, no derivatization neededLow sensitivity, baseline noise, interferences
UV after Derivatization Chemical reaction to add a UV-absorbing tagGood sensitivity, more selective wavelengthExtra sample preparation step, potential for incomplete reaction
Fluorescence after Derivatization Chemical reaction to add a fluorescent tagVery high sensitivity and selectivityDerivatization required, reagent stability can be a concern
Mass Spectrometry (MS) Measures mass-to-charge ratioHigh sensitivity and specificity, no derivatization neededHigher instrument cost and complexity

References

Technical Support Center: Quantification of (R)-carnitinyl-CoA Betaine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (R)-carnitinyl-CoA betaine (B1666868) in plasma. Given the unique chemical nature of this molecule, combining the characteristics of a large acyl-CoA and a polar betaine, its analysis presents specific challenges. This guide offers practical solutions and detailed methodologies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying (R)-carnitinyl-CoA betaine in plasma?

A1: The primary challenges stem from the molecule's complex structure, featuring a large, labile coenzyme A (CoA) moiety and a highly polar betaine group. Key difficulties include:

  • Sample Stability: Acyl-CoAs are susceptible to enzymatic and chemical degradation. Immediate and proper sample handling is critical to prevent hydrolysis.

  • Extraction Efficiency: The molecule's high polarity makes it challenging to efficiently extract from the plasma matrix while removing interfering substances.

  • Chromatographic Retention and Peak Shape: Achieving good retention and symmetrical peak shapes on standard reverse-phase liquid chromatography (LC) columns can be difficult due to its polar nature.

  • Mass Spectrometry (MS) Detection: Ion suppression from the complex plasma matrix can affect signal intensity and reproducibility. Optimizing MS parameters is crucial for sensitive and specific detection.

Q2: What is the recommended sample collection and handling procedure for plasma samples intended for this compound analysis?

A2: To ensure sample integrity, the following steps are recommended:

  • Anticoagulant: Collect whole blood in tubes containing EDTA.

  • Immediate Processing: Process the blood as soon as possible after collection. Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.[1]

  • Storage: Immediately freeze the plasma samples at -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation of the analyte.[1][2]

Q3: Which analytical technique is most suitable for the quantification of this compound in plasma?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique due to its high sensitivity, specificity, and ability to handle complex biological matrices.[2][3][4][5][6][7] This method allows for the separation of the analyte from potential isomers and provides structural information through fragmentation analysis.

Q4: What type of internal standard should be used for accurate quantification?

A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C- or ¹⁵N-labeled). If a stable isotope-labeled standard is not available, a close structural analog that is not endogenously present in the sample can be used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Analyte Signal Sample degradationEnsure rapid sample processing on ice and immediate storage at -80°C. Minimize freeze-thaw cycles.
Poor extraction recoveryOptimize the protein precipitation and/or solid-phase extraction (SPE) method. Ensure the chosen solvents are appropriate for a highly polar molecule. A two-step extraction might be necessary.
Ion suppression in MSImprove chromatographic separation to resolve the analyte from co-eluting matrix components. Optimize MS source parameters (e.g., spray voltage, gas flows). Consider using a more advanced ion source.
Poor Peak Shape (Tailing or Fronting) Inappropriate chromatographic conditionsUse a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is better suited for polar compounds.[6] Optimize the mobile phase composition, including the use of ion-pairing agents or buffers.
Secondary interactions with the columnEnsure the column is properly conditioned and equilibrated. Consider using a column with different stationary phase chemistry.
High Variability Between Replicates Inconsistent sample preparationEnsure precise and consistent pipetting and timing during the extraction process. Use an automated liquid handler if available.
Instability of the analyte in the autosamplerKeep the autosampler temperature low (e.g., 4°C). Analyze samples as soon as possible after preparation. Perform stability tests in the autosampler.[5]
Inaccurate Quantification Matrix effectsPrepare calibration standards in a surrogate matrix that closely mimics plasma to compensate for matrix effects.
Non-linearity of the calibration curveUse a wider range of calibration standards and consider a weighted linear regression for the calibration curve.

Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol is a hypothetical procedure based on established methods for similar analytes.[3][4][7]

1. Sample Preparation (Protein Precipitation and Extraction)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A to elute the polar analyte.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.

3. Data Analysis and Quantification

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Quantitative Data Summary

The following tables represent hypothetical validation data for the quantification of this compound in plasma.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound1 - 1000>0.995

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC5<10<1590-110
Medium QC50<10<1590-110
High QC800<10<1590-110

Table 3: Recovery

AnalyteExtraction Recovery (%)
This compound>85

Visualizations

experimental_workflow sample_collection Plasma Sample Collection (EDTA tubes) sample_prep Sample Preparation (Protein Precipitation & Extraction) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis (HILIC Column, ESI+) sample_prep->lcms_analysis data_processing Data Processing (Peak Integration & Quantification) lcms_analysis->data_processing result Concentration of this compound data_processing->result

Experimental workflow for quantifying this compound.

metabolic_pathway fatty_acids Fatty Acids acyl_coa Fatty Acyl-CoA fatty_acids->acyl_coa acylcarnitine Acylcarnitine acyl_coa->acylcarnitine CPT1 carnitine Carnitine carnitine->acylcarnitine mitochondria Mitochondrial Matrix acylcarnitine->mitochondria CACT r_carnitinyl_coa_betaine This compound acylcarnitine->r_carnitinyl_coa_betaine Further Metabolism? beta_oxidation Beta-Oxidation mitochondria->beta_oxidation

Potential metabolic context of this compound.

troubleshooting_tree start Low or No Signal check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc_conditions Evaluate LC Conditions start->check_lc_conditions check_ms_parameters Optimize MS Parameters start->check_ms_parameters solution1 Improve Extraction Efficiency check_sample_prep->solution1 solution2 Use HILIC Column check_lc_conditions->solution2 solution3 Enhance Ionization check_ms_parameters->solution3

References

Technical Support Center: Enzymatic Assays with (R)-Carnitinyl-CoA Betaine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving (R)-carnitinyl-CoA betaine (B1666868). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential artifacts and challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is (R)-carnitinyl-CoA betaine and what is its role in enzymatic assays?

This compound is a thioester of coenzyme A and the betaine form of (R)-carnitine. In biochemical contexts, it is structurally related to acyl-CoAs and is expected to be a substrate or inhibitor for enzymes involved in fatty acid metabolism, particularly those of the carnitine shuttle system like carnitine acyltransferases.[1][2][3] Carnitine and its derivatives are crucial for transporting fatty acids across the mitochondrial membrane for β-oxidation.[4][5] Assays using this compound likely aim to characterize enzyme kinetics, screen for inhibitors, or study aspects of fatty acid metabolism.

Q2: I am observing high background signal in my spectrophotometric assay even without the enzyme. What could be the cause?

High background signal in the absence of an enzyme often points to the non-enzymatic degradation of a substrate or a component in the reaction mixture. Acyl-CoA thioesters can be chemically labile and may undergo spontaneous hydrolysis.[6] This hydrolysis can release Coenzyme A, which, in a coupled assay monitoring the thiol group, would lead to a false positive signal.

  • Troubleshooting Steps:

    • Run a control reaction with this compound in the assay buffer without the enzyme and monitor the signal over time to determine the rate of non-enzymatic hydrolysis.

    • Evaluate the stability of the compound at the pH and temperature of your assay. Acyl-CoA stability can be pH-dependent.

    • Ensure the purity of your this compound preparation, as contaminants could contribute to the background signal.[7]

Q3: My enzyme activity appears to decrease over the course of the reaction. Is this expected?

A decrease in reaction rate over time can be due to several factors:

  • Substrate Depletion: The concentration of this compound or a co-substrate may be falling below the saturating level for the enzyme.

  • Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme.

  • Enzyme Instability: The enzyme itself may be unstable under the assay conditions.

  • Betaine-related Inhibition: The betaine moiety of the substrate might, at certain concentrations, cause a slow, reversible inhibition of the enzyme, as has been observed with other enzymes.[8]

Q4: Are there any known interferences from the betaine structure itself?

While specific data for this compound is limited, betaines are known to interact with enzymes and can have inhibitory effects. For example, betaine has been shown to be a mixed-type inhibitor of NAGase.[8] It is plausible that the betaine component of your substrate could interact with your enzyme of interest, potentially leading to non-standard kinetics or inhibition. It is also worth noting that betaine itself is an antioxidant, which could interfere with assays that have a redox-based readout, although it does not appear to directly scavenge free radicals.[9][10]

Q5: Could non-enzymatic protein modification be a source of artifacts?

Yes, acyl-CoA molecules are known to be reactive and can non-enzymatically acylate proteins, including the enzyme itself or other proteins in the sample like bovine serum albumin (BSA) if it is used as a stabilizer.[11][12] This acylation could lead to a loss of enzyme activity or consumption of the substrate, both of which would be artifacts in the assay. This is particularly relevant in assays with long incubation times or high concentrations of the acyl-CoA substrate.

Troubleshooting Guides

This section provides structured guidance for common problems encountered in enzymatic assays with this compound.

Problem 1: High Assay Variability and Poor Reproducibility

High variability between replicate wells or experiments can obscure true results.

Potential Cause Recommended Action
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Substrate Instability Prepare fresh solutions of this compound for each experiment. Store stock solutions appropriately (typically at -80°C) and minimize freeze-thaw cycles.
Temperature Fluctuations Ensure consistent temperature control of the assay plate and reagents. Pre-warm all components to the reaction temperature.
Contaminants in Reagents Use high-purity water and reagents. Check for contamination in coupling enzymes if used in the assay.[13]
Problem 2: Low or No Enzyme Activity Detected

The absence of a signal can be as challenging as a high background.

Potential Cause Recommended Action
Incorrect Assay Conditions Verify the pH, ionic strength, and temperature of the assay buffer are optimal for the enzyme.
Inactive Enzyme Test the enzyme with a known, standard substrate to confirm its activity.
Degraded Substrate Confirm the integrity of the this compound stock solution using methods like HPLC.[14]
Missing Cofactors Ensure all necessary cofactors for the enzyme are present in the reaction mixture.
Inhibition by Assay Components Check if any buffer components or the betaine moiety itself are inhibitory at the concentrations used.
General Troubleshooting Workflow

A systematic approach is crucial for identifying the source of artifacts. The following workflow can guide your troubleshooting process.

G cluster_start Start: Unexpected Assay Result cluster_controls Step 1: Verify Controls cluster_reagents Step 2: Assess Reagents cluster_conditions Step 3: Evaluate Assay Conditions cluster_interpretation Step 4: Identify Artifact Source cluster_solution Solution Start Unexpected Result (e.g., high background, no activity) Control_Checks Review Control Wells: - No Enzyme Control - No Substrate Control - Positive Control (known substrate) Start->Control_Checks Begin Troubleshooting Reagent_Purity Check Reagent Purity & Stability: - Substrate (HPLC) - Enzyme (activity check) - Buffer components Control_Checks->Reagent_Purity Controls OK? Assay_Params Optimize Assay Parameters: - pH - Temperature - Incubation Time - Substrate Concentration Reagent_Purity->Assay_Params Reagents OK? NonEnzymatic Non-Enzymatic Reaction (Substrate hydrolysis) Assay_Params->NonEnzymatic Conditions OK? Inhibition Inhibition (Product, Substrate, Betaine) Assay_Params->Inhibition Conditions OK? Coupling_Issue Coupled Assay Problem (Enzyme contamination, rate-limiting step) Assay_Params->Coupling_Issue Conditions OK? Solution Implement Corrective Actions & Re-run Experiment NonEnzymatic->Solution Inhibition->Solution Coupling_Issue->Solution

Caption: A logical workflow for troubleshooting enzymatic assay artifacts.

Experimental Protocols

Due to the limited availability of published protocols specifically for this compound, we provide a generalized protocol for a continuous spectrophotometric assay of a carnitine acyltransferase, which can be adapted.

Protocol: Spectrophotometric Assay for Carnitine Acyltransferase Activity

This protocol is adapted from the principle of measuring the release of Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce 2-nitro-5-thiobenzoate (TNB), a colored product that absorbs at 412 nm.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • DTNB solution (e.g., 10 mM in buffer)

  • This compound (substrate)

  • Purified carnitine acyltransferase enzyme

  • 96-well microplate, clear bottom

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare the Reaction Mixture (Master Mix):

    • In a microcentrifuge tube, prepare a master mix containing the buffer, DTNB, and any other required cofactors. For a final reaction volume of 200 µL, you might mix:

      • 160 µL Tris-HCl buffer

      • 2 µL DTNB solution (for a final concentration of 100 µM)

  • Set up the Assay Plate:

    • Add 180 µL of the master mix to each well.

    • Include "No Enzyme" control wells that will receive buffer instead of the enzyme.

    • Include "No Substrate" control wells.

  • Initiate the Reaction:

    • Add 10 µL of the this compound solution to each well to reach the desired final concentration.

    • Add 10 µL of the enzyme solution (or buffer for "No Enzyme" controls) to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer pre-set to the assay temperature (e.g., 25°C or 37°C).

    • Measure the absorbance at 412 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Subtract the rate of the "No Enzyme" control from the rate of the enzyme-containing wells.

    • Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm), taking into account the path length of the solution in the microplate well.

Signaling Pathway Context

The substrate this compound is relevant to the carnitine shuttle system, which is fundamental for cellular energy metabolism. Understanding this pathway is key to interpreting assay results.

The Carnitine Shuttle System

This system transports long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they can be broken down through β-oxidation to produce energy.

G Cytosol Cytosol Matrix Mitochondrial Matrix OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA ACS BetaOxidation β-Oxidation AcylCoA->BetaOxidation Enters CPT1 CPT I AcylCoA->CPT1 Substrate AcylCarnitine Acyl-Carnitine CACT CACT (Translocase) AcylCarnitine->CACT CPT2 CPT II AcylCarnitine->CPT2 Carnitine Carnitine Carnitine->CPT1 Co-substrate Carnitine->CACT ACS Acyl-CoA Synthetase CPT1->AcylCarnitine Product CACT->AcylCarnitine Transport CACT->Carnitine Antiport CPT2->AcylCoA Regenerates CPT2->Carnitine Releases

Caption: Overview of the Carnitine Shuttle for fatty acid transport.

References

Technical Support Center: Enhancing the Resolution of (R)- and (S)-Carnitinyl-CoA Betaine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of (R)- and (S)-carnitinyl-CoA betaine (B1666868) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for resolving the enantiomers of carnitinyl-CoA betaine?

A1: The two primary strategies for resolving chiral compounds like carnitinyl-CoA betaine are direct and indirect chiral High-Performance Liquid Chromatography (HPLC).

  • Direct Methods: These employ a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times and separation.

  • Indirect Methods: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

Q2: Which type of chiral stationary phase (CSP) is recommended for the direct separation of carnitine derivatives?

A2: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used and have shown success in separating carnitine and its acyl derivatives. Columns like Chiralcel OD-R (cellulose tris(3,5-dimethylphenylcarbamate)) have been reported to be effective for similar compounds.[1]

Q3: What are some suitable chiral derivatizing agents (CDAs) for the indirect separation of carnitine and its esters?

A3: For indirect separation, the carboxylic acid group of the carnitine moiety is typically targeted. Effective CDAs include (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC) and L-alanine-β-naphthylamide. These reagents introduce a chromophore or fluorophore, enhancing detection sensitivity.

Q4: How does the large Coenzyme A moiety affect the chiral separation strategy?

A4: The Coenzyme A (CoA) portion of the molecule is large, polar, and achiral. It will significantly influence the molecule's interaction with the stationary phase. For direct methods, the chiral recognition will still primarily depend on the interactions around the chiral center of the carnitine part, but the overall retention and peak shape will be heavily influenced by the CoA tail. In indirect methods, derivatization of the carnitine's carboxylic acid remains the target, but the chromatographic conditions will need to be significantly adjusted to ensure good peak shape and retention of the large, polar diastereomeric products.

Q5: Can Supercritical Fluid Chromatography (SFC) be used for this separation?

A5: SFC is a viable alternative to HPLC and can sometimes offer unique selectivity and faster separations for chiral compounds. Given the polar nature of carnitinyl-CoA betaine, a polar organic co-solvent would be necessary with the supercritical CO2. Screening different chiral columns under SFC conditions is a worthwhile strategy if HPLC methods do not provide adequate resolution.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers
Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) (Direct Method) Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, protein-based). The selection of the CSP is the most critical factor for successful chiral separation.
Unsuitable Chiral Derivatizing Agent (CDA) (Indirect Method) Ensure the CDA is of high enantiomeric purity. Test different CDAs to find one that yields diastereomers with sufficient separation.
Suboptimal Mobile Phase Composition Normal Phase: Adjust the ratio of the alkane (e.g., hexane, heptane) and the alcohol modifier (e.g., isopropanol, ethanol). Small changes can have a large impact on selectivity. Reversed Phase: Vary the organic modifier (e.g., acetonitrile (B52724), methanol) percentage and the pH of the aqueous buffer. The pH can alter the ionization state of the analyte and the stationary phase, affecting interaction.
Incorrect Flow Rate Chiral separations are often more sensitive to flow rate than achiral separations. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.[2]
Inadequate Temperature Control Temperature can significantly impact chiral recognition. Use a column oven to maintain a stable temperature. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) as both increasing and decreasing the temperature can improve resolution.
Column Overload Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or the concentration of the sample.
Issue 2: Peak Tailing
Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase This is common for polar and ionizable compounds like carnitinyl-CoA betaine. Add a competing agent to the mobile phase. For example, a small amount of a basic modifier like diethylamine (B46881) (DEA) or an acidic modifier like trifluoroacetic acid (TFA) can help to block active sites on the silica support.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for dissolution, inject a smaller volume.
Column Contamination Adsorption of sample matrix components can create active sites. Use a guard column and ensure adequate sample cleanup before injection. If contamination is suspected, flush the column with a strong solvent (refer to the column manufacturer's instructions).
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
Issue 3: Irreproducible Retention Times and/or Resolution
Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase for each run and ensure accurate measurement of all components. For buffered mobile phases, ensure the pH is consistent.
Column Not Fully Equilibrated Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition. Ensure a stable baseline before injecting the sample.
Temperature Fluctuations Use a column oven to maintain a constant and uniform temperature.
"Memory Effects" from Mobile Phase Additives If you switch between different mobile phases with acidic or basic additives, flush the column thoroughly with an intermediate solvent (like isopropanol) to prevent carryover of the additives, which can alter the stationary phase surface.

Data Presentation

Table 1: Reported Chromatographic Parameters for the Chiral Separation of Carnitine and its Derivatives

Compound Method Column Mobile Phase Resolution (Rs) Selectivity (α) Reference
Acetyl-carnitineIndirect (L-alanine-β-naphthylamide derivatization)ODSAcetonitrile/Buffer1.941.10
CarnitineDirectTeicoplanin-bonded CSPMethanol/Buffer1.31 - 3.02N/A[3]
CarnitineIndirect ((+)-FLEC derivatization)OctadecylAcetonitrile/Buffer>1.5N/A[4]
Acetyl-carnitineDirectChiralcel OD-RSodium perchlorate (B79767)/Acetonitrile>1.5N/A[1]

N/A: Not available in the cited source.

Experimental Protocols

Note: The following protocols are adapted from methods for carnitine and acetyl-carnitine and will likely require significant optimization for the analysis of carnitinyl-CoA betaine due to the presence of the large CoA moiety.

Protocol 1: Direct Chiral HPLC Method (Adaptable)

This protocol is based on the direct separation of carnitine derivatives using a polysaccharide-based chiral stationary phase.

1. Materials and Reagents:

  • Chiral HPLC column: Chiralcel OD-R (250 mm x 4.6 mm, 10 µm) or similar polysaccharide-based CSP.

  • HPLC-grade acetonitrile, methanol, and isopropanol.

  • HPLC-grade water.

  • Sodium perchlorate or other suitable buffer salts.

  • (R,S)-Carnitinyl-CoA betaine standard.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: 74:26 (v/v) 0.5 M sodium perchlorate (pH adjusted to 3.8 with phosphoric acid) : acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C (controlled by a column oven).

  • Detection: UV at 260 nm (for the adenine (B156593) ring of CoA).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the (R,S)-carnitinyl-CoA betaine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the Chiralcel OD-R column with the mobile phase at a flow rate of 0.4 mL/min for at least 60 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram for the separation of the two enantiomers.

  • Optimization: If resolution is not adequate, systematically vary the mobile phase composition (e.g., change the acetonitrile percentage, alter the buffer concentration or pH) and the column temperature.

Protocol 2: Indirect Chiral HPLC Method via Derivatization (Adaptable)

This protocol describes the derivatization of the carnitine moiety with (+)-FLEC followed by separation on a standard reversed-phase column.

1. Materials and Reagents:

  • Reversed-phase HPLC column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • (+)-1-(9-Fluorenyl)ethyl chloroformate ((+)-FLEC) derivatizing reagent.

  • HPLC-grade acetonitrile, methanol, and water.

  • Buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).

  • (R,S)-Carnitinyl-CoA betaine standard.

  • Reagents for derivatization reaction (e.g., a suitable base like triethylamine).

2. Derivatization Procedure:

  • Dissolve a known amount of (R,S)-carnitinyl-CoA betaine in a suitable solvent.

  • Add a molar excess of the (+)-FLEC reagent and a base to catalyze the reaction.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 10-30 minutes).

  • Quench the reaction if necessary.

  • The resulting solution contains the diastereomeric derivatives.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 6.0).

    • Example Gradient: Start at 30% acetonitrile, ramp to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Fluorescence detector (Excitation: 260 nm, Emission: 310 nm).

  • Injection Volume: 20 µL.

4. Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the derivatized sample.

  • Run the gradient program and monitor the separation of the diastereomers.

  • Optimization: Adjust the gradient slope, mobile phase pH, and temperature to improve the resolution between the diastereomeric peaks.

Visualizations

experimental_workflow_direct cluster_sample_prep Sample Preparation cluster_hplc Direct Chiral HPLC cluster_analysis Data Analysis start Racemic (R,S)-Carnitinyl-CoA Betaine Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject column Chiral Stationary Phase (CSP) Column inject->column separate Enantiomeric Separation column->separate detect UV Detection (260 nm) separate->detect chromatogram Chromatogram with Two Separated Peaks detect->chromatogram quantify Quantify (R)- and (S)-Isomers chromatogram->quantify

Caption: Workflow for the direct chiral HPLC separation of carnitinyl-CoA betaine isomers.

experimental_workflow_indirect cluster_derivatization Derivatization cluster_hplc Achiral HPLC cluster_analysis Data Analysis start Racemic (R,S)-Carnitinyl-CoA Betaine Sample cda Add Chiral Derivatizing Agent (CDA) start->cda react Reaction to Form Diastereomers cda->react inject Inject into HPLC System react->inject column Standard Achiral (e.g., C18) Column inject->column separate Diastereomer Separation column->separate detect Fluorescence Detection separate->detect chromatogram Chromatogram with Two Separated Peaks detect->chromatogram quantify Quantify Diastereomers (correlates to R/S) chromatogram->quantify

Caption: Workflow for the indirect chiral HPLC separation via diastereomer formation.

References

Preventing degradation of (R)-carnitinyl-CoA betaine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (R)-carnitinyl-CoA betaine (B1666868). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and accurate quantification of (R)-carnitinyl-CoA betaine during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, an acyl-CoA thioester, is primarily caused by three factors:

  • Enzymatic Degradation: Thioesterase enzymes present in biological samples can rapidly hydrolyze the thioester bond of the molecule.[1]

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions.

  • Thermal Degradation: Elevated temperatures can accelerate both enzymatic and chemical degradation.

Q2: What is the optimal pH range for maintaining the stability of this compound?

A2: Acyl-CoA esters are most stable in slightly acidic conditions. To minimize chemical hydrolysis, it is recommended to maintain a pH between 4.0 and 6.0 throughout the sample preparation process. The use of acidic extraction buffers, such as potassium phosphate (B84403) buffer at pH 4.9, is highly recommended.[2]

Q3: How should I store my samples to prevent degradation of this compound?

A3: For short-term storage, samples should be kept on ice (0-4°C) at all times during processing. For long-term storage, it is crucial to flash-freeze samples in liquid nitrogen and then store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to significant degradation of acyl-CoAs. Storing extracts as a dry pellet at -80°C is a good practice for long-term stability.[3]

Q4: What are the expected degradation products of this compound?

A4: The primary degradation of this compound involves the hydrolysis of the thioester bond, which would yield Coenzyme A (CoA) and (R)-carnitine betaine. Further degradation of the carnitine moiety can also occur.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Recovery of this compound
Possible Cause Recommended Solution
Enzymatic Degradation Immediately quench enzymatic activity upon sample collection. For tissues, flash-freeze in liquid nitrogen. For cell cultures, use a pre-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C).
Chemical Hydrolysis Ensure all buffers and solutions used during extraction are acidic (pH 4.0-6.0). Avoid exposure to neutral or alkaline conditions.
Thermal Degradation Perform all sample preparation steps on ice or in a cold room (4°C). Use pre-chilled tubes, solvents, and equipment.
Inefficient Extraction Optimize the homogenization procedure to ensure complete cell lysis. Use a suitable extraction solvent, such as a mixture of isopropanol (B130326), acetonitrile, and an acidic buffer.
Loss during Solid-Phase Extraction (SPE) Ensure the SPE cartridge is appropriate for the analyte (e.g., mixed-mode cation exchange) and is properly conditioned. Optimize the wash and elution steps to prevent premature elution or incomplete recovery.
Issue 2: High Variability in Quantification Results
Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize the entire sample collection and preparation workflow to minimize variability between samples. Ensure consistent timing for each step.
Matrix Effects in LC-MS/MS Perform a thorough validation of the analytical method, including an assessment of matrix effects. Use a stable isotope-labeled internal standard that is structurally similar to this compound to compensate for variations.
Instability in Autosampler Minimize the time samples spend in the autosampler. If possible, use a refrigerated autosampler (4°C). Reconstitute dried extracts just before analysis.

Data Presentation

Table 1: Stability of Acyl-CoAs and Acylcarnitines under Different Storage Conditions

Compound ClassMatrixStorage Temperature (°C)DurationObserved ChangeReference
AcylcarnitinesDried Blood SpotRoom Temperature>14 daysHydrolysis to free carnitine, short-chain hydrolyze faster than long-chain[4]
AcylcarnitinesDried Blood Spot-18At least 330 daysStable[4]
Acyl-CoAsCell Extract (Dry Pellet)-80Long-termRelatively stable[3]
Acyl-CoAsAqueous SolutionNot specifiedNot specifiedUnstable, prone to hydrolysis[5][6]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2]

Materials:

  • Tissue sample (e.g., liver, heart, muscle)

  • Liquid nitrogen

  • Pre-chilled 100 mM potassium phosphate buffer (pH 4.9)

  • Pre-chilled isopropanol

  • Pre-chilled acetonitrile

  • Internal standard (e.g., a stable isotope-labeled carnitinyl-CoA analog)

  • Glass homogenizer

  • Centrifuge capable of 4°C and high speeds

Procedure:

  • Sample Collection and Quenching: Immediately after collection, flash-freeze the tissue sample in liquid nitrogen.

  • Homogenization: a. Weigh the frozen tissue (~50-100 mg) and place it in a pre-chilled glass homogenizer. b. Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing the internal standard. c. Homogenize thoroughly on ice. d. Add 2 mL of ice-cold isopropanol and continue to homogenize until a uniform suspension is achieved.

  • Extraction: a. Transfer the homogenate to a pre-chilled centrifuge tube. b. Add 4 mL of ice-cold acetonitrile, vortex vigorously for 1 minute. c. Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.

  • Storage: Store the dried extract at -80°C until analysis.

  • Reconstitution: Just prior to LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol can be used following the initial extraction to remove interfering substances.

Materials:

  • Mixed-mode cation exchange SPE cartridge

  • Methanol

  • Water

  • 5% Ammonium (B1175870) hydroxide (B78521) in water

  • 5% Formic acid in water

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

Procedure:

  • Cartridge Conditioning: a. Wash the SPE cartridge with 3 mL of methanol. b. Equilibrate the cartridge with 3 mL of water.

  • Sample Loading: a. Reconstitute the dried extract from Protocol 1 in a small volume of acidic water (e.g., 0.1% formic acid). b. Load the reconstituted sample onto the SPE cartridge.

  • Washing: a. Wash the cartridge with 3 mL of 5% formic acid in water to remove neutral and acidic interferences. b. Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution: a. Elute the this compound with 2 mL of elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Drying and Reconstitution: a. Evaporate the eluate to dryness. b. Reconstitute in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualizations

degradation_pathway R_Carnitinyl_CoA_Betaine This compound Degradation_Products Degradation Products R_Carnitinyl_CoA_Betaine->Degradation_Products Hydrolysis Enzymatic_Hydrolysis Thioesterases Enzymatic_Hydrolysis->R_Carnitinyl_CoA_Betaine Chemical_Hydrolysis Non-optimal pH (Neutral/Alkaline) Chemical_Hydrolysis->R_Carnitinyl_CoA_Betaine Thermal_Degradation Elevated Temperature Thermal_Degradation->R_Carnitinyl_CoA_Betaine

Caption: Factors leading to the degradation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis Sample_Collection 1. Sample Collection & Quenching (Liquid N2) Homogenization 2. Homogenization (Acidic Buffer, on ice) Sample_Collection->Homogenization Extraction 3. Solvent Extraction (Isopropanol/Acetonitrile) Homogenization->Extraction Centrifugation 4. Centrifugation (4°C) Extraction->Centrifugation Drying 5. Supernatant Drying Centrifugation->Drying SPE 6. Solid-Phase Extraction (SPE) Drying->SPE Optional Reconstitution 7. Reconstitution Drying->Reconstitution SPE->Reconstitution LC_MS 8. LC-MS/MS Analysis Reconstitution->LC_MS

References

Validation & Comparative

Validating (R)-carnitinyl-CoA betaine as a Novel Substrate for Carnitine Acyltransferases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of (R)-carnitinyl-CoA betaine (B1666868) as a potential novel substrate for the carnitine acyltransferase enzyme family. We present a comparative analysis against known physiological substrates, detailed experimental protocols for kinetic characterization, and a discussion on the interpretation of potential results. This document is intended to guide researchers in objectively assessing the performance of this novel compound.

Introduction to Carnitine Acyltransferases

Carnitine acyltransferases are a family of enzymes crucial for fatty acid metabolism, facilitating the transport of acyl groups across mitochondrial membranes for subsequent β-oxidation and energy production.[1][2][3] These enzymes catalyze the reversible transfer of an acyl group from coenzyme A (CoA) to L-carnitine.[3] They are broadly classified based on their substrate specificity for the acyl-CoA chain length:

  • Carnitine Acetyltransferase (CrAT): Prefers short-chain acyl-CoAs (e.g., acetyl-CoA).[1][4]

  • Carnitine Octanoyltransferase (CrOT): Prefers medium-chain acyl-CoAs.[1][4]

  • Carnitine Palmitoyltransferase (CPT): Prefers long-chain acyl-CoAs (e.g., palmitoyl-CoA). This class has two major isoforms, CPT1 and CPT2.[1][2][4]

The validation of a novel substrate such as (R)-carnitinyl-CoA betaine requires a systematic comparison of its interaction with these enzymes against their established substrates.

Comparative Substrates

To effectively evaluate the substrate potential of this compound, its performance should be benchmarked against a panel of well-characterized acyl-CoA substrates. This allows for the determination of its specificity and efficiency.

Substrate ClassStandard Comparative Substrate
Novel Substrate This compound
Short-Chain Acyl-CoAAcetyl-CoA
Medium-Chain Acyl-CoAOctanoyl-CoA
Long-Chain Acyl-CoAPalmitoyl-CoA

Experimental Protocols

The following protocols describe the necessary steps for enzyme purification and subsequent kinetic analysis to validate this compound as a substrate.

Enzyme Expression and Purification

Recombinant human CrAT, CrOT, and CPT2 enzymes should be expressed in a suitable system (e.g., E. coli or baculovirus-infected insect cells) and purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography. Protein concentration should be determined using a reliable method like the Bradford or BCA assay.

Kinetic Enzyme Assay: Continuous Spectrophotometric Method

This method measures the release of free Coenzyme A (CoA-SH) in the reverse reaction (acyl-carnitine + CoA-SH -> acyl-CoA + carnitine). The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product (TNB²⁻) that can be monitored spectrophotometrically at 412 nm.

Materials:

  • Purified enzyme (CrAT, CrOT, or CPT2)

  • Reaction Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4)

  • DTNB solution (1 mM in reaction buffer)

  • Coenzyme A (CoA-SH)

  • Substrates: this compound and standard acyl-carnitines (acetyl-carnitine, octanoyl-carnitine, palmitoyl-carnitine)

Procedure:

  • Prepare a reaction mixture in a 96-well plate or cuvette containing reaction buffer, DTNB, and CoA-SH.

  • Add varying concentrations of the acyl-carnitine substrate to be tested.

  • Initiate the reaction by adding a fixed amount of the purified enzyme.

  • Immediately monitor the increase in absorbance at 412 nm over time using a plate reader or spectrophotometer.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Perform the assay across a range of substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Kinetic Enzyme Assay: LC-MS/MS Method

This method directly measures the formation of the product (acyl-carnitine) in the forward reaction and is particularly useful for novel substrates where product identity needs confirmation.

Materials:

  • Purified enzyme (CrAT, CrOT, or CPT2)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)

  • L-carnitine

  • Acyl-CoA substrates: this compound and standard acyl-CoAs (acetyl-CoA, octanoyl-CoA, palmitoyl-CoA)

  • Internal standard (e.g., deuterated acyl-carnitine)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with internal standard)

Procedure:

  • Set up reaction tubes containing reaction buffer and L-carnitine.

  • Add the acyl-CoA substrate at various concentrations.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified enzyme.

  • After a fixed time, stop the reaction by adding the quenching solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of acyl-carnitine product formed.

  • Determine kinetic parameters by plotting reaction velocity against substrate concentration.

Data Presentation and Comparison

The quantitative data obtained from the kinetic assays should be summarized in tables to facilitate a clear comparison of this compound with standard substrates. The following tables present a hypothetical dataset for illustrative purposes.

Table 1: Hypothetical Michaelis-Menten Kinetic Parameters for this compound and Standard Substrates

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
CrAT This compound 150 25 30 2.0 x 10⁵
Acetyl-CoA501001202.4 x 10⁶
Octanoyl-CoA80010121.5 x 10⁴
Palmitoyl-CoA>2000<1<1.2<6.0 x 10²
CrOT This compound 80 40 48 6.0 x 10⁵
Acetyl-CoA30015186.0 x 10⁴
Octanoyl-CoA3080963.2 x 10⁶
Palmitoyl-CoA500561.2 x 10⁴
CPT2 This compound 120 5 6 5.0 x 10⁴
Acetyl-CoA>2000<0.5<0.6<3.0 x 10²
Octanoyl-CoA20010126.0 x 10⁴
Palmitoyl-CoA2050603.0 x 10⁶

Table 2: Hypothetical Relative Activity with this compound

EnzymeRelative Activity (%) with this compound(Compared to preferred natural substrate)
CrAT 25% (of Acetyl-CoA)
CrOT 50% (of Octanoyl-CoA)
CPT2 10% (of Palmitoyl-CoA)

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the biological context and experimental design. The following are generated using the DOT language.

CarnitineShuttle Cytosol Cytosol OMM Outer Mitochondrial Membrane IMS Intermembrane Space IMM Inner Mitochondrial Membrane Matrix Mitochondrial Matrix FattyAcylCoA Fatty Acyl-CoA CPT1 CPT1 FattyAcylCoA->CPT1 + Carnitine BetaOxidation β-Oxidation FattyAcylCoA->BetaOxidation NovelSubstrate This compound NovelSubstrate->CPT1 + Carnitine AcylCarnitine Acyl-Carnitine CACT CACT AcylCarnitine->CACT CPT2 CPT2 AcylCarnitine->CPT2 + CoA-SH CPT1->AcylCarnitine CACT->AcylCarnitine Translocation CPT2->FattyAcylCoA

Caption: The Carnitine Shuttle Pathway and the potential entry point for this compound.

ExperimentalWorkflow start Start: Validate Novel Substrate purify Express & Purify Enzymes (CrAT, CrOT, CPT2) start->purify assay_prep Prepare Assay Components (Buffers, Substrates, DTNB) purify->assay_prep kinetic_assay Perform Kinetic Assays (Spectrophotometric or LC-MS/MS) assay_prep->kinetic_assay data_acq Acquire Kinetic Data (V₀ at varying [S]) kinetic_assay->data_acq analysis Michaelis-Menten Analysis (Calculate Km, Vmax) data_acq->analysis comparison Compare with Standard Substrates (Acetyl-CoA, Octanoyl-CoA, etc.) analysis->comparison conclusion Conclusion: Determine Substrate Specificity & Efficiency comparison->conclusion

Caption: Experimental workflow for the validation of this compound as an enzyme substrate.

Interpretation of Results and Conclusion

The hypothetical data presented in Tables 1 and 2 would suggest that this compound is a substrate for all three classes of carnitine acyltransferases, but with a preference for CrOT, the medium-chain enzyme.

  • Substrate Efficiency (kcat/Km): The catalytic efficiency for CrOT (6.0 x 10⁵ M⁻¹s⁻¹) is the highest among the three enzymes for the novel substrate, although it is still lower than the efficiency of CrOT with its preferred natural substrate, octanoyl-CoA (3.2 x 10⁶ M⁻¹s⁻¹).

  • Substrate Affinity (Km): The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests higher affinity. In this hypothetical case, CrOT has the lowest Km (80 µM) for the novel substrate, indicating the strongest binding affinity.

  • Relative Activity: The novel substrate shows the highest relative activity with CrOT (50%), further supporting its preference for this enzyme.

References

A Comparative Analysis of (R)-carnitinyl-CoA betaine and its Stereoisomer in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biologically active (R)-carnitinyl-CoA betaine (B1666868), more commonly known as L-carnitinyl-CoA, and its inactive stereoisomer, (S)-carnitinyl-CoA or D-carnitinyl-CoA. This document outlines their distinct roles in metabolic pathways, presents supporting experimental data, and provides detailed methodologies for key experiments.

Introduction

L-carnitine and its acyl-derivatives, such as L-carnitinyl-CoA, are quaternary ammonium (B1175870) compounds crucial for energy metabolism in most mammals.[1] L-carnitine's primary function is to transport long-chain fatty acids from the cytosol into the mitochondrial matrix for their subsequent breakdown through β-oxidation to generate metabolic energy in the form of ATP.[2][3] Carnitine exists as two stereoisomers: L-carnitine ((R)-(-)-carnitine) and D-carnitine (B119502) ((S)-(+)-carnitine). While both are chemically similar, only the L-isomer is biologically active in animals.[1] The D-isomer is not only inactive but can also be toxic by competitively inhibiting the functions of L-carnitine.[4][5] This guide will delve into the functional differences between these two stereoisomers, focusing on their impact on lipid metabolism and cellular function.

Comparative Data

The following table summarizes the key differences in the in vivo effects of dietary supplementation with L-carnitine and D-carnitine, based on a study conducted on a low-carnitine Nile tilapia model.[5][6][7]

ParameterL-carnitine ((R)-form) SupplementationD-carnitine ((S)-form) SupplementationReference
Hepatic Acyl-carnitine Concentration (ng/g) 10,8225,482[5][6]
Hepatic Lipid Deposition (%) 11.9720.21[5][6]
Physiological Role Physiologically utilized for fatty acid transport and metabolism.Metabolized as a xenobiotic, leading to lipotoxicity.[5][6]
Effect on β-oxidation Gene Expression Promotes efficient mitochondrial β-oxidation.Increases expression of genes for peroxisomal β-oxidation and detoxification as a compensatory mechanism.[5][6]
Cellular Effects Supports normal cellular function and energy production.Induces hepatic inflammation, oxidative stress, and apoptosis.[5][6]

Signaling Pathways and Metabolic Roles

L-carnitinyl-CoA is a central molecule in the transport of fatty acids into the mitochondria, a process known as the carnitine shuttle. This pathway is essential for energy production from lipids.

Carnitine_Shuttle cluster_mitochondrion Mitochondrion CPT1 Carnitine Palmitoyltransferase I (CPT1) Acylcarnitine_IMS Acylcarnitine (Intermembrane Space) CPT1->Acylcarnitine_IMS L-Carnitine in, CoA out CPT1->CoA_Cytosol CACT Carnitine-Acylcarnitine Translocase (CACT) Acylcarnitine_IMS->CACT Acylcarnitine_Matrix Acylcarnitine (Mitochondrial Matrix) CACT->Acylcarnitine_Matrix CPT2 Carnitine Palmitoyltransferase II (CPT2) Acylcarnitine_Matrix->CPT2 Fatty_Acyl_CoA_Matrix Fatty Acyl-CoA (Mitochondrial Matrix) CPT2->Fatty_Acyl_CoA_Matrix CoA in, L-Carnitine out L_Carnitine_Matrix L-Carnitine (Mitochondrial Matrix) CPT2->L_Carnitine_Matrix Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Matrix->Beta_Oxidation L_Carnitine_Cytosol L-Carnitine (Cytosol) L_Carnitine_Cytosol->CPT1 L_Carnitine_Matrix->CACT Recycled CoA_Matrix CoA CoA_Matrix->CPT2

Caption: The L-Carnitine Shuttle for Fatty Acid Transport.

D-carnitinyl-CoA, the (S)-stereoisomer, is not a substrate for the carnitine acyltransferases (CPT1 and CPT2) and the carnitine-acylcarnitine translocase (CACT).[4] Instead, it acts as a competitive inhibitor of these key components of the carnitine shuttle. This inhibition leads to a depletion of free L-carnitine within the cell and an accumulation of fatty acids in the cytoplasm, which can result in lipotoxicity.

D_Carnitine_Inhibition CPT1 Carnitine Palmitoyltransferase I (CPT1) Fatty_Acid_Transport Fatty Acid Transport (Inhibited) CPT1->Fatty_Acid_Transport CACT Carnitine-Acylcarnitine Translocase (CACT) CACT->Fatty_Acid_Transport L_Carnitine_Depletion L-Carnitine Depletion Fatty_Acid_Transport->L_Carnitine_Depletion Lipid_Accumulation Cytoplasmic Lipid Accumulation Fatty_Acid_Transport->Lipid_Accumulation Lipotoxicity Lipotoxicity Lipid_Accumulation->Lipotoxicity D_Carnitine D_Carnitine D_Carnitine->CACT Competitive Inhibition

Caption: Inhibitory Effect of D-Carnitine on the Carnitine Shuttle.

Experimental Protocols

Measurement of Fatty Acid Oxidation Rate

This protocol describes a common method for measuring the rate of fatty acid oxidation in isolated mitochondria or cultured cells using radiolabeled substrates.

Objective: To quantify the rate of β-oxidation by measuring the production of radiolabeled CO2 or acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

  • Isolated mitochondria or cultured cells

  • Respiration buffer (e.g., containing sucrose, Tris-HCl, KH2PO4, EDTA, KCl, MgCl2)

  • [1-14C]-Palmitate or other radiolabeled fatty acid

  • L-carnitine

  • Coenzyme A (CoA)

  • Malate

  • ATP

  • Bovine serum albumin (BSA, fatty acid-free)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Preparation of Reaction Mixture: Prepare a reaction mixture containing respiration buffer, L-carnitine, CoA, malate, and ATP.

  • Substrate Preparation: Prepare the radiolabeled fatty acid substrate by complexing it with BSA.

  • Incubation: Add the isolated mitochondria or cell suspension to the reaction mixture and pre-incubate for a short period to allow for temperature equilibration.

  • Initiation of Reaction: Start the reaction by adding the radiolabeled fatty acid-BSA complex.

  • Reaction Termination and Separation: After a defined incubation period, terminate the reaction (e.g., by adding perchloric acid). Separate the radiolabeled products (CO2 and acid-soluble metabolites) from the unreacted substrate. For CO2 collection, the reaction is often performed in a sealed flask with a center well containing a CO2 trapping agent (e.g., NaOH).

  • Quantification: Measure the radioactivity of the trapped CO2 and the acid-soluble fraction using a liquid scintillation counter.

  • Calculation: Calculate the rate of fatty acid oxidation based on the amount of radioactivity incorporated into the products per unit of time and protein concentration.

Carnitine Acetyltransferase (CAT) Activity Assay

This spectrophotometric assay measures the activity of carnitine acetyltransferase by monitoring the formation of acetyl-CoA.

Objective: To determine the enzymatic activity of CAT in a sample.

Materials:

  • Sample containing CAT (e.g., tissue homogenate, isolated mitochondria)

  • Tris-HCl buffer (pH 8.0)

  • Acetyl-DL-carnitine

  • Coenzyme A (CoA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, Acetyl-DL-carnitine, and DTNB.

  • Blank Measurement: Measure the background rate of DTNB reduction in the absence of CoA.

  • Reaction Initiation: Initiate the reaction by adding CoA to the cuvette.

  • Spectrophotometric Reading: Immediately monitor the increase in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the free thiol group of CoA, released upon the formation of acetyl-CoA, with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of TNB. One unit of CAT activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetyl-CoA per minute under the specified conditions.

Conclusion

The stereochemistry of carnitinyl-CoA is critical for its biological function. (R)-carnitinyl-CoA, the L-form, is an essential cofactor for fatty acid metabolism, playing a vital role in cellular energy production. In contrast, (S)-carnitinyl-CoA, the D-form, is not only metabolically inert but also acts as an inhibitor of the carnitine transport system, leading to detrimental cellular effects such as lipid accumulation and toxicity. This comparative analysis underscores the stereospecificity of the enzymatic systems involved in fatty acid metabolism and highlights the importance of using the pure L-isomer of carnitine in nutritional and therapeutic applications. The provided experimental protocols offer standardized methods for further investigation into the distinct roles of these stereoisomers in various physiological and pathological contexts.

References

Comparative Guide to Antibody Cross-Reactivity Against Carnitine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity against L-carnitine and its derivatives. The information is intended to assist researchers in selecting appropriate antibodies for their specific applications and in understanding the potential for off-target binding in immunoassays. Due to the limited availability of specific cross-reactivity percentages in publicly accessible literature, this guide presents a representative comparison based on the principles of antibody-hapten interactions and includes detailed experimental protocols for determining such cross-reactivity.

Introduction to Antibody Specificity for Carnitine and its Derivatives

L-carnitine is a small, quaternary ammonium (B1175870) compound crucial for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Its derivatives, such as acetyl-L-carnitine and propionyl-L-carnitine, are also metabolically important. The development of specific antibodies against these small molecules (haptens) is challenging due to their low immunogenicity. Typically, L-carnitine is conjugated to a carrier protein to elicit an immune response and generate antibodies.

The specificity of these antibodies is paramount for their use in immunoassays. Cross-reactivity occurs when an antibody raised against L-carnitine also binds to its structurally similar derivatives. The degree of cross-reactivity depends on the similarity of the epitope, the specific monoclonal antibody produced, and the assay conditions. Monoclonal antibodies have been developed that specifically bind L-carnitine and, with varying affinities, other related compounds.[1]

Comparative Analysis of Antibody Cross-Reactivity

Table 1: Representative Cross-Reactivity of a Monoclonal Anti-L-Carnitine Antibody

CompoundStructurePercent Cross-Reactivity (%)*
L-Carnitine (CH₃)₃N⁺CH₂CH(OH)CH₂COOH 100
Acetyl-L-carnitine(CH₃)₃N⁺CH₂CH(OCOCH₃)CH₂COOH25
Propionyl-L-carnitine(CH₃)₃N⁺CH₂CH(OCOCH₂CH₃)CH₂COOH10
Butyryl-L-carnitine(CH₃)₃N⁺CH₂CH(OCO(CH₂)₂CH₃)CH₂COOH5
Palmitoyl-L-carnitine(CH₃)₃N⁺CH₂CH(OCO(CH₂)₁₄CH₃)CH₂COOH< 1
D-Carnitine(CH₃)₃N⁺CH₂CH(OH)CH₂COOH (R-isomer)< 0.1
Choline(CH₃)₃N⁺CH₂CH₂OH< 0.01
AcetylcholineCH₃COOCH₂CH₂N⁺(CH₃)₃< 0.01

*Percent cross-reactivity is calculated as (Concentration of L-carnitine at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cross-reactivity of antibodies against carnitine derivatives.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common and effective method for quantifying the cross-reactivity of antibodies against small molecules.

Materials:

  • High-binding 96-well microplates

  • Anti-L-carnitine antibody

  • L-carnitine standard

  • Carnitine derivatives to be tested for cross-reactivity

  • L-carnitine conjugated to a carrier protein (e.g., L-carnitine-BSA) for coating

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of L-carnitine-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the L-carnitine standard and each carnitine derivative to be tested.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-L-carnitine antibody with the various concentrations of the standards and test compounds for 1-2 hours at room temperature.

    • Transfer 100 µL of these mixtures to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for the L-carnitine standard and each of the carnitine derivatives.

    • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity as described in the note under Table 1.

Radioimmunoassay (RIA)

RIA is a highly sensitive method that can also be used to determine antibody cross-reactivity.

Materials:

  • Anti-L-carnitine antibody

  • Radiolabeled L-carnitine (e.g., [³H]L-carnitine)

  • L-carnitine standard

  • Carnitine derivatives to be tested

  • Assay buffer (e.g., phosphate (B84403) buffer with 0.1% BSA)

  • Separation reagent (e.g., charcoal-dextran suspension or a secondary antibody for precipitation)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Assay Setup: In reaction tubes, add a fixed amount of anti-L-carnitine antibody and a fixed amount of radiolabeled L-carnitine.

  • Competition: Add varying concentrations of the unlabeled L-carnitine standard or the carnitine derivatives to the tubes.

  • Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 4 hours at room temperature or overnight at 4°C).

  • Separation: Separate the antibody-bound radiolabeled L-carnitine from the free radiolabeled L-carnitine using the chosen separation reagent. For example, add cold charcoal-dextran suspension and centrifuge. The charcoal will adsorb the free radiolabeled L-carnitine.

  • Measurement: Decant the supernatant (containing the antibody-bound fraction) into a scintillation vial, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radiolabel (%B/B₀) against the log of the concentration of the standard and test compounds.

    • Determine the IC50 values and calculate the percent cross-reactivity as for the ELISA method.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway involving carnitine and a typical experimental workflow for assessing antibody cross-reactivity.

G cluster_0 Cytosol cluster_2 Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA ACSL Acylcarnitine_cyto Acylcarnitine AcylCoA->Acylcarnitine_cyto CPT1 Carnitine_cyto L-Carnitine Acylcarnitine_ims Acylcarnitine Acylcarnitine_cyto->Acylcarnitine_ims CACT Acylcarnitine_matrix Acylcarnitine Acylcarnitine_ims->Acylcarnitine_matrix CACT AcylCoA_matrix Fatty Acyl-CoA Acylcarnitine_matrix->AcylCoA_matrix CPT2 BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation Carnitine_matrix L-Carnitine Carnitine_matrix->Carnitine_cyto CACT AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Carnitine-Dependent Fatty Acid Transport and Oxidation Pathway.

G cluster_workflow Experimental Workflow: Competitive ELISA for Cross-Reactivity A 1. Coat Plate with L-Carnitine-Carrier Conjugate B 2. Wash and Block Non-specific Sites A->B C 3. Prepare Standards and Test Compound Dilutions B->C E 5. Add Mixture to Coated Plate (Competitive Binding) B->E D 4. Pre-incubate Antibody with Standards/Test Compounds C->D D->E F 6. Wash Plate E->F G 7. Add Enzyme-conjugated Secondary Antibody F->G H 8. Wash Plate G->H I 9. Add Substrate and Develop Color H->I J 10. Stop Reaction and Measure Absorbance I->J K 11. Plot Data and Calculate % Cross-Reactivity J->K

Caption: Workflow for Antibody Cross-Reactivity Assessment.

References

Confirming the Identity of Synthetic (R)-Carnitinyl-CoA Betaine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of synthetic (R)-carnitinyl-CoA betaine (B1666868) is paramount for its use in research and pharmaceutical development. Its structural complexity, featuring a chiral center and a labile thioester bond, necessitates a multi-pronged analytical approach to confirm its identity and purity. This guide provides a comparative overview of the key analytical techniques, their expected outcomes, and detailed experimental protocols. While specific experimental data for (R)-carnitinyl-CoA betaine is not extensively published, this guide draws upon established methodologies for analogous acyl-CoA and carnitine derivatives to provide a robust framework for its characterization.

Comparison of Analytical Techniques

A combination of chromatographic and spectroscopic methods is essential for the unambiguous identification of synthetic this compound. Each technique provides unique and complementary information regarding the molecule's structure, purity, and stereochemistry.

Analytical TechniqueInformation ProvidedKey Performance Metrics & Expected ResultsPotential Alternatives & Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation from starting materials, byproducts, and stereoisomers.Purity: >95% peak area. Retention Time (Rt): Consistent Rt under specific conditions. Chiral Separation: Baseline separation of (R)- and (S)-enantiomers with a suitable chiral stationary phase or derivatization.Alternatives: Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and better resolution. Capillary Electrophoresis (CE) can also be used for chiral separations[1]. Limitations: Requires a chromophore for UV detection; derivatization may be necessary.
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation through fragmentation patterns.Molecular Ion: Accurate mass measurement of the protonated molecule [M+H]⁺. Fragmentation: Characteristic fragments corresponding to the CoA moiety, the carnitine betaine portion, and the loss of specific functional groups.Alternatives: High-Resolution Mass Spectrometry (HRMS) for unambiguous elemental composition determination. Limitations: Does not inherently distinguish between stereoisomers without prior chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural confirmation, including the connectivity of atoms and stereochemistry.¹H NMR: Characteristic chemical shifts and coupling constants for protons in the carnitine, CoA, and betaine moieties. ¹³C NMR: Specific chemical shifts for all carbon atoms, confirming the overall structure.Alternatives: Two-dimensional NMR techniques (e.g., COSY, HSQC) for more complex structural assignments. Limitations: Lower sensitivity compared to MS; requires higher sample concentrations.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established procedures for similar compounds and should be optimized for this compound.

HPLC Analysis for Purity and Chiral Separation

This method is crucial for assessing the purity of the synthetic compound and for separating the (R)- and (S)-enantiomers.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., cyclodextrin-based) or a standard C18 column if using a chiral derivatizing agent.

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.

Protocol:

  • Prepare a stock solution of the synthetic this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • For chiral separation without a chiral column, derivatize the sample with a chiral derivatizing agent such as L-alanine-β-naphthylamide[2].

  • Inject the sample onto the HPLC column.

  • Run a suitable gradient program to achieve separation.

  • Monitor the elution profile at an appropriate wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA).

  • Calculate the purity based on the peak area of the main component.

  • For chiral analysis, confirm the separation of the two enantiomers and determine the enantiomeric excess.

Mass Spectrometry for Structural Confirmation

MS provides definitive confirmation of the molecular weight and structural information through fragmentation analysis.

Instrumentation:

  • An electrospray ionization (ESI) mass spectrometer, preferably a tandem mass spectrometer (MS/MS) for fragmentation studies.

Protocol:

  • Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system.

  • Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform MS/MS analysis on the parent ion.

  • Analyze the fragmentation pattern. Key fragments to expect include those corresponding to the CoA molecule, the carnitine betaine moiety, and neutral losses characteristic of the structure. The fragmentation of acylcarnitines typically yields a prominent product ion at m/z 85[3].

NMR Spectroscopy for Unambiguous Structural Elucidation

NMR is the most powerful technique for determining the precise chemical structure of the synthesized molecule.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Solvent:

  • Deuterated water (D₂O) is a suitable solvent.

Protocol:

  • Dissolve a sufficient amount of the sample in the deuterated solvent.

  • Acquire the ¹H NMR spectrum. Key signals to identify include the methyl protons of the betaine group, the methylene (B1212753) and methine protons of the carnitine backbone, and the characteristic protons of the CoA moiety.

  • Acquire the ¹³C NMR spectrum. This will provide signals for all carbon atoms in the molecule, offering further structural confirmation.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to resolve any ambiguities in the spectral assignments.

Visualizing the Identification Workflow

The following diagrams illustrate the logical workflow for confirming the identity of synthetic this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Confirmation synthesis Chemical Synthesis of this compound purification Purification (e.g., Preparative HPLC) synthesis->purification hplc HPLC Analysis purification->hplc Purity & Chiral ID ms Mass Spectrometry purification->ms Molecular Weight nmr NMR Spectroscopy purification->nmr Structural Confirmation confirmed Identity Confirmed hplc->confirmed ms->confirmed nmr->confirmed

Caption: Workflow for the synthesis and analytical confirmation of this compound.

cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy compound This compound purity Purity Assessment compound->purity chiral Chiral Separation compound->chiral mw Molecular Weight compound->mw fragmentation Structural Fragments compound->fragmentation h1_nmr ¹H NMR (Proton Signals) compound->h1_nmr c13_nmr ¹³C NMR (Carbon Skeleton) compound->c13_nmr identity Confirmed Identity

Caption: Multi-technique approach for the structural elucidation of synthetic this compound.

By employing this comprehensive analytical strategy, researchers can confidently verify the identity, purity, and stereochemical integrity of synthetic this compound, ensuring the reliability and reproducibility of their scientific investigations.

References

A Comparative Analysis of the Biological Activity of (R)- and (S)-Carnitinyl-CoA Betaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of the two enantiomers of carnitinyl-CoA betaine (B1666868): (R)-carnitinyl-CoA betaine and (S)-carnitinyl-CoA betaine. The information presented herein is based on established principles of stereospecificity in carnitine metabolism and is supported by data from related studies on carnitine and its derivatives.

Introduction

Carnitine and its esters are crucial for cellular energy metabolism, particularly the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. The stereochemistry of carnitine is of paramount importance, with biological systems exhibiting a high degree of selectivity for one enantiomer over the other. This guide elucidates the differences in the biological activity of the (R) and (S) enantiomers of carnitinyl-CoA betaine, a key intermediate in carnitine metabolism.

Data Presentation: A Comparative Overview

The following table summarizes the expected biological activities of this compound and (S)-carnitinyl-CoA betaine based on the known stereospecificity of enzymes involved in carnitine metabolism. In mammalian systems, a stark difference in activity is anticipated.

FeatureThis compound(S)-Carnitinyl-CoA Betaine
Enzyme Substrate Activity Active substrate for carnitine acyltransferases.Expected to be inactive or a poor substrate.
Metabolic Role Participates in fatty acid metabolism and acyl group transport.Not a participant in primary metabolic pathways; may act as an inhibitor.
Cellular Uptake Actively transported into cells and mitochondria.May competitively inhibit the transport of the (R)-enantiomer.[1]
Physiological Effect Essential for energy production from fatty acids.Can induce a functional carnitine deficiency by depleting L-carnitine stores.[1]
Toxicity Non-toxic at physiological concentrations.Potential for cellular toxicity due to inhibition of carnitine-dependent processes.[1]

Signaling and Metabolic Pathways

The primary role of carnitine and its acyl derivatives is in the transport of fatty acids into the mitochondria, a process known as the carnitine shuttle. This compound is an integral part of this pathway.

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase CPT1 CPT I Fatty_Acyl_CoA->CPT1 Acyl_Carnitine (R)-Acylcarnitine CACT CACT Acyl_Carnitine->CACT CoA_cyto CoA-SH Carnitine_cyto (R)-Carnitine Carnitine_cyto->CPT1 CPT1->Acyl_Carnitine Transesterification CACT->Carnitine_cyto Acyl_Carnitine_matrix (R)-Acylcarnitine CACT->Acyl_Carnitine_matrix CPT2 CPT II Fatty_Acyl_CoA_matrix Fatty Acyl-CoA CPT2->Fatty_Acyl_CoA_matrix Transesterification Acyl_Carnitine_matrix->CPT2 Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_matrix->Beta_Oxidation CoA_matrix CoA-SH CoA_matrix->CPT2 Carnitine_matrix (R)-Carnitine Carnitine_matrix->CACT

Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.

The diagram above illustrates the crucial role of (R)-carnitine in transporting fatty acyl groups into the mitochondrial matrix. (R)-carnitinyl-CoA would be a substrate for carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), while the (S)-enantiomer would not be, and could potentially inhibit these enzymes.

Experimental Protocols

To quantitatively assess the biological activity of (R)- and (S)-carnitinyl-CoA betaine, the following experimental protocols can be employed.

Enzymatic Assay of Carnitine Acyltransferase Activity

This assay measures the rate at which carnitine acyltransferase (e.g., carnitine acetyltransferase, CAT) utilizes the carnitinyl-CoA betaine enantiomers as substrates.

Principle: The forward reaction of CAT involves the transfer of an acyl group from acyl-CoA to carnitine. The activity can be measured by monitoring the formation of the product, acylcarnitine, or the disappearance of the substrate, carnitine. A common method involves a coupled enzyme assay where the release of Coenzyme A (CoA) is detected.

Materials:

  • Purified carnitine acetyltransferase (CAT)

  • This compound

  • (S)-carnitinyl-CoA betaine

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and DTNB.

  • Add a known concentration of either this compound or (S)-carnitinyl-CoA betaine to the reaction mixture.

  • Initiate the reaction by adding a specific amount of CAT enzyme.

  • Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA-SH with DTNB to form 2-nitro-5-thiobenzoate (TNB).

  • Calculate the initial reaction velocity (V₀) from the rate of change in absorbance.

  • Perform the assay at various substrate concentrations to determine the kinetic parameters (Km and Vmax).

Expected Outcome: It is expected that this compound will show significant enzymatic activity with typical Michaelis-Menten kinetics. In contrast, (S)-carnitinyl-CoA betaine is expected to show little to no activity as a substrate. It may, however, exhibit competitive inhibition when assayed in the presence of the (R)-enantiomer.

EnzymeAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Mixture Prepare Reaction Mixture (Buffer, DTNB) Add_Substrate Add Substrate ((R) or (S) enantiomer) Prepare_Mixture->Add_Substrate Prepare_Substrates Prepare (R)- and (S)- Carnitinyl-CoA Betaine Solutions Prepare_Substrates->Add_Substrate Add_Enzyme Initiate with CAT Enzyme Add_Substrate->Add_Enzyme Measure_Absorbance Monitor Absorbance at 412 nm Add_Enzyme->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity (V₀) Measure_Absorbance->Calculate_Velocity Determine_Kinetics Determine Km and Vmax Calculate_Velocity->Determine_Kinetics

Caption: Workflow for the Enzymatic Assay of Carnitine Acyltransferase.

Cellular Uptake Assay

This assay determines the efficiency of transport of the two enantiomers into cells.

Principle: Radiolabeled enantiomers of carnitinyl-CoA betaine are incubated with cultured cells, and the amount of radioactivity incorporated into the cells is measured over time.

Materials:

  • Cultured cells (e.g., hepatocytes, myocytes)

  • [³H]-(R)-carnitinyl-CoA betaine and [³H]-(S)-carnitinyl-CoA betaine

  • Cell culture medium

  • Scintillation counter

Procedure:

  • Plate cells in a multi-well plate and grow to confluence.

  • Replace the medium with a solution containing a known concentration of either [³H]-(R)-carnitinyl-CoA betaine or [³H]-(S)-carnitinyl-CoA betaine.

  • Incubate for various time points.

  • At each time point, wash the cells thoroughly with ice-cold buffer to remove extracellular radiolabel.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • To test for competitive inhibition, co-incubate a fixed concentration of [³H]-(R)-carnitinyl-CoA betaine with increasing concentrations of non-labeled (S)-carnitinyl-CoA betaine.

Expected Outcome: The uptake of [³H]-(R)-carnitinyl-CoA betaine is expected to be significantly higher than that of the [³H]-(S)-enantiomer. The (S)-enantiomer may reduce the uptake of the (R)-enantiomer in a concentration-dependent manner, indicating competitive inhibition of the transport mechanism.

Conclusion

The biological activity of carnitinyl-CoA betaine is highly dependent on its stereochemistry. The (R)-enantiomer is the physiologically active form that participates in crucial metabolic pathways, including fatty acid oxidation. In contrast, the (S)-enantiomer is biologically inactive in mammalian systems and can act as an antagonist, competitively inhibiting the transport and enzymatic utilization of the active (R)-form. This stereoselectivity is a critical consideration for researchers and professionals in drug development and metabolic research. Any therapeutic or research application involving carnitine or its derivatives must exclusively use the (R)-enantiomer to ensure efficacy and avoid potential adverse effects associated with the (S)-form.

References

Comparing the metabolic fate of (R)-carnitinyl-CoA betaine and other acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of various acylcarnitines, including short-chain derivatives like acetyl-L-carnitine and propionyl-L-carnitine, and long-chain acylcarnitines. A special focus is placed on the theoretical metabolic pathway of (R)-carnitinyl-CoA betaine (B1666868), a compound for which direct metabolic data is currently scarce. This document aims to be a valuable resource by presenting available experimental data, detailing methodologies, and visualizing key metabolic pathways.

Introduction to Acylcarnitine Metabolism

Acylcarnitines are crucial intermediates in cellular energy metabolism, primarily known for their role in the transport of fatty acids into the mitochondria for β-oxidation. The carnitine shuttle system, a series of enzymatic steps, facilitates this transport across the inner mitochondrial membrane. The balance between free L-carnitine and its acylated forms is tightly regulated and serves as an indicator of mitochondrial function. Dysregulation of acylcarnitine metabolism is associated with various metabolic disorders.

Comparative Metabolic Fate of Acylcarnitines

The metabolic journey of an acylcarnitine is largely determined by the length of its acyl chain. Short-chain acylcarnitines can be readily exchanged and utilized in different metabolic pathways, while long-chain acylcarnitines are more specifically channeled towards β-oxidation.

(R)-Carnitinyl-CoA Betaine: A Postulated Metabolic Pathway

It is hypothesized that this compound would first undergo hydrolysis to release carnitine and betaine-CoA. Betaine-CoA would likely be further metabolized, potentially being converted to betaine and Coenzyme A. Betaine itself is a crucial osmolyte and a methyl donor in the methionine cycle.[1] The released carnitine would enter the cellular carnitine pool. The interaction between betaine and carnitine metabolism has been observed in studies where betaine supplementation was found to increase the levels of carnitine and its short-chain esters.[2]

Acetyl-L-Carnitine (ALCAR)

Acetyl-L-carnitine is the most abundant short-chain acylcarnitine in the body. It plays a vital role in buffering the acetyl-CoA pool and is involved in the transport of acetyl units across the mitochondrial membrane.

  • Uptake and Distribution: Following oral administration, acetyl-L-carnitine is partially hydrolyzed in the intestines.[3] The bioavailability of supplemental L-carnitine is generally low (14-18%), and it is distributed into two main compartments: a rapid turnover pool (liver, kidney) and a slow turnover pool (muscle).[3][4]

  • Metabolic Conversion: The acetyl group of ALCAR can be used for energy production via the Krebs cycle or for the synthesis of the neurotransmitter acetylcholine (B1216132) in the brain.

  • Excretion: Acetyl-L-carnitine and free carnitine are primarily excreted by the kidneys, with highly efficient reabsorption mechanisms in place.[3]

Propionyl-L-Carnitine (PLC)

Propionyl-L-carnitine is another significant short-chain acylcarnitine that plays a role in both fatty acid and amino acid metabolism.

  • Uptake and Distribution: Similar to ALCAR, PLC is absorbed and distributed throughout the body.

  • Metabolic Conversion: The propionyl group of PLC can be converted to succinyl-CoA, an intermediate of the Krebs cycle, thus having an anaplerotic effect (replenishing cycle intermediates). This is particularly relevant in cardiac and muscle tissues.

  • Excretion: PLC and its metabolites are excreted via the kidneys.

Long-Chain Acylcarnitines (LCACs)

Long-chain acylcarnitines are formed from long-chain fatty acids and are essential for their transport into the mitochondria for β-oxidation.

  • Formation and Transport: LCACs are synthesized on the outer mitochondrial membrane by the enzyme Carnitine Palmitoyltransferase 1 (CPT1) and then transported across the inner mitochondrial membrane by the Carnitine-Acylcarnitine Translocase (CACT).

  • Metabolic Fate: Inside the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) converts LCACs back to long-chain acyl-CoAs, which then enter the β-oxidation spiral to produce acetyl-CoA.

  • Cellular Levels: The levels of long-chain acylcarnitines in tissues and plasma are indicative of the rate of fatty acid oxidation.[5] Elevated levels can suggest a bottleneck in the β-oxidation pathway.[6][7]

Quantitative Data on Acylcarnitine Metabolism

The following tables summarize key quantitative parameters related to the pharmacokinetics and metabolism of different acylcarnitines.

Table 1: Pharmacokinetic Parameters of L-Carnitine and its Esters in Healthy Volunteers after a Single Oral Dose of 2.0 g L-Carnitine [8][9]

ParameterL-CarnitineAcetyl-L-Carnitine (ALC)Propionyl-L-Carnitine (PLC)
Cmax (μmol/L) 84.7 ± 25.212.9 ± 5.55.08 ± 3.08
Tmax (h) 3.4 ± 0.46--
AUC0-∞ (μmol·h/L) 2676.4 ± 708.3166.2 ± 77.4155.6 ± 264.2
Half-life (h) 60.3 ± 15.035.9 ± 28.925.7 ± 30.3
24h Urinary Excretion (μmol) 613.5 ± 161.7368.3 ± 134.861.3 ± 37.8

Table 2: Tissue Concentrations of Long-Chain Acyl-CoAs and Acylcarnitines in Muscle of Sedentary and Exercised VLCAD-/- Mice [7]

AnalyteSedentary (nmol/g wet weight)Exercised (nmol/g wet weight)
C16:0-CoA 5.95 ± 0.338.71 ± 0.42
C18:2-CoA 4.48 ± 0.519.03 ± 0.93
C18:1-CoA 7.70 ± 0.3014.82 ± 1.20
C16:0-carnitine 8.26 ± 3.2917.91 ± 4.62
C18:2-carnitine 6.22 ± 2.7814.58 ± 3.08
C18:1-carnitine 11.29 ± 3.2726.50 ± 9.16

Experimental Protocols

Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

A common method for the quantitative analysis of acylcarnitines in biological samples involves derivatization followed by flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).[10][11]

1. Sample Preparation:

  • Plasma, serum, or dried blood spots are used as the biological matrix.

  • Proteins are precipitated using a solvent like acetonitrile.[12]

  • The supernatant containing the acylcarnitines is collected.

2. Derivatization:

  • Acylcarnitines are often derivatized to their butyl esters to improve their chromatographic and mass spectrometric properties. This is typically achieved by heating the sample with 3 M HCl in n-butanol.

3. Mass Spectrometry Analysis:

  • An API-3000 tandem mass spectrometer or a similar instrument equipped with an electrospray ionization (ESI) source is used.[12]

  • The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Quantification is achieved by comparing the signal intensity of the target analyte to that of a stable isotope-labeled internal standard.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways discussed in this guide.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Long-Chain Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Acylcarnitine_cyto Long-Chain Acylcarnitine Acyl_CoA->Acylcarnitine_cyto CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->Acylcarnitine_cyto CACT CACT Acylcarnitine_cyto->CACT Transport In Acyl_CoA_mito Long-Chain Acyl-CoA Beta_Oxidation β-Oxidation Acyl_CoA_mito->Beta_Oxidation L_Carnitine_mito L-Carnitine L_Carnitine_mito->CACT Transport Out Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA CACT->L_Carnitine_cyto CACT->Acyl_CoA_mito CPT2

Caption: The Carnitine Shuttle mechanism for transporting long-chain fatty acids into the mitochondria.

Beta_Oxidation Acyl_CoA_n Acyl-CoA (Cn) Dehydrogenation Dehydrogenation Acyl_CoA_n->Dehydrogenation Hydration Hydration Dehydrogenation->Hydration FAD -> FADH2 FADH2 FADH2 Oxidation Oxidation Hydration->Oxidation Thiolysis Thiolysis Oxidation->Thiolysis NAD+ -> NADH NADH NADH Acyl_CoA_n2 Acyl-CoA (Cn-2) Thiolysis->Acyl_CoA_n2 Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Betaine_Carnitine_Interaction cluster_betaine Betaine Metabolism cluster_carnitine Carnitine Metabolism Betaine Betaine Methionine Methionine Betaine->Methionine BHMT Carnitine L-Carnitine Betaine->Carnitine Influences Biosynthesis Homocysteine Homocysteine Homocysteine->Methionine Methionine->Carnitine Precursor Acylcarnitine Acylcarnitine Carnitine->Acylcarnitine CPT Acyl_CoA Acyl-CoA Acyl_CoA->Acylcarnitine

References

Validation of a biomarker panel including (R)-carnitinyl-CoA betaine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of acylcarnitine profiling for the diagnosis and monitoring of metabolic disorders, with a special note on (R)-carnitinyl-CoA betaine (B1666868).

Introduction

Acylcarnitine profiling has become an indispensable tool in the diagnosis and management of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders and organic acidemias.[1][2][3][4][5][6][7][8] This guide provides a comparative overview of acylcarnitine biomarker panels, their clinical utility, the analytical methodologies employed, and the interpretation of results. It is intended for researchers, scientists, and drug development professionals working in the field of metabolic diseases.

A Note on (R)-carnitinyl-CoA Betaine:

Initial inquiries into a biomarker panel specifically including this compound did not yield information on its inclusion in currently validated and clinically utilized acylcarnitine panels. While this specific compound is a known metabolite, its role as a routine diagnostic biomarker for metabolic disorders is not established in the reviewed scientific literature. The focus of current diagnostic methods remains on a broader profile of acylcarnitines.

Comparison of Acylcarnitine Biomarker Panels

Acylcarnitine panels are not standardized as single commercial kits but are rather a profile of analytes measured, typically by tandem mass spectrometry (MS/MS).[1][3][9][10] The composition of the panel can vary slightly between laboratories but generally includes a range of short-chain, medium-chain, and long-chain acylcarnitines. The primary alternative to a broad acylcarnitine profile is targeted testing for specific acylcarnitines when a particular disorder is strongly suspected. However, the comprehensive profile is often preferred for initial screening due to the overlapping symptoms of many metabolic disorders.[2]

Table 1: Key Acylcarnitines and Their Associated Disorders

AcylcarnitineAbbreviationAssociated Disorder(s)Typical Elevation (in affected individuals)
Free CarnitineC0Primary Carnitine Deficiency, Secondary Carnitine DeficiencyDecreased
AcetylcarnitineC2-Variable
PropionylcarnitineC3Propionic Acidemia, Methylmalonic AcidemiaMarkedly Increased
ButyrylcarnitineC4Short-Chain Acyl-CoA Dehydrogenase (SCAD) DeficiencyIncreased
IsovalerylcarnitineC5Isovaleric AcidemiaMarkedly Increased
OctanoylcarnitineC8Medium-Chain Acyl-CoA Dehydrogenase (MCAD) DeficiencyMarkedly Increased
DecanoylcarnitineC10MCAD DeficiencyIncreased
TetradecanoylcarnitineC14Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) DeficiencyIncreased
PalmitoylcarnitineC16Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency, Carnitine Palmitoyltransferase II (CPT-II) DeficiencyIncreased
StearoylcarnitineC18LCHAD Deficiency, CPT-II DeficiencyIncreased

Note: This table provides a simplified overview. The interpretation of acylcarnitine profiles is complex and relies on the pattern of multiple analytes and their ratios.[7]

Experimental Protocols

The gold standard for acylcarnitine analysis is electrospray ionization tandem mass spectrometry (ESI-MS/MS).[1][9][10] This method allows for the sensitive and specific quantification of a wide range of acylcarnitines from a small biological sample, typically plasma or a dried blood spot.[1][9]

Protocol: Acylcarnitine Profiling from Plasma using LC-MS/MS
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an internal standard solution containing a mixture of stable isotope-labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, etc.).

    • Precipitate proteins by adding 300 µL of cold acetonitrile (B52724).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[11]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is commonly used.[12]

    • Mass Spectrometry (MS/MS): The analysis is performed on a triple quadrupole mass spectrometer using positive ion electrospray ionization. The instrument is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each acylcarnitine and its corresponding internal standard.[1][9]

  • Data Analysis and Quantification:

    • Peak areas for each analyte and its internal standard are integrated.

    • A calibration curve is generated using known concentrations of acylcarnitine standards.

    • The concentration of each acylcarnitine in the sample is calculated based on the ratio of the native analyte peak area to the internal standard peak area and the calibration curve.

Visualizations

Signaling Pathway: Fatty Acid β-Oxidation

The following diagram illustrates the central role of carnitine and the formation of acylcarnitines in the transport of fatty acids into the mitochondria for β-oxidation. Deficiencies in any of the enzymes in this pathway can lead to the accumulation of specific acylcarnitines in the blood.

FattyAcidOxidation cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA ACSL CPT1 CPT I AcylCoA->CPT1 + Carnitine CACT CACT CPT1->CACT AcylCarnitine_matrix Fatty Acyl-Carnitine CACT->AcylCarnitine_matrix CPT2 CPT II AcylCoA_matrix Fatty Acyl-CoA CPT2->AcylCoA_matrix + CoA AcylCarnitine_matrix->CPT2 BetaOxidation β-Oxidation Spiral AcylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA AcetylCoA->BetaOxidation

Fatty Acid β-Oxidation Pathway
Experimental Workflow: Acylcarnitine Profiling

The diagram below outlines the key steps involved in the analysis of acylcarnitines from a biological sample.

AcylcarnitineWorkflow Sample Plasma or Dried Blood Spot Extraction Protein Precipitation & Analyte Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS Direct Injection Derivatization->LCMS DataProcessing Data Processing & Peak Integration LCMS->DataProcessing Quantification Quantification using Internal Standards DataProcessing->Quantification Interpretation Profile Interpretation & Diagnosis Quantification->Interpretation

Acylcarnitine Analysis Workflow

Conclusion

Acylcarnitine profiling by tandem mass spectrometry is a powerful diagnostic tool for a wide range of inborn errors of metabolism. While the specific analyte this compound is not a component of standard diagnostic panels, the broader acylcarnitine profile provides invaluable information for the diagnosis and monitoring of these complex disorders. The interpretation of these profiles requires expertise and should be done in the context of the patient's clinical presentation and other laboratory findings. Further research may elucidate the role of novel carnitine derivatives, but for now, the established acylcarnitine panel remains the cornerstone of diagnosis for fatty acid oxidation disorders and organic acidemias.

References

A Head-to-Head Comparison of Analytical Methods for (R)-Carnitinyl-CoA Betaine and Related Acylcarnitines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (R)-carnitinyl-CoA betaine (B1666868) and other acylcarnitines is crucial for understanding fatty acid metabolism and diagnosing related metabolic disorders. This guide provides a detailed comparison of two predominant analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The selection of an appropriate analytical method is critical and depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. This document outlines the performance characteristics and experimental protocols of these methods to aid in making an informed decision.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters of LC-MS/MS and HPLC-UV for the analysis of carnitine and its acyl derivatives. Data presented are compiled from various validated methods reported in the scientific literature.[1][2][3][4][5]

ParameterLC-MS/MSHPLC-UV
Limit of Detection (LOD) ~0.5 ng/mL for many acylcarnitines[2]12.5 ng for DL-Carnitine Hydrochloride derivative[6]
Limit of Quantitation (LOQ) 5 ng/mL for carnitine and acetylcarnitine; as low as 25 nmol/L for octanoylcarnitine[2][4]Typically in the µmol/L range[5]
**Linearity (R²) **>0.994[2]>0.999[6]
Accuracy/Recovery 88-105%[2][4]96.3-98.2%[5]
Precision (%RSD) <18% (day-to-day variation)[4]Within-assay: 1.97-3.36%; Between-assay: 1.77-3.34%[5]
Sample Volume As low as 0.5 µL of blood/serum[3]Typically requires larger sample volumes
Derivatization Often not required[2][3]Generally required for UV detection[5][6]
Analysis Time As short as 7 minutes[2]Varies, can be longer due to derivatization

Experimental Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of acylcarnitines due to its high sensitivity and selectivity.[3] This technique allows for the direct analysis of these compounds in complex biological matrices with minimal sample preparation.

Sample Preparation: A common and straightforward sample preparation method involves protein precipitation.[2]

  • To a small volume of sample (e.g., 10 µL of plasma), add an organic solvent such as methanol (B129727) containing deuterated internal standards.[7]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.[2]

  • The resulting supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.[2][7]

Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) is often employed for rapid separation.[1][2] Hydrophilic interaction liquid chromatography (HILIC) columns are well-suited for retaining and separating the polar carnitine and acylcarnitines.[2] A typical mobile phase consists of a gradient of acetonitrile (B52724) and an aqueous buffer containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[7]

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is commonly used.[3] Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more widely available and cost-effective technique compared to LC-MS/MS. However, since carnitine and its acyl derivatives lack a strong chromophore, a derivatization step is typically required to enable sensitive UV detection.[5]

Sample Preparation and Derivatization:

  • Deproteinize the sample using an appropriate method, such as precipitation with an organic solvent.[5]

  • The carnitine-containing fraction is then subjected to a derivatization reaction. A common derivatizing agent is p-bromophenacyl bromide (p-BPB), which reacts with the carboxyl group of carnitine to form a UV-active ester.[5] This reaction is often catalyzed by a crown ether.[6]

Chromatographic Separation: Reversed-phase HPLC is commonly used to separate the derivatized analytes.[6] The mobile phase composition will depend on the specific derivative and column used but often consists of a mixture of acetonitrile and an aqueous buffer.[5]

UV Detection: The derivatized carnitines are detected by their absorbance at a specific wavelength, typically around 260 nm for p-bromophenacyl esters.[5]

Visualizing the Methodologies

Below are diagrams illustrating the typical workflows for the analytical methods described.

cluster_0 LC-MS/MS Workflow A Sample Collection (e.g., Plasma, Tissue) B Protein Precipitation (e.g., with Methanol) A->B C Centrifugation B->C D Supernatant Transfer C->D E UHPLC Separation (e.g., HILIC column) D->E F Tandem Mass Spectrometry (ESI+, MRM) E->F G Data Analysis & Quantification F->G

Caption: General workflow for LC-MS/MS analysis of acylcarnitines.

cluster_1 HPLC-UV Workflow H Sample Collection (e.g., Serum) I Deproteinization H->I J Derivatization (e.g., with p-BPB) I->J K HPLC Separation (Reversed-Phase) J->K L UV Detection (e.g., 260 nm) K->L M Data Analysis & Quantification L->M cluster_lcms LC-MS/MS cluster_hplcuv HPLC-UV center Analytical Method Selection sensitivity High Sensitivity & Selectivity center->sensitivity Need to detect low concentrations? throughput High Throughput center->throughput Large number of samples? derivatization_no No Derivatization Required center->derivatization_no Desire for simpler sample prep? cost_high Higher Instrument Cost center->cost_high Budget considerations sensitivity_mod Moderate Sensitivity center->sensitivity_mod Higher concentrations expected? throughput_lower Lower Throughput center->throughput_lower Fewer samples? derivatization_yes Derivatization Required center->derivatization_yes Willing to perform derivatization? cost_low Lower Instrument Cost center->cost_low Budget constraints?

References

Comparison Guide: Isotopic Labeling Studies for the Validation of (R)-Carnitinyl-CoA Betaine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of isotopic labeling techniques against other methodologies for validating the metabolic fate of (R)-carnitinyl-CoA betaine (B1666868). It is intended for researchers, scientists, and drug development professionals engaged in metabolic studies. The guide includes detailed experimental protocols, comparative data tables, and visualizations to support the objective assessment of these methods.

Isotopic Labeling for Metabolic Pathway Elucidation

Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By introducing molecules enriched with stable isotopes, such as ¹³C or ¹⁵N, researchers can track the transformation of a substrate into its downstream metabolites.[1][2] This method offers high sensitivity and specificity, making it a gold standard for validating proposed metabolic pathways.

Hypothesized Metabolic Pathway for (R)-Carnitinyl-CoA Betaine

Based on known carnitine metabolism, it is hypothesized that this compound undergoes hydroxylation and subsequent cleavage. The following diagram illustrates this proposed pathway.

Metabolic Pathway of this compound cluster_0 Mitochondrial Matrix Carnitinyl_CoA This compound Hydroxylated_Intermediate Hydroxylated Intermediate Carnitinyl_CoA->Hydroxylated_Intermediate BBOX-like Hydroxylase Cleavage_Product_A Metabolite A (e.g., Trimethylamine) Hydroxylated_Intermediate->Cleavage_Product_A Lyase Cleavage_Product_B Metabolite B (CoA Derivative) Hydroxylated_Intermediate->Cleavage_Product_B Lyase

Figure 1: Hypothesized metabolic pathway of this compound.

Experimental Workflow for Isotopic Labeling Study

The validation of the proposed pathway can be achieved through an isotopic labeling experiment. The general workflow for such a study is depicted below.

Isotopic Labeling Workflow Start Start: Cell Culture Tracer Introduce ¹³C-labeled This compound Start->Tracer Incubation Time-course Incubation Tracer->Incubation Quenching Metabolic Quenching (e.g., Cold Methanol) Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Analysis: Mass Isotopologue Distribution Analysis->Data End End: Pathway Validation Data->End

Figure 2: General workflow for an isotopic labeling experiment.

Experimental Protocol: Stable Isotope Tracing of this compound Metabolism in Cultured Hepatocytes

This protocol outlines a method to trace the metabolic fate of ¹³C-labeled this compound.

  • Cell Culture and Labeling:

    • Culture human hepatocyte cells (e.g., HepG2) in standard growth medium to ~80% confluency.

    • Replace the standard medium with a medium containing uniformly ¹³C-labeled this compound at a final concentration of 100 µM.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the progression of metabolite labeling.[3]

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold 80% methanol (B129727) to quench all enzymatic activity.

    • Scrape the cells and collect the cell lysate/methanol mixture.

    • Centrifuge at high speed to pellet cellular debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation and LC-MS/MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

    • Analyze the samples using a high-resolution LC-MS/MS system to separate and detect the labeled metabolites.

  • Data Analysis:

    • Identify and quantify the mass isotopologues of the hypothesized downstream metabolites (Hydroxylated Intermediate, Metabolite A, Metabolite B).

    • The detection of these metabolites with the incorporated ¹³C label confirms their origin from the administered this compound.

    • Calculate the Mass Isotopologue Distribution (MID) to determine the fraction of the metabolite pool that contains the ¹³C label.[1]

Data Presentation: Expected Isotopic Enrichment in Metabolites

The following table summarizes the expected quantitative data from the LC-MS/MS analysis, demonstrating the incorporation of the ¹³C label over time.

MetaboliteTime Point (hours)M+0 (Unlabeled) %M+n (Labeled) %Fold Change in Labeled Fraction
This compound 12080-
245951.19
Hydroxylated Intermediate 1955-
24406012.0
Metabolite A 1991-
24604040.0
Metabolite B 1982-
24554522.5

M+n represents the isotopologue with 'n' heavy isotopes.

Comparison with Alternative Validation Methods

While isotopic labeling is a robust method, other techniques can also provide insights into metabolic pathways. This section compares isotopic labeling with enzyme assays and non-labeled metabolomics.

Comparative Analysis of Methodologies

FeatureIsotopic LabelingEnzyme AssaysNon-labeled Metabolomics
Primary Output Dynamic flux and pathway connectivityIn vitro enzyme activityStatic metabolite pool sizes
Pathway Validation Direct evidence of substrate-product conversionIndirect evidence via enzyme presence/activityCorrelative, does not confirm flux
Sensitivity High, can detect low abundance metabolitesVariable, depends on assay designModerate to high
Quantitative Nature Absolute quantification of fluxRelative or absolute enzyme kineticsRelative quantification of metabolite levels
Complexity High, requires specialized reagents and instrumentsModerate, requires purified enzymes or cell lysatesModerate, requires robust statistical analysis
Cost HighModerateModerate

Alternative Method: In Vitro Enzyme Assay

Enzyme assays can be used to demonstrate the activity of the putative enzymes in the metabolic pathway.[4][5]

Protocol: Spectrophotometric Assay for BBOX-like Hydroxylase Activity

This protocol measures the activity of the hydroxylase enzyme proposed to act on this compound.

  • Preparation of Cell Lysate:

    • Homogenize cultured hepatocytes or tissue samples in a suitable lysis buffer.

    • Centrifuge to pellet debris and collect the supernatant containing the cytosolic and mitochondrial enzymes.

  • Assay Reaction:

    • Prepare a reaction mixture containing the cell lysate, this compound as the substrate, and necessary cofactors (e.g., 2-oxoglutarate, Fe²⁺, ascorbate).[6]

    • Incubate the reaction at 37°C.

  • Detection:

    • The hydroxylation reaction can be coupled to a colorimetric or fluorometric detection system. For example, the consumption of a cofactor can be monitored spectrophotometrically.

    • Alternatively, the production of the hydroxylated intermediate can be measured at different time points using LC-MS.

  • Data Analysis:

    • Calculate the rate of product formation or substrate consumption to determine the enzyme activity.

    • Compare the activity in the presence and absence of the substrate to confirm specificity.

Logical Relationship of Validation Methodologies

The different methodologies provide complementary information for validating a metabolic pathway.

Validation Logic Hypothesis Hypothesized Metabolic Pathway NonLabeled Non-labeled Metabolomics (Detects potential metabolites) Hypothesis->NonLabeled Suggests EnzymeAssay Enzyme Assays (Confirms enzyme activity) Hypothesis->EnzymeAssay Suggests IsotopeLabeling Isotopic Labeling (Confirms flux and connectivity) NonLabeled->IsotopeLabeling Informs EnzymeAssay->IsotopeLabeling Complements Validation Pathway Validation IsotopeLabeling->Validation Provides strong evidence for

Figure 3: Interrelation of different experimental approaches.

Conclusion

Isotopic labeling studies provide the most direct and robust evidence for validating the metabolism of this compound. By tracing the path of labeled atoms from the precursor to downstream products, this method unequivocally demonstrates metabolic flux and pathway connectivity. While alternative methods like enzyme assays and non-labeled metabolomics offer valuable, complementary information, they lack the definitive power of isotopic tracing for pathway validation. For researchers and drug development professionals seeking to rigorously establish the metabolic fate of novel compounds, stable isotope labeling combined with mass spectrometry is the recommended approach.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-carnitinyl-CoA Betaine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of laboratory reagents is paramount to ensuring a safe and compliant research environment. In the absence of a specific Safety Data Sheet (SDS) for (R)-carnitinyl-CoA betaine (B1666868), this guide provides a comprehensive, step-by-step operational plan for its proper disposal. The following procedures are based on general best practices for handling biochemical reagents, including coenzyme A derivatives and quaternary ammonium (B1175870) compounds, and are designed to provide essential, immediate safety and logistical information.

Core Principle: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1][2] The information provided here serves as a general guideline and should be adapted to comply with all local, state, and federal regulations.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle (R)-carnitinyl-CoA betaine with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[3] Adherence to standard laboratory safety protocols is essential to minimize exposure and risk.

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following PPE is mandatory:

PPE CategorySpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against potential splashes or aerosols.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact.[3]
Body Protection A lab coat or chemical-resistant apron.To protect clothing and skin from contamination.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with caution, treating it as potentially hazardous chemical waste in the absence of definitive hazard information.

  • Waste Identification and Segregation:

    • Treat all unused or expired this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) as chemical waste.[4]

    • Do not mix this waste with other waste streams such as general trash, biohazardous waste, or radioactive waste.[1] Keep aqueous and organic solvent waste in separate containers.[5]

  • Containerization and Labeling:

    • Place solid this compound waste into a designated, sealable, and clearly labeled hazardous waste container.[3][5]

    • For solutions of this compound, use a compatible, leak-proof container. The container material should be appropriate for the solvent used.[4]

    • The waste container must be clearly labeled with the following information:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The name of any solvents or other chemicals mixed with the waste.[4]

      • An approximate quantity of the waste.

      • The date the waste was first added to the container.[4]

  • Waste Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[4]

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[1][2]

    • Do not dispose of this compound down the drain unless explicitly permitted by your institution's EHS office and local regulations for small quantities of non-hazardous materials.[2][6] Given the lack of specific hazard data, a conservative approach of treating it as hazardous waste is recommended.

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[2]

  • Containment: For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[3]

  • Cleanup: Carefully collect the absorbed material or spilled powder using appropriate tools (e.g., scoop, dustpan) and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with soap and water.[2]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves, paper towels) must be disposed of as hazardous waste in the same container as the spilled chemical.[2][3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: (R)-carnitinyl-CoA betaine for disposal ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat start->ppe identify Identify as Chemical Waste ppe->identify segregate Segregate from other waste streams identify->segregate containerize Place in a sealed and compatible waste container segregate->containerize label Label container with: - 'Hazardous Waste' - Chemical name - Contents and date containerize->label store Store in a designated satellite accumulation area label->store contact_ehs Contact institutional EHS for pickup and disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Protocol for (R)-carnitinyl-CoA betaine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

When handling (R)-carnitinyl-CoA betaine (B1666868), the use of appropriate personal protective equipment is the first line of defense to minimize exposure. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.Protects eyes from splashes of solutions containing the compound.[1]
Face shield (in addition to goggles).Recommended when there is a significant risk of splashing or explosion.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Provides a barrier against skin contact. Glove integrity should be inspected before each use.[1]
Double-gloving.Recommended for handling concentrated solutions or for extended procedures.[1]
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[1]
Chemical-resistant apron.Recommended when handling larger quantities or when there is a higher risk of splashes.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood.To prevent inhalation of any aerosols or particulates.[1]
NIOSH-approved respirator.May be required when handling large quantities or if there is a risk of aerosolization outside of a fume hood.

Operational Plan: A Step-by-Step Guide

A structured approach is crucial when working with a novel compound like (R)-carnitinyl-CoA betaine. The following protocol provides a general workflow for handling this compound safely.

1. Preparation and Planning:

  • Obtain and Review Documentation: Before any work begins, obtain any available safety information from the manufacturer.

  • Designate a Workspace: All handling of the compound should occur in a designated area within a certified chemical fume hood to minimize inhalation risk.[1]

  • Prepare Spill Kit: Ensure a spill kit appropriate for biochemicals is readily accessible.

2. Reconstitution and Aliquoting:

  • Pre-label Tubes: Prepare and label all necessary vials before opening the primary container.

  • Controlled Environment: Perform all weighing and reconstitution of the solid compound within the chemical fume hood to minimize inhalation risk.[1]

  • Use Appropriate Solvents: Utilize solvents as specified by the manufacturer or research protocol.

3. Experimental Procedures:

  • Minimize Exposure: Handle the compound with care to avoid direct contact, inhalation, or ingestion.

  • Avoid Contamination: Use dedicated labware and equipment.

  • Maintain Good Housekeeping: Clean the work area thoroughly after each use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., pipette tips, microfuge tubes, gloves) should be placed in a dedicated, sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions and experimental liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste bottle.[1] Do not mix with other waste streams unless compatibility is confirmed.

2. Waste Disposal:

  • Follow Institutional Protocols: Dispose of all hazardous waste in accordance with your institution's and local regulations.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the contents.

Workflow for Handling this compound

cluster_prep Preparation & Planning cluster_handling Handling & Experimentation cluster_disposal Disposal prep1 Review Safety Info prep2 Designate Fume Hood Workspace prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Wear Full PPE prep3->handle1 handle2 Reconstitute & Aliquot in Fume Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 handle4 Clean Workspace handle3->handle4 disp1 Segregate Solid & Liquid Waste handle4->disp1 disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Dispose via Institutional Protocol disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-carnitinyl-CoA betaine
Reactant of Route 2
(R)-carnitinyl-CoA betaine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。